Tetramethoxysilane
Description
Propriétés
IUPAC Name |
tetramethyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQCEHFDDXELDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4Si, Array | |
| Record name | METHYL ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027291 | |
| Record name | Tetramethyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl orthosilicate appears as a clear colorless liquid. Flash point below 125 °F. Less dense than water and insoluble in water. Very toxic by ingestion and inhalation and very irritating to skin and eyes. Used to make paints and lacquers., Clear, colorless liquid. [Note: A solid below 28 degrees F.]; [NIOSH], COLOURLESS LIQUID., Clear, colorless liquid., Clear, colorless liquid. [Note: A solid below 28 °F.] | |
| Record name | METHYL ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/553 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/482 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
250 °F at 760 mmHg (NIOSH, 2023), 121 °C, 250 °F | |
| Record name | METHYL ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/482 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
205 °F (NIOSH, 2023), 205 °F, 20 °C closed cup, 20 °C c.c. | |
| Record name | METHYL ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/553 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetramethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/482 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble (NIOSH, 2023), Very soluble in ethanol, SOL IN ORGANIC SOLVENTS, Not soluble in water, Solubility in water: none, Soluble | |
| Record name | METHYL ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.02 (NIOSH, 2023) - Denser than water; will sink, 1.0232 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02 | |
| Record name | METHYL ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/482 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 5.3, Relative vapor density (air = 1): 5.3 | |
| Record name | Tetramethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
12 mmHg at 77 °F (NIOSH, 2023), 16.5 [mmHg], 16.5 mm Hg at 20 °C (2.2 kPa), Vapor pressure, kPa at 20 °C: 2.2, 12 mmHg at 77 °F, (77 °F): 12 mmHg | |
| Record name | METHYL ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/553 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetramethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/482 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid, Clear, colorless liquid [Note: A solid below 28 degrees F]. | |
CAS No. |
681-84-5 | |
| Record name | METHYL ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethyl silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethoxy silane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/tetramethoxy-silane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silicic acid (H4SiO4), tetramethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYL SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D35VPL66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetramethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/482 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silicic acid, tetramethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/VV958940.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
28 °F (NIOSH, 2023), -1 °C, -2 °C, 28 °F | |
| Record name | METHYL ORTHOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/482 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetramethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of tetramethoxysilane (TMOS), a fundamental precursor in sol-gel chemistry. A thorough understanding of these processes is critical for the controlled synthesis of silica-based materials with tailored properties for applications ranging from drug delivery to advanced materials science. This document details the reaction kinetics, catalytic influences, and experimental methodologies for studying these transformations.
Core Principles: Hydrolysis and Condensation
The sol-gel process involving this compound (TMOS) is primarily driven by two fundamental reactions: hydrolysis and condensation. These reactions transform the molecular precursor into a three-dimensional silica network.
Hydrolysis: In this initial step, the methoxy groups (-OCH₃) of TMOS are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can proceed in a stepwise manner, forming partially and fully hydrolyzed species. The overall hydrolysis reaction is as follows:
Si(OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4CH₃OH[1]
Condensation: Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation to form siloxane bridges (Si-O-Si), releasing either water or methanol.[2] There are two primary condensation pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH
The relative rates of these hydrolysis and condensation reactions are highly dependent on several factors, including pH, temperature, solvent, and the water-to-silane ratio, which ultimately dictate the structure and properties of the final silica material.[3]
Reaction Mechanisms and Catalysis
The mechanisms of TMOS hydrolysis and condensation are significantly influenced by the pH of the reaction medium, with distinct pathways for acid and base catalysis.
Acid-Catalyzed Mechanism
Under acidic conditions (pH < 7), the hydrolysis reaction is initiated by the protonation of a methoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[4] This mechanism generally leads to faster hydrolysis rates compared to condensation. The resulting silica network tends to be more linear or weakly branched.[5]
The acid-catalyzed condensation primarily proceeds through the reaction of a protonated silanol with a neutral silanol. The protonation of the silanol group makes it a better leaving group (water).
Base-Catalyzed Mechanism
In basic conditions (pH > 7), the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[2] This mechanism leads to a pentacoordinate silicon intermediate. Under basic conditions, the condensation reaction is generally faster than hydrolysis, leading to the formation of more highly branched, particulate, or colloidal silica structures.[5][6]
Base-catalyzed condensation involves the reaction between a deprotonated silanol (silanolate anion, ≡Si-O⁻) and a neutral silanol. The silanolate is a strong nucleophile, leading to a rapid condensation rate. The catalytic activity of bases generally decreases as the number of hydrolyzed groups on the silicon atom increases.[7]
Quantitative Data on Reaction Kinetics
The rates of hydrolysis and condensation are crucial for controlling the sol-gel process. The following tables summarize key kinetic data for TMOS and related alkoxysilanes. It is important to note that reaction rates are highly sensitive to the specific experimental conditions.
Table 1: Reaction Rate Constants for TMOS under Acidic Conditions
| Reaction Step | Rate Constant (mol⁻¹ min⁻¹) | Conditions | Reference |
| Hydrolysis | 0.2 | Acidic | [8] |
| Water-producing condensation | 0.006 | Acidic | [8] |
| Methanol-producing condensation | 0.001 | Acidic | [8] |
Table 2: Factors Influencing Hydrolysis and Condensation Rates
| Factor | Effect on Acid-Catalyzed Reactions | Effect on Base-Catalyzed Reactions |
| pH | Hydrolysis is accelerated at low pH. Condensation is slowest around the isoelectric point (pH ~2-3). | Both hydrolysis and condensation rates increase with increasing pH.[2] |
| Water/Silane Ratio | Higher ratios favor hydrolysis and can lead to more complete reactions. | Higher ratios increase the concentration of hydroxide ions, accelerating both hydrolysis and condensation. |
| Temperature | Increasing temperature generally increases the rates of both hydrolysis and condensation.[9] | Increasing temperature accelerates both reaction rates.[7] |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence reaction rates.[10] Alcohols can participate in ester exchange reactions.[6] | Solvent polarity affects the stability of charged intermediates and transition states.[6][10] |
Experimental Protocols for Kinetic Studies
The study of TMOS hydrolysis and condensation kinetics relies on various analytical techniques to monitor the consumption of reactants and the formation of intermediates and products in real-time.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the sol-gel process by tracking changes in vibrational bands corresponding to different functional groups.
Methodology:
-
Reactant Preparation: Prepare separate solutions of TMOS in a suitable solvent (e.g., methanol) and an aqueous solution of the catalyst (e.g., HCl or NH₄OH).[11] The solvent should be transparent in the infrared region of interest.
-
Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a transmission cell. The ATR probe is often preferred for in-situ measurements as it can be directly immersed in the reaction mixture.
-
Data Acquisition: Record a background spectrum of the solvent and catalyst solution. Initiate the reaction by mixing the TMOS solution with the aqueous catalyst solution under controlled stirring and temperature. Immediately begin acquiring spectra at regular time intervals.
-
Spectral Analysis: Monitor the disappearance of Si-O-CH₃ vibrational bands and the appearance of Si-OH and Si-O-Si bands to track the progress of hydrolysis and condensation, respectively.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is particularly effective for quantitatively tracking the various silicon species (monomers, dimers, trimers, etc.) throughout the reaction. ¹H and ¹³C NMR can also be used to monitor the concentrations of methanol, water, and the methoxy groups on the silicon.[12]
Methodology:
-
Sample Preparation: Prepare the reaction mixture (TMOS, water, solvent, and catalyst) in an NMR tube at a low temperature to slow down the initial reaction.[13] Alternatively, initiate the reaction at the desired temperature and quench aliquots at specific time points by rapid cooling (e.g., with dry ice/ethanol).
-
NMR Acquisition: Acquire ²⁹Si NMR spectra using a high-resolution NMR spectrometer. Gated decoupling can be used to suppress the negative Nuclear Overhauser Effect and obtain quantitative data.[13]
-
Data Analysis: Identify and integrate the signals corresponding to different silicon environments (e.g., Q⁰, Q¹, Q², Q³, Q⁴, where the superscript denotes the number of bridging oxygen atoms). The time evolution of these integrals provides detailed kinetic information about the hydrolysis and condensation steps.[13]
Gas Chromatography (GC)
GC is a useful technique for monitoring the concentration of volatile components in the reaction mixture, such as methanol and water.
Methodology:
-
Sample Collection: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: If necessary, derivatize the sample to make the components more volatile and suitable for GC analysis. For example, silylation can be used to cap reactive hydroxyl groups.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column and detector (e.g., a Flame Ionization Detector or a Thermal Conductivity Detector).
-
Quantification: Use an internal standard to accurately quantify the concentrations of methanol, water, and unreacted TMOS.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying TMOS hydrolysis and condensation.
Caption: General reaction pathway for TMOS hydrolysis and condensation.
Caption: Acid-catalyzed hydrolysis mechanism of TMOS.
Caption: Base-catalyzed hydrolysis mechanism of TMOS.
Caption: General experimental workflow for kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]
The Kinetics of Tetramethoxysilane (TMOS) Sol-Gel Transition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sol-gel process, a versatile method for creating inorganic networks from molecular precursors, offers a powerful platform for a variety of applications, including the encapsulation and delivery of therapeutic agents. Tetramethoxysilane (TMOS) is a common precursor in this process due to its high reactivity and ability to form silica-based matrices under mild conditions. A thorough understanding of the kinetics of the TMOS sol-gel transition is paramount for controlling the final properties of the resulting material, such as porosity, mechanical strength, and, critically for drug delivery, the release profile of encapsulated molecules. This guide provides a detailed technical overview of the core principles governing the kinetics of the TMOS sol-gel process, methodologies for its study, and the influence of key experimental parameters.
The Core Chemical Reactions: Hydrolysis and Condensation
The sol-gel process for TMOS proceeds primarily through two fundamental, often concurrent, reactions: hydrolysis and condensation.
1.1. Hydrolysis: In the initial step, the methoxy groups (-OCH₃) of the TMOS molecule are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed in a stepwise manner, forming partially and fully hydrolyzed silanols.
Si(OCH₃)₄ + nH₂O ⇌ Si(OCH₃)₄₋ₙ(OH)ₙ + nCH₃OH
1.2. Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing either water or methanol. This polymerization process leads to the formation of larger and larger silica oligomers and eventually a three-dimensional gel network.
-
Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol-producing condensation: ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH
Under acidic conditions, TMOS undergoes both water- and alcohol-producing condensation reactions.[1] The interplay and rates of these hydrolysis and condensation reactions dictate the structure of the evolving silica network.
Factors Influencing the Kinetics of the Sol-Gel Transition
The rates of hydrolysis and condensation, and consequently the overall gelation time, are highly sensitive to a number of experimental parameters. Precise control of these factors is essential for reproducible synthesis of sol-gel materials with desired properties.
2.1. pH: The pH of the reaction mixture is arguably the most critical factor influencing the kinetics. Both hydrolysis and condensation are catalyzed by acid or base.
-
Acidic conditions (pH < 7): Hydrolysis is rapid, while condensation is the rate-limiting step. This leads to the formation of more linear or weakly branched polymer chains, resulting in a fine-textured gel. The isoelectric point of silica is around pH 2-3, where the rates of both reactions are at a minimum.
-
Basic conditions (pH > 7): Condensation is faster than hydrolysis, leading to the formation of more highly branched, particle-like structures that aggregate to form the gel. This typically results in a more open, porous structure.
2.2. Water-to-Alkoxide Molar Ratio (r): The molar ratio of water to TMOS significantly affects the extent of hydrolysis. A stoichiometric amount of water (r = 2 for complete condensation to SiO₂) is the theoretical minimum.
-
Low r-values: Incomplete hydrolysis occurs, leaving unreacted methoxy groups in the network.
-
High r-values: Promotes more complete hydrolysis, leading to a higher concentration of silanol groups and potentially faster condensation rates.
2.3. Catalyst: The type and concentration of the acid or base catalyst have a profound impact on the reaction rates. Common acid catalysts include hydrochloric acid (HCl) and nitric acid (HNO₃), while ammonia (NH₄OH) is a frequently used base catalyst. The specific catalyst can influence not only the reaction rates but also the morphology of the final gel.
2.4. Temperature: As with most chemical reactions, temperature plays a significant role. Increasing the temperature generally accelerates both hydrolysis and condensation rates, leading to shorter gelation times. The activation energy for these reactions can be determined by studying the kinetics at different temperatures.
2.5. Solvent: A co-solvent, typically an alcohol like methanol or ethanol, is often used to homogenize the initially immiscible TMOS and water phases. The type and concentration of the solvent can influence the reaction kinetics through its polarity and its participation in side reactions like transesterification.
Quantitative Kinetic Data
The following tables summarize quantitative data on the kinetics of the TMOS sol-gel transition, including comparisons with the closely related tetraethoxysilane (TEOS). It is important to note that direct, comprehensive kinetic data for TMOS under a wide range of conditions is less abundant in the literature compared to TEOS.
Table 1: Reaction Rate Constants for TMOS under Acidic Conditions
| Reaction Type | Rate Constant (mol⁻¹ min⁻¹) | Reference |
| Hydrolysis | 0.2 | [2] |
| Water-producing condensation | 0.006 | [2] |
| Methanol-producing condensation | 0.001 | [2] |
| Conditions: Acid-catalyzed. Specific pH and temperature not detailed in the secondary source. |
Table 2: Comparative Gelation Times of TMOS and TEOS under Different Conditions
| Precursor | Catalyst | Temperature (°C) | Water/Silane Ratio (r) | Gelation Time | Reference |
| TMOS | HCl (pH 2) | Room Temp. | 4 | ~ hours | [3] |
| TEOS | HCl (pH 2) | Room Temp. | 4 | ~ days | [3] |
| TMOS | NH₄OH | Room Temp. | 4 | < 1 hour | [3] |
| TEOS | NH₄OH | Room Temp. | 4 | ~ hours | [3] |
Table 3: Influence of Temperature on Gelation Time for Alkoxysilanes
| Precursor System | Temperature (°C) | Gelation Time |
| TEOS based | 27 | Decreases with increasing temperature |
| 40 | ||
| 50 | ||
| 60 | ||
| Note: This table illustrates a general trend. Specific values are highly dependent on the full set of reaction conditions. |
Experimental Protocols for Kinetic Analysis
Several analytical techniques can be employed to monitor the progress of the TMOS sol-gel transition in situ.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To quantify the concentration of various silicon species (monomers, dimers, trimers, etc.) and to follow the extent of hydrolysis and condensation over time.
-
Methodology:
-
Sample Preparation: Prepare the sol-gel solution by mixing TMOS, water, solvent, and catalyst in an NMR tube. Molar ratios should be precisely controlled. For 29Si NMR, a relaxation agent like chromium(III) acetylacetonate may be added to shorten the long relaxation times of the silicon nuclei.
-
Instrument Setup: Use a high-resolution NMR spectrometer. For 29Si NMR, a dedicated probe is required. The experiment is typically run with proton decoupling to simplify the spectra and improve the signal-to-noise ratio.
-
Data Acquisition: Acquire 29Si NMR spectra at regular time intervals from the moment of mixing. The temperature should be carefully controlled throughout the experiment. To quench the reaction at specific time points for analysis, the sample can be rapidly cooled.
-
Data Analysis: The different silicon species (e.g., Si(OCH₃)₄, Si(OCH₃)₃(OH), Si(OCH₃)₂(OH)₂, etc., and various condensed species) will have distinct chemical shifts. The concentration of each species can be determined by integrating the corresponding peaks in the spectrum. Plotting the concentration of reactants and products as a function of time allows for the determination of reaction rates and rate constants.
-
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To monitor the disappearance of Si-O-CH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.
-
Methodology:
-
Sample Preparation: The sol-gel solution is prepared as described above.
-
Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for in-situ monitoring of liquid samples. A background spectrum of the clean, dry ATR crystal should be recorded.
-
Data Acquisition: The sol-gel solution is placed onto the ATR crystal, and spectra are collected at regular time intervals.
-
Data Analysis: The progress of the hydrolysis reaction can be followed by monitoring the decrease in the intensity of the Si-O-C stretching vibration band. The formation of silanol groups can be observed by the appearance of a broad O-H stretching band, and the formation of the siloxane network is indicated by the growth of the Si-O-Si stretching band. The changes in peak intensities over time can be used to study the reaction kinetics.
-
4.3. Rheology
-
Objective: To determine the gelation time by monitoring the change in viscoelastic properties of the sol.
-
Methodology:
-
Sample Preparation: The sol-gel solution is prepared and immediately placed on the rheometer.
-
Instrument Setup: A rotational rheometer with a temperature-controlled plate is used. A time sweep experiment is performed at a constant frequency and strain.
-
Data Acquisition: The storage modulus (G') and the loss modulus (G'') are monitored as a function of time.
-
Data Analysis: The gel point is typically identified as the time at which the storage modulus (G') becomes larger than the loss modulus (G''), indicating the transition from a liquid-like (viscous) to a solid-like (elastic) material.
-
Visualizing the Process: Signaling Pathways and Workflows
Diagram 1: Core Chemical Reactions in TMOS Sol-Gel Process
Caption: The fundamental hydrolysis and condensation reactions of TMOS.
Diagram 2: Factors Influencing TMOS Sol-Gel Kinetics
Caption: Key parameters that control the kinetics of the TMOS sol-gel transition.
Diagram 3: Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for studying TMOS sol-gel kinetics.
Conclusion
The kinetics of the this compound sol-gel transition is a complex interplay of hydrolysis and condensation reactions, governed by a multitude of experimental factors. For researchers in drug development and materials science, a firm grasp of these kinetic principles is indispensable for the rational design and synthesis of silica-based materials with tailored properties for specific applications. By carefully controlling parameters such as pH, water-to-alkoxide ratio, catalyst, and temperature, and by employing appropriate analytical techniques to monitor the reaction progress, it is possible to achieve a high degree of control over the final gel structure and, consequently, its performance as a drug delivery vehicle or other advanced material. Further research providing more comprehensive quantitative kinetic data for TMOS under a broader range of conditions will undoubtedly facilitate even greater precision in the design of these versatile materials.
References
The Pivotal Role of Catalysts in Tetramethoxysilane (TMOS) Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sol-gel polymerization of tetramethoxysilane (TMOS) is a cornerstone of advanced materials science, enabling the synthesis of high-purity silica glasses, ceramics, and functionalized nanoparticles. The kinetics of this process and the morphology of the resulting silica network are profoundly influenced by the choice of catalyst. This technical guide delves into the core principles of catalysis in TMOS polymerization, offering a comparative analysis of different catalytic systems, detailed experimental protocols, and a mechanistic understanding of the underlying chemical pathways.
The Sol-Gel Process: A Two-Step Reaction
The transformation of TMOS into a cross-linked silica network occurs via a two-step sol-gel process: hydrolysis and condensation.[1]
-
Hydrolysis: The initial step involves the hydrolysis of the methoxy groups (-OCH₃) of TMOS in the presence of water to form silanol groups (Si-OH) and methanol.
Si(OCH₃)₄ + nH₂O → Si(OCH₃)₄₋ₙ(OH)ₙ + nCH₃OH
-
Condensation: The subsequent condensation reactions involve the linking of silanol groups to form siloxane bridges (Si-O-Si), releasing either water or methanol. This process leads to the formation of a three-dimensional silica network, transitioning the solution (sol) into a solid matrix (gel).
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O (Water-producing condensation) ≡Si-OCH₃ + HO-Si≡ → ≡Si-O-Si≡ + CH₃OH (Alcohol-producing condensation)
Catalysts play a critical role in accelerating both the hydrolysis and condensation steps, thereby controlling the overall reaction rate and influencing the structure of the final silica material.
Major Catalytic Systems in TMOS Polymerization
The most common catalysts employed in TMOS polymerization are acids and bases. Each type of catalyst steers the reaction through different mechanisms, resulting in distinct silica structures.
Acid Catalysis
Under acidic conditions (pH < 7), the hydrolysis of TMOS is rapid, while the condensation reaction is the rate-limiting step.[2] Protons (H⁺) from the acid catalyst protonate the oxygen atom of a methoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
Acid-catalyzed condensation primarily occurs between a fully hydrolyzed silanol group and a partially hydrolyzed one, leading to the formation of linear or weakly branched polymer chains.[2] This results in a less condensed silica network with a higher concentration of unreacted silanol groups. The resulting gels are often transparent and have a finer pore structure. Common acid catalysts include hydrochloric acid (HCl) and formic acid.
Base Catalysis
In basic environments (pH > 7), the condensation reaction is significantly faster than hydrolysis. The hydroxide ion (OH⁻) from the base catalyst deprotonates a silanol group to form a nucleophilic silanoate anion (≡SiO⁻). This anion then attacks a neutral silane or silanol.
Base-catalyzed polymerization favors the reaction between more highly condensed species, leading to the formation of highly branched, particulate, and more compact silica clusters.[2] These clusters then aggregate to form the gel network. The resulting gels are typically opaque or translucent and possess a coarser, more open pore structure with larger pores. Ammonium hydroxide (NH₄OH) is a widely used base catalyst.[3]
Other Catalytic Systems
Fluoride ions (F⁻) are also effective catalysts for TMOS polymerization. The catalytic effect of fluoride is attributed to the formation of hypervalent silicon species, which facilitates both hydrolysis and condensation reactions.[4] Tetrabutylammonium fluoride (TBAF) is an example of a fluoride-based catalyst.[4]
Quantitative Impact of Catalysts on Silica Properties
The choice of catalyst and reaction conditions has a quantifiable impact on the gelation time and the physical properties of the resulting silica gel, such as surface area, pore volume, and pore size. The following table summarizes some of these effects, though it is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Catalyst System | Precursor System | Gelation Time | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Resulting Structure |
| Acid (Acetic Acid) | TMOS/MTMS (50:50) | - | 1037[5] | - | - | Monolithic, high moisture resistance[5] |
| Base (NH₄OH) | TEOS | Slower than acid | Lower than acid | Higher than acid | Larger than acid | Particulate, opaque[6] |
| Acid (HCl) | TEOS | Faster than base | Higher than acid | Lower than acid | Smaller than acid | Linear/weakly branched, transparent[2][6] |
| Fluoride (TBAF) | TMOS/MTMS | - | - | - | 2.5 - 19.4[4] | Mesoporous[4] |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental parameters. MTMS refers to methyltrimethoxysilane and TEOS to tetraethoxysilane, which exhibit similar reactivity trends to TMOS.[7]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of silica gels from TMOS using acid and base catalysts.
Acid-Catalyzed TMOS Polymerization
This protocol is adapted from procedures for acid-catalyzed sol-gel synthesis.
Materials:
-
This compound (TMOS)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl, e.g., 1 M solution)
Procedure:
-
In a suitable reaction vessel, combine TMOS and methanol in a molar ratio of approximately 1:5.
-
In a separate container, prepare an acidic water solution by adding the desired amount of HCl to deionized water. A typical molar ratio of TMOS:H₂O:HCl can be around 1:2:0.001.[8]
-
While stirring the TMOS/methanol solution, slowly add the acidic water.
-
Continue stirring the mixture at room temperature. Gelation time will vary depending on the specific concentrations.
-
Once the gel has formed, it should be aged in a sealed container for a period (e.g., 24-48 hours) to allow for further cross-linking and strengthening of the network.
-
The wet gel can then be dried under controlled conditions (e.g., in an oven at 60°C) to obtain a xerogel. For applications requiring preservation of the pore structure, supercritical drying may be employed to produce an aerogel.
Base-Catalyzed TMOS Polymerization
This protocol is based on typical base-catalyzed sol-gel methods.
Materials:
-
This compound (TMOS)
-
Methanol (MeOH)
-
Deionized water
-
Ammonium hydroxide (NH₄OH, e.g., 28-30% solution)
Procedure:
-
In a reaction vessel, mix TMOS and methanol.
-
In a separate beaker, prepare the catalyst solution by adding ammonium hydroxide to deionized water.
-
Slowly add the basic solution to the stirring TMOS/methanol mixture.
-
Continue to stir the solution at room temperature. The solution will become increasingly viscous until gelation occurs.
-
After gelation, age the wet gel in a sealed container for a specified period (e.g., 24 hours) to enhance its mechanical properties.
-
Dry the aged gel using either conventional oven drying to form a xerogel or supercritical drying to produce an aerogel.
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows can aid in understanding the complex processes involved in TMOS polymerization.
Signaling Pathways (Reaction Mechanisms)
Caption: Acid vs. Base-catalyzed TMOS polymerization mechanisms.
Experimental Workflow
Caption: General experimental workflow for sol-gel synthesis of silica.
Conclusion
The selection of a catalyst is a critical determinant in the sol-gel polymerization of TMOS, directly influencing the reaction kinetics and the ultimate structural and physical properties of the silica material. Acid catalysis typically yields weakly branched, transparent gels with smaller pores, while base catalysis results in particulate, opaque gels with larger pores. This fundamental understanding allows researchers and drug development professionals to tailor the synthesis process to achieve desired material characteristics, such as specific surface areas, pore sizes, and mechanical strengths, for a wide range of applications, including drug delivery, biocatalysis, and chromatography. The provided experimental protocols and mechanistic diagrams serve as a foundational guide for the controlled synthesis of silica-based materials.
References
- 1. physics.umaine.edu [physics.umaine.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current Issues in Sol-Gel Reaction Kinetics | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of the effects of progressive changes in alkoxysilane structure on sol-gel reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Theoretical Modeling of Tetramethoxysilane Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of tetramethoxysilane (TMOS) reactions, with a focus on the fundamental hydrolysis and condensation processes that underpin its utility in sol-gel science and materials chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize silica-based materials and seek a deeper understanding of their formation at a molecular level.
Introduction to this compound Reactions
This compound (Si(OCH₃)₄) is a primary precursor for the synthesis of silica (SiO₂) materials through the sol-gel process. This process involves the hydrolysis of the methoxy groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane (Si-O-Si) bridges, ultimately leading to the formation of a silica network. The kinetics and mechanisms of these reactions are complex and are influenced by factors such as pH, water-to-silane ratio, solvent, and temperature.[1] Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of these reaction pathways.[2]
Theoretical Modeling of Reaction Mechanisms
Computational chemistry provides powerful insights into the reaction mechanisms of TMOS, including the structures of intermediates and transition states, as well as the energetics of the reaction pathways.
Hydrolysis Reaction
The hydrolysis of TMOS proceeds in a stepwise manner, with the sequential replacement of methoxy groups with hydroxyl groups. The reaction can be catalyzed by either acids or bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. DFT studies have shown that the reaction proceeds via an SN2-type mechanism, involving a pentacoordinate silicon transition state.[2] The energy barrier for each successive hydrolysis step generally decreases.
-
Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the silicon atom, leading to the displacement of a methoxy group. This pathway is also thought to involve a pentacoordinate transition state.[2]
-
Neutral Hydrolysis: The uncatalyzed hydrolysis of TMOS by water is significantly slower due to a higher activation barrier.[2]
Condensation Reaction
Following hydrolysis, the resulting silanol species undergo condensation to form siloxane bonds, releasing either water or methanol.
-
Water-Producing Condensation: Two silanol groups react to form a siloxane bridge and a water molecule.
-
Alcohol-Producing Condensation: A silanol group reacts with a methoxy group to form a siloxane bridge and a methanol molecule.
DFT calculations have been employed to investigate the potential energy surfaces of these condensation reactions, revealing the influence of catalysts and the surrounding solvent environment on the reaction barriers.
Quantitative Data on TMOS Reactions
The following tables summarize key quantitative data obtained from both experimental and theoretical studies on TMOS and related alkoxysilane reactions.
Table 1: Experimentally Determined Rate Constants for Alkoxysilane Hydrolysis
| Alkoxysilane | Catalyst | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
| TMOS | HCl | 25 | 3.3 x 10⁻³ | [1] |
| TEOS | HCl | 25 | 1.8 x 10⁻⁴ | [1] |
| TMOS | NH₃ | 25 | - | [1] |
| TEOS | NH₃ | 25 | - | [1] |
Table 2: Activation Energies for TMOS and TEOS Reactions
| Reaction | Catalyst | Activation Energy (kJ/mol) | Method | Reference |
| TMOS Thermal Decomposition | None | 311.7 | Experimental | [3] |
| TEOS Thermal Decomposition | None | 257.0 | Theoretical (BAC-MP4) | [4] |
| TEOS Hydrolysis | Acid | 54-67 | Experimental | [5] |
| TEOS Hydrolysis | Base | 25 | Experimental | [5] |
Table 3: Theoretically Calculated Reaction Energetics for TMOS Hydrolysis (DFT)
| Reaction Step | Catalyst | ΔE (kcal/mol) | Reference |
| First Hydrolysis | Acid | -5.8 | [2] |
| First Hydrolysis | Base | -19.2 | [2] |
| First Hydrolysis | Neutral | 2.3 | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data on TMOS reactions. The following sections outline methodologies for key experiments.
Sol-Gel Synthesis of Silica Nanoparticles
This protocol describes a typical Stöber method for the synthesis of silica nanoparticles from TMOS.[6]
Materials:
-
This compound (TMOS)
-
Ethanol (absolute)
-
Deionized water
-
Ammonium hydroxide (28-30%)
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to ensure homogeneity.
-
In a separate container, prepare a solution of TMOS in ethanol.
-
Rapidly add the TMOS solution to the ethanol/water/ammonia mixture under vigorous stirring.
-
Continue stirring for the desired reaction time. The solution will become turbid as silica nanoparticles form.
-
The resulting nanoparticles can be collected by centrifugation and washed with ethanol and water.
In-Situ Monitoring of TMOS Hydrolysis by FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for real-time monitoring of the hydrolysis and condensation of TMOS.[7][8][9]
Equipment:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain a background spectrum of the solvent (e.g., ethanol/water mixture).
-
Prepare the TMOS solution and inject it into the reaction cell or onto the ATR crystal.
-
Immediately begin acquiring FT-IR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Si-O-C stretching band (around 1080 cm⁻¹) and the increase in the intensity of the Si-O-Si stretching band (around 1040 cm⁻¹) and the broad O-H stretching band (around 3400 cm⁻¹).[7]
Quantitative Analysis of Reaction Products by ²⁹Si NMR Spectroscopy
²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed quantitative information about the various silicon species present during the sol-gel process.[10][11][12][13]
Procedure:
-
Prepare the TMOS reaction mixture in an NMR tube, often with a deuterated solvent for locking.
-
Acquire ²⁹Si NMR spectra at different time points.
-
To obtain quantitative results, ensure long relaxation delays between scans or use a relaxation agent like chromium(III) acetylacetonate, though its potential influence on reaction rates should be considered.[11]
-
Integrate the signals corresponding to different silicon environments (e.g., unreacted TMOS, partially and fully hydrolyzed monomers, dimers, and higher oligomers) to determine their relative concentrations over time.
Analysis of Volatile Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile products of TMOS reactions, such as methanol and ethanol.[14][15]
Procedure:
-
At various time points, withdraw an aliquot from the reaction mixture.
-
If necessary, quench the reaction (e.g., by rapid cooling or addition of a suitable agent).
-
Inject the sample into the GC-MS system.
-
Identify the components based on their retention times and mass spectra.
-
Quantify the products by using an internal or external standard calibration method.
Visualization of Reaction Pathways and Workflows
Diagrams created using the DOT language provide a clear visualization of complex reaction pathways and experimental workflows.
Caption: TMOS Hydrolysis and Condensation Pathways.
Caption: Experimental Workflow for TMOS Reaction Analysis.
Caption: Computational Workflow for Theoretical Modeling.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azonano.com [azonano.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Spectroscopic Analysis of Tetramethyl Orthosilicate (TMOS) Hydrolysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of tetramethyl orthosilicate (TMOS) hydrolysis and condensation. These spectroscopic techniques are pivotal in understanding the sol-gel process, which is fundamental in the development of novel drug delivery systems, biomaterials, and advanced coatings. This document details the underlying chemical reactions, provides in-depth experimental protocols, presents quantitative data for analysis, and illustrates key processes through logical diagrams.
Introduction to TMOS Hydrolysis and Condensation
The sol-gel process involving TMOS is a versatile method for producing silica-based materials. The process is initiated by the hydrolysis of TMOS in the presence of water, typically catalyzed by an acid or a base, to form silanol (Si-OH) groups and methanol. This is followed by two condensation reactions: a water-producing condensation between two silanol groups to form a siloxane (Si-O-Si) bridge, and an alcohol-producing condensation between a silanol group and a methoxy group. The overall reactions can be summarized as follows:
-
Hydrolysis: Si(OCH₃)₄ + nH₂O ⇌ Si(OCH₃)₄₋ₙ(OH)ₙ + nCH₃OH
-
Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol Condensation: ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH
The rates of these reactions are influenced by several factors, including the water-to-silane ratio, pH, catalyst, and solvent.[1][2] Understanding the kinetics and mechanisms of these reactions is crucial for controlling the structure and properties of the final silica material.
FTIR Spectroscopic Analysis
FTIR spectroscopy is a powerful tool for monitoring the progress of TMOS hydrolysis and condensation by tracking changes in the vibrational frequencies of key functional groups.
Experimental Protocol for FTIR Analysis
A typical experimental setup for in-situ monitoring of TMOS hydrolysis using Attenuated Total Reflectance (ATR)-FTIR spectroscopy is as follows:
-
Sample Preparation:
-
Prepare a solution of TMOS in a suitable solvent, such as ethanol or methanol.
-
Separately, prepare an aqueous solution with the desired pH, often adjusted with an acid like HCl or a base like NH₃.[2]
-
The molar ratio of TMOS:water:solvent:catalyst should be carefully controlled based on the desired reaction kinetics. A common molar ratio for acid-catalyzed hydrolysis is 1:5:2:0.001 (TMOS:Methanol:H₂O:HCl).[3]
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Collect a background spectrum of the empty ATR crystal.
-
Initiate the reaction by mixing the TMOS solution with the aqueous solution directly on the ATR crystal or in a reaction vessel from which an aliquot is transferred to the crystal.
-
Record spectra at regular time intervals (e.g., every few minutes) over the desired reaction period.[4][5] The spectral range should typically cover 4000-400 cm⁻¹.[4]
-
-
Data Analysis:
-
Monitor the decrease in the intensity of absorption bands corresponding to the Si-O-C bonds of the methoxy groups in TMOS.[4]
-
Observe the increase in the intensity of the broad band associated with O-H stretching in silanol groups (Si-OH) and water.
-
Track the formation and evolution of the Si-O-Si asymmetric stretching band, which indicates the progress of condensation.[5][6]
-
Quantitative Data from FTIR Analysis
The following table summarizes the key FTIR absorption bands relevant to TMOS hydrolysis.
| Wavenumber (cm⁻¹) | Assignment | Change during Reaction | Reference(s) |
| ~2950, ~2840 | C-H stretching in methoxy groups | Decreases | [4] |
| ~1190 | Rocking mode of C-H in Si-O-CH₃ | Decreases | [5] |
| ~1080 | Asymmetric stretching of Si-O-C bonds | Decreases | [4][5] |
| ~925-950 | Si-OH and Si-O⁻ stretching | Increases, then may decrease with condensation | [5] |
| ~1000-1150 | Asymmetric stretching of Si-O-Si bonds | Increases | [5][6] |
| ~810 | Symmetric stretching of Si-O-C | Decreases | [5] |
| Broad ~3400 | O-H stretching in Si-OH and H₂O | Increases | [7] |
NMR Spectroscopic Analysis
NMR spectroscopy, particularly ¹H and ²⁹Si NMR, provides detailed quantitative information about the various species present during the sol-gel process.
Experimental Protocol for NMR Analysis
A general procedure for monitoring TMOS hydrolysis by NMR is as follows:
-
Sample Preparation:
-
Prepare the reaction mixture as described for the FTIR analysis. For ²⁹Si NMR, which has low natural abundance and sensitivity, it may be beneficial to use ²⁹Si-enriched TMOS or employ sensitivity enhancement techniques.[8]
-
The reaction is typically initiated in an NMR tube by adding the final reactant and quickly mixing.
-
To slow down the reaction for better temporal resolution, especially for fast kinetics, the experiment can be conducted at a lower temperature.[3][9]
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer.
-
For ¹H NMR , acquire spectra at regular intervals to monitor the decrease in the signal from the methoxy protons of TMOS and the increase in the signal from the protons of the methanol produced.
-
For ²⁹Si NMR , acquire spectra over a longer period due to the lower sensitivity. This will allow for the identification and quantification of different silicon environments, from the unhydrolyzed monomer to various hydrolyzed and condensed species.[3] Gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (nOe) for better quantification.[3][9]
-
-
Data Analysis:
-
In ¹H NMR , integrate the peaks corresponding to the methoxy protons of TMOS and the methyl protons of methanol to determine the extent of hydrolysis.
-
In ²⁹Si NMR , identify the signals for different silicon species (Qⁿ notation is often used, where 'n' is the number of bridging oxygen atoms around the silicon atom). The chemical shifts will vary depending on the degree of hydrolysis and condensation.[3] The integral intensities of these peaks can be used to calculate the concentration of each species over time.[3][9]
-
Quantitative Data from NMR Analysis
The following tables summarize the characteristic chemical shifts for the species involved in TMOS hydrolysis.
Table 2: ¹H NMR Chemical Shifts
| Species | Functional Group | Chemical Shift (ppm) |
| TMOS | Si-O-CH ₃ | ~3.6 |
| Methanol | CH ₃-OH | ~3.4 |
| Water | H ₂O | ~4.8 (variable) |
| Silanol | Si-OH | Broad, variable |
Table 3: ²⁹Si NMR Chemical Shifts for Qⁿ Species
| Species Notation | Structure | Chemical Shift Range (ppm) | Reference(s) |
| Q⁰ | Si(OR)₄ (TMOS) | -78 to -80 | [3][9] |
| Q¹ | (RO)₃Si -O-Si | -85 to -88 | [3][9] |
| Q² | (RO)₂Si (-O-Si)₂ (linear) | -92 to -96 | [3][9] |
| Q³ | (RO)Si (-O-Si)₃ (linear or branched) | -101 to -104 | [3][9] |
| Q⁴ | Si (-O-Si)₄ (fully condensed) | -109 to -112 | [3][9] |
Note: The exact chemical shifts can be influenced by the solvent, pH, and temperature. The substitution of a methoxy group with a hydroxyl group generally leads to a downfield shift.[3][9]
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
TMOS Hydrolysis and Condensation Pathway
Caption: The reaction pathway of TMOS from hydrolysis to gelation.
Experimental Workflow for FTIR Analysis
Caption: Workflow for monitoring TMOS hydrolysis using FTIR spectroscopy.
Experimental Workflow for NMR Analysis
Caption: Workflow for quantitative analysis of TMOS hydrolysis via NMR.
Conclusion
FTIR and NMR spectroscopy are indispensable tools for the in-depth analysis of TMOS hydrolysis and condensation. FTIR provides real-time qualitative and semi-quantitative information on the changes in key functional groups, making it ideal for monitoring the overall progress of the reaction. NMR, particularly ²⁹Si NMR, offers unparalleled quantitative detail on the distribution of various silicate species, enabling a thorough understanding of the reaction kinetics and mechanism. By combining these techniques, researchers and drug development professionals can precisely control the sol-gel process to tailor the properties of silica-based materials for a wide range of applications.
References
- 1. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethoxysilane (TMOS), also known as tetramethyl orthosilicate, is an organosilicon compound with the chemical formula Si(OCH₃)₄. It is a versatile chemical intermediate widely utilized in various scientific and industrial fields.[1] For researchers and professionals in drug development, TMOS is of particular interest as a precursor for silica-based materials used in drug delivery systems, chromatography, and as a cross-linking agent in the synthesis of specialized polymers.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of its chemical pathways.
Physical Properties of this compound
This compound is a colorless, volatile liquid with a characteristic ether-like or aromatic odor.[3][4][5] It is crucial to note that TMOS is sensitive to moisture and will readily hydrolyze upon contact with water.[5][6] Below is a summary of its key physical properties.
| Property | Value | References |
| Molecular Formula | C₄H₁₂O₄Si | [3][7] |
| Molecular Weight | 152.22 g/mol | [3][7] |
| Appearance | Clear, colorless liquid | [3][8][9] |
| Odor | Ether-like, aromatic | [4][5] |
| Boiling Point | 121-122 °C at 760 mmHg | [5][7][10] |
| Melting Point | -2 to 5 °C (28 to 41 °F) | [3][7][8] |
| Density | 1.023 - 1.032 g/mL at 20-25 °C | [7][10] |
| Refractive Index (n20/D) | 1.368 - 1.3688 at 20 °C | [3][7][10] |
| Vapor Pressure | 12 - 18 mmHg at 20-25 °C | [3][9] |
| Vapor Density (air=1) | 5.3 | [3][11] |
| Flash Point | 20 - 26 °C (closed cup) | [5][7][8] |
| Autoignition Temperature | 240 - 245 °C | [7][11] |
| Solubility | Miscible with most organic solvents such as ethanol and ether.[5][12][8] It is insoluble in and reacts with water.[3][8][9] |
Chemical Properties and Reactivity
The chemistry of this compound is dominated by the reactivity of the silicon-oxygen bonds. The central silicon atom is electrophilic and susceptible to nucleophilic attack, leading to the substitution of the methoxy groups.
Hydrolysis and Condensation
The most significant chemical reaction of this compound is its hydrolysis, which is the foundation of the sol-gel process. In the presence of water, TMOS hydrolyzes to form silicic acid (Si(OH)₄) and methanol.[1][6] This reaction can be catalyzed by either acids or bases.[13]
Si(OCH₃)₄ + 4H₂O → Si(OH)₄ + 4CH₃OH [1]
The resulting silanol groups are unstable and readily undergo condensation reactions to form siloxane bridges (-Si-O-Si-), releasing water or methanol. This polycondensation process leads to the formation of a three-dimensional silica (SiO₂) network, the basis of silica gels, aerogels, and other silica-based materials.[1][6]
Synthesis
Industrially, this compound is typically synthesized via the alcoholysis of silicon tetrachloride (SiCl₄) with methanol (CH₃OH). This reaction produces TMOS and hydrogen chloride (HCl) as a byproduct.[6]
SiCl₄ + 4CH₃OH → Si(OCH₃)₄ + 4HCl [6]
More recent research has explored alternative, greener synthesis routes, such as the direct reaction of silica (SiO₂) with methanol under specific catalytic conditions.[6][12]
Experimental Protocols
Synthesis of this compound from Silicon Tetrachloride
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous methanol (CH₃OH)
-
A suitable solvent (e.g., tetrachloromethane)
-
Nickel(II) sulfate (catalyst)
-
Apparatus for distillation and reflux with a system for neutralizing and absorbing HCl gas.
Procedure:
-
In a glass-lined reactor equipped with a stirrer, reflux condenser, and a dropping funnel, a solution of silicon tetrachloride in an inert solvent is prepared.
-
A catalytic amount of nickel(II) sulfate is added to the reactor.[7]
-
Anhydrous methanol is slowly added to the stirred solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature between 55-60 °C.[7] The evolving hydrogen chloride gas must be directed to a neutralization trap.
-
After the addition of methanol is complete, the reaction mixture is heated to maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[7]
-
After cooling, the reaction mixture is neutralized.
-
The crude this compound is then purified by fractional distillation. The fraction boiling at 121-122 °C is collected.[7]
Base-Catalyzed Hydrolysis of this compound (Sol-Gel Synthesis of Silica Aerogel)
This protocol provides a method for the preparation of a silica aerogel using a base-catalyzed sol-gel process with TMOS.
Materials:
-
This compound (TMOS)
-
Methanol
-
Deionized water
-
Concentrated ammonium hydroxide (28-30 wt%)
-
Molds for casting the gel
-
Apparatus for supercritical drying (optional, for aerogel formation)
Procedure:
-
Preparation of the Catalyst Solution: Prepare a stock solution of the catalyst by adding 4.86 g (5.40 mL) of concentrated ammonium hydroxide to 1000 mL of deionized water.[14]
-
Preparation of the Alkoxide Solution (Solution A): In a beaker, mix 10.2 g (10.0 mL) of this compound with 7.92 g (10.0 mL) of methanol.[14]
-
Preparation of the Catalyst Mixture (Solution B): In a separate beaker, mix 5.0 g (5.0 mL) of the ammonium hydroxide stock solution with 7.92 g (10.0 mL) of methanol.[14]
-
Formation of the Sol: Pour the catalyst mixture (Solution B) into the alkoxide solution (Solution A) and stir to form the sol.[14]
-
Gelation: Pour the resulting sol into molds and allow it to stand undisturbed until a gel forms.
-
Aging and Solvent Exchange: Once the gel has set, it is typically aged in its mother liquor for at least 24 hours. Following aging, the gel is placed in a bath of fresh methanol to exchange the solvent. This process is repeated several times over a few days to remove residual reactants and byproducts.[14]
-
Drying: For the preparation of aerogels, the solvent is removed from the gel network under supercritical conditions to prevent the collapse of the porous structure.
Visualizations
Caption: Synthesis of this compound.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Synthesis of this compound from Silica and Methanol Using Carbon Dioxide and an Organic Dehydrating Reagent | Semantic Scholar [semanticscholar.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. CN101955496B - Process for purifying tetramethylsilane - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetramethyl orthosilicate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Synthesis of silica nanoparticles by modified sol–gel process: the effect of mixing modes of the reactants and drying techniques | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 14. Aerogel.org » Silica Aerogel (TMOS, Base-Catalyzed) [aerogel.org]
An In-depth Technical Guide to Tetramethoxysilane Reaction Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core reaction pathways of tetramethoxysilane (TMOS), a versatile silicon compound pivotal in various scientific and industrial applications, including advanced materials science and as a crosslinking agent. A thorough understanding of its reaction kinetics and mechanisms is crucial for the controlled synthesis of silica-based materials and for leveraging its properties in drug development. This document outlines the fundamental hydrolysis and condensation reactions, presents quantitative kinetic data, details experimental protocols for reaction monitoring, and provides visual representations of the key pathways and workflows.
Core Reaction Pathways of this compound
This compound, Si(OCH₃)₄, primarily undergoes two sequential reactions in the presence of water: hydrolysis and condensation. These reactions are the cornerstone of the sol-gel process, which transforms a molecular precursor into a solid material. The reaction conditions, particularly the pH, play a critical role in determining the reaction mechanism and the structure of the final product.
Hydrolysis
Hydrolysis involves the replacement of methoxy groups (-OCH₃) with hydroxyl groups (-OH). This reaction can proceed in a stepwise manner until all four methoxy groups are substituted, forming silicic acid, Si(OH)₄. The overall reaction is as follows:
Si(OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4CH₃OH[1]
The mechanism of hydrolysis is significantly influenced by the pH of the reaction medium.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This process is generally faster than condensation under acidic conditions.[2][3] The stepwise protonation and substitution mechanism facilitates the formation of linear or randomly branched polymeric chains.[2]
-
Base-Catalyzed Hydrolysis: In the presence of a base, hydroxide ions directly attack the silicon atom. This reaction is typically the rate-limiting step under basic conditions, with condensation proceeding more rapidly.[4] This leads to the formation of more highly cross-linked and particulate silica structures.
Condensation
Following hydrolysis, the resulting silanol groups (Si-OH) can react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol, respectively.
-
Water Condensation: Si-OH + HO-Si ⇌ Si-O-Si + H₂O
-
Alcohol Condensation: Si-OCH₃ + HO-Si ⇌ Si-O-Si + CH₃OH
Similar to hydrolysis, the condensation mechanism is pH-dependent.
-
Acid-Catalyzed Condensation: This process involves the protonation of a silanol group, making it a better leaving group (water). The reaction tends to occur at the ends of growing polymer chains, leading to less branched structures.
-
Base-Catalyzed Condensation: Under basic conditions, a silanol group is deprotonated to form a reactive silanolate anion (Si-O⁻). This anion then attacks a neutral silanol, leading to the formation of highly branched, particulate networks.
Quantitative Reaction Data
The kinetics of TMOS hydrolysis and condensation are influenced by several factors, including temperature, pH, catalyst type, and solvent. The following tables summarize key quantitative data gathered from the literature.
| Reaction | Catalyst | Rate Constant (mol⁻¹ min⁻¹) | Reference |
| TMOS Hydrolysis | Acid | 0.2 | [5] |
| Water Condensation | Acid | 0.006 | [5] |
| Methanol Condensation | Acid | 0.001 | [5] |
Table 1: Reaction Rate Constants for TMOS under Acidic Conditions. This table highlights that under acidic conditions, the hydrolysis reaction is significantly faster than the condensation reactions.[5]
| Parameter | Condition | Value (kJ/mol) | Reference |
| Activation Energy (TEOS) | Acidic Medium | 46 - 67 | [5] |
| Activation Energy (TEOS) | Basic Medium | 25 | [5] |
| Activation Energy (MTMS) | Basic Medium | 26.02 | [1] |
Table 2: Activation Energies for Alkoxysilane Reactions. This table provides a comparative overview of activation energies for similar alkoxysilanes, indicating the energy barriers for the reactions under different catalytic conditions.
Experimental Protocols for Reaction Pathway Analysis
Accurate monitoring of TMOS reactions is essential for understanding and controlling the sol-gel process. The following are detailed methodologies for key analytical techniques.
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is a powerful tool for quantitatively tracking the various silicon species present in the reaction mixture, from the initial TMOS monomer to the various hydrolyzed and condensed oligomers.[6][7]
Methodology:
-
Sample Preparation: The reaction is initiated by mixing TMOS, water, a solvent (e.g., methanol), and a catalyst (e.g., HCl or NH₄OH) in an NMR tube at a controlled temperature. For kinetic studies, samples are withdrawn at specific time intervals.[7]
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a silicon-sensitive probe is used.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. The use of gated decoupling can suppress the negative nuclear Overhauser effect (NOE).[6]
-
Relaxation Delay: A sufficiently long relaxation delay (e.g., 5-10 times the longest T₁) is crucial for quantitative analysis to ensure full relaxation of the silicon nuclei between scans.
-
Reference: Tetramethylsilane (TMS) is used as an internal or external chemical shift reference (0 ppm).
-
-
-
Data Analysis: The concentration of each silicon species is determined by integrating the corresponding peaks in the ²⁹Si NMR spectrum. The chemical shifts are indicative of the degree of hydrolysis and condensation. For instance, the substitution of a methoxy group with a hydroxyl group typically results in a downfield shift.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to monitor the disappearance of reactants and the appearance of products by tracking the characteristic vibrational frequencies of specific functional groups.
Methodology:
-
Sample Preparation: The reaction mixture is prepared similarly to the NMR analysis. For in-situ monitoring, an Attenuated Total Reflectance (ATR) FTIR probe can be immersed directly into the reacting solution.[8]
-
FTIR Acquisition:
-
Spectrometer: A standard FTIR spectrometer with a suitable detector (e.g., DTGS or MCT) is used.
-
Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Scans: A suitable number of scans (e.g., 32 or 64) are co-added to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
The disappearance of the Si-O-C stretching band (around 1100-1000 cm⁻¹) indicates the progress of hydrolysis.
-
The appearance of a broad O-H stretching band (around 3400 cm⁻¹) signifies the formation of silanol groups and the presence of water.
-
The growth of the Si-O-Si stretching band (around 1070 cm⁻¹) indicates the progress of condensation.[9]
-
Quantitative analysis can be performed by creating a calibration curve using standards of known concentrations.
-
Gas Chromatography (GC)
GC is employed to separate and quantify the volatile components of the reaction mixture, such as the unreacted TMOS and the methanol produced during hydrolysis.
Methodology:
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn at specific time intervals and quenched (e.g., by rapid cooling or dilution) to stop the reaction. An internal standard (e.g., a non-reactive solvent) is often added for accurate quantification.
-
GC Acquisition:
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.[10]
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is selected to achieve good separation of the components.
-
Temperature Program: An appropriate temperature program is developed to ensure the separation of TMOS, methanol, and the solvent.
-
Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the heated inlet.
-
-
Data Analysis: The concentration of each component is determined by integrating the corresponding peak area and comparing it to a calibration curve generated from standards of known concentrations.
Visualizing Reaction Pathways and Workflows
Visual representations are invaluable for understanding the complex sequences of reactions and experimental procedures. The following diagrams were generated using the Graphviz (DOT language).
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. is.muni.cz [is.muni.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation of Silanol Groups from Tetramethyl Orthosilicate (TMOS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of silanol groups (Si-OH) from the precursor tetramethyl orthosilicate (TMOS). The hydrolysis and subsequent condensation of TMOS are fundamental reactions in sol-gel chemistry, enabling the synthesis of a wide range of silica-based materials with applications in drug delivery, biomaterials, and catalysis. This document details the underlying chemical mechanisms, provides quantitative kinetic data, and outlines experimental protocols for the synthesis and characterization of these materials.
Introduction to TMOS and Silanol Group Formation
Tetramethyl orthosilicate (TMOS), with the chemical formula Si(OCH₃)₄, is the simplest silicon alkoxide. It serves as a primary precursor for the generation of silica (SiO₂) networks. The utility of TMOS in materials science stems from its susceptibility to hydrolysis, a chemical reaction in which its methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming silanol groups.[1][2] This process is the initial and critical step in the sol-gel process, which involves the transition of a solution (sol) into a solid network (gel).[3]
The formation of silanol groups is followed by a series of condensation reactions, where silanol groups react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si). This polymerization process ultimately leads to the formation of a three-dimensional silica network. The density of silanol groups on the surface of the resulting silica material is a crucial factor that influences its chemical and physical properties, including its reactivity, surface charge, and hydrophilicity.
The Core Chemistry: Hydrolysis and Condensation
The transformation of TMOS into a silica network is governed by two primary reactions: hydrolysis and condensation. The rates of these reactions are highly dependent on factors such as pH, temperature, solvent, and the presence of catalysts.
Hydrolysis
In the hydrolysis reaction, a water molecule attacks the silicon atom of the TMOS molecule, leading to the displacement of a methoxy group and the formation of a silanol group and methanol. This reaction can proceed stepwise, with each of the four methoxy groups being sequentially replaced by a hydroxyl group.
Overall Hydrolysis Reaction: Si(OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4CH₃OH
Condensation
Following hydrolysis, the newly formed silanol groups can undergo condensation reactions to form siloxane bridges. There are two main types of condensation reactions:
-
Water-producing condensation: Two silanol groups react to form a siloxane bridge and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bridge and a molecule of methanol. ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH
The relative rates of these condensation reactions influence the structure of the final silica network.
Reaction Mechanisms and Signaling Pathways
The mechanisms of TMOS hydrolysis and condensation are significantly influenced by the pH of the reaction medium. The reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Mechanism
Under acidic conditions, a methoxy group on the TMOS molecule is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of a methanol molecule to form a silanol group. Condensation under acidic conditions typically leads to the formation of linear or weakly branched polymer chains.
References
The Core Chemistry and Reactivity of Tetramethoxysilane (TMOS) as a Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethoxysilane (TMOS), also known as tetramethyl orthosilicate, is a fundamental precursor in materials science, particularly in the synthesis of silica-based materials through the sol-gel process.[1][2] Its high reactivity, driven by the hydrolysis and condensation of its methoxy groups, allows for the precise formation of silica networks with tunable properties.[3][4] This technical guide provides a comprehensive overview of the core chemistry and reactivity of TMOS, intended for researchers, scientists, and drug development professionals. It delves into the mechanisms of hydrolysis and condensation under various catalytic conditions, presents key quantitative data in structured tables, offers detailed experimental protocols for the synthesis of silica nanoparticles and monoliths, and visualizes reaction pathways and experimental workflows using Graphviz diagrams.
Introduction to this compound (TMOS)
This compound (Si(OCH₃)₄) is a colorless, volatile liquid that serves as a primary silicon alkoxide precursor for the synthesis of silica (SiO₂) and other organosilicon compounds.[1][2] Its central silicon atom is bonded to four methoxy groups, forming a tetrahedral structure.[4] The reactivity of TMOS is primarily dictated by the susceptibility of the silicon-oxygen bonds to hydrolysis, which initiates a cascade of condensation reactions, ultimately leading to the formation of a stable three-dimensional siloxane (Si-O-Si) network.[5][6] This process, commonly known as the sol-gel process, is a versatile method for producing high-purity silica materials in various forms, including nanoparticles, thin films, and monoliths.[7]
The properties of the final silica material are highly dependent on the reaction conditions, such as pH, temperature, solvent, and the concentration of water and catalyst.[4][8] Understanding and controlling these parameters are crucial for tailoring the structural and functional properties of the resulting materials for specific applications, ranging from drug delivery and catalysis to coatings and chromatography.[9][10]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of TMOS is essential for its safe handling and effective use in synthesis. Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | Si(OCH₃)₄ |
| Molecular Weight | 152.22 g/mol |
| Appearance | Colorless liquid |
| Density | 1.023 - 1.032 g/cm³ at 20-25 °C |
| Boiling Point | 121-122 °C |
| Melting Point | -4 to 5 °C |
| Flash Point | 20 - 29 °C |
| Refractive Index | 1.368 at 20°C |
| Solubility | Soluble in most organic solvents; reacts with water. |
Core Chemistry: Hydrolysis and Condensation
The transformation of TMOS into a silica network proceeds through two fundamental reactions: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases, and the catalytic mechanism significantly influences the structure of the resulting silica.
Hydrolysis
Hydrolysis is the initial step where the methoxy groups (-OCH₃) of TMOS are replaced by hydroxyl groups (-OH) upon reaction with water, producing methanol as a byproduct. This reaction can proceed stepwise, forming a series of partially and fully hydrolyzed species.
Overall Hydrolysis Reaction: Si(OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4CH₃OH
Condensation
Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si). Condensation can occur through two pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. -Si-OH + HO-Si- ⇌ -Si-O-Si- + H₂O
-
Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. -Si-OH + CH₃O-Si- ⇌ -Si-O-Si- + CH₃OH
The relative rates of hydrolysis and condensation are crucial in determining the final structure of the silica network.
Catalysis and Reaction Mechanisms
The kinetics and mechanism of both hydrolysis and condensation are strongly dependent on the pH of the reaction medium.
-
Acid Catalysis: Under acidic conditions, the oxygen atom of a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. Hydrolysis is generally fast, while condensation is the rate-limiting step. This typically leads to the formation of less branched, more linear or randomly branched polymer chains.
-
Base Catalysis: In basic conditions, the hydroxide ion (OH⁻) directly attacks the silicon atom, facilitating the hydrolysis reaction. Condensation is generally faster than hydrolysis under basic conditions, leading to the formation of more highly cross-linked and particulate silica structures.[1] The condensation rate is significantly promoted at high pH.
The following Graphviz diagram illustrates the generalized reaction pathways for acid and base-catalyzed hydrolysis of TMOS.
Quantitative Data on Reaction Kinetics
The rates of hydrolysis and condensation of TMOS are influenced by several factors, including catalyst, temperature, and solvent. The following tables summarize key kinetic data.
Table 1: Reaction Rate Constants for TMOS under Acidic Conditions
| Reaction | Rate Constant (mol⁻¹ min⁻¹) | Conditions |
| Hydrolysis | 0.2 | Acidic |
| Water-producing condensation | 0.006 | Acidic |
| Methanol-producing condensation | 0.001 | Acidic |
Note: Data from Kay and Assink, widely accepted for acidic conditions.
Table 2: General Trends in Reactivity
| Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |
| Acidic (pH < 2) | Fast | Slow | Weakly branched polymers |
| Neutral (pH ~7) | Slow | Intermediate | - |
| Basic (pH > 7) | Slower than condensation | Fast | Highly branched clusters/particles |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis of silica materials from TMOS. The following sections provide step-by-step procedures for two common synthesis methods.
Protocol 1: Sol-Gel Synthesis of a Silica Monolith
This protocol describes the synthesis of a monolithic silica gel using TMOS as the precursor, which can be subsequently dried to form a xerogel or aerogel.
Materials:
-
This compound (TMOS)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) as a catalyst
-
Molds for casting the gel
Procedure:
-
In a clean, dry reaction vessel, combine methanol and deionized water.
-
Add the acid or base catalyst to the methanol/water mixture and stir to create a homogeneous solution.
-
Slowly add the desired amount of TMOS to the solution while stirring continuously. The molar ratio of TMOS:MeOH:H₂O:catalyst will determine the properties of the final gel.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for sufficient hydrolysis and initial condensation.
-
Pour the sol into molds and seal them to prevent evaporation.
-
Allow the sol to age at a constant temperature until gelation occurs. Gelation time can range from minutes to days depending on the reaction conditions.
-
After gelation, the monoliths can be aged further in the mother liquor to strengthen the silica network.
-
The wet gel can then be dried under controlled conditions (e.g., slow evaporation for xerogels or supercritical drying for aerogels) to obtain the final solid monolith.
The following diagram illustrates the workflow for the sol-gel synthesis of a silica monolith.
Protocol 2: Stöber Synthesis of Monodisperse Silica Nanoparticles
The Stöber method is a widely used technique for the synthesis of uniform, spherical silica nanoparticles.[4][9] This protocol is adapted for TMOS from established procedures using TEOS, with the consideration that TMOS exhibits faster hydrolysis and condensation rates.[6]
Materials:
-
This compound (TMOS)
-
Ethanol (absolute)
-
Deionized water
-
Ammonium hydroxide (28-30% aqueous solution)
Procedure:
-
In a flask equipped with a magnetic stirrer, combine ethanol, deionized water, and ammonium hydroxide. The relative amounts of these reagents will determine the final particle size.
-
Stir the mixture at a constant rate to ensure homogeneity.
-
Rapidly add the desired volume of TMOS to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for a set period (e.g., 2-12 hours). The solution will become turbid as the silica nanoparticles form and grow.
-
After the reaction is complete, the silica nanoparticles can be collected by centrifugation.
-
Wash the collected nanoparticles several times with ethanol and/or deionized water to remove residual reactants.
-
The purified nanoparticles can be redispersed in a suitable solvent or dried for further use and characterization.
The following diagram illustrates the logical relationship of components in the Stöber synthesis.
Conclusion
This compound is a highly versatile and reactive precursor for the synthesis of silica-based materials. Its chemistry is dominated by hydrolysis and condensation reactions, the kinetics and pathways of which can be precisely controlled by adjusting reaction parameters such as pH, temperature, and reactant concentrations. This guide has provided a foundational understanding of TMOS chemistry, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development and materials science, a thorough grasp of these principles is essential for the rational design and synthesis of advanced silica materials with tailored properties for a wide range of applications.
References
- 1. mse.iastate.edu [mse.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Stöber process - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. EP2256088A1 - Method of preparing mesoporous silica nanoparticles using transition metal salt - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Tetramethoxysilane (TMOS) Sol-Gel Synthesis of Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles (SNPs) are of significant interest in the biomedical field, particularly in drug delivery, owing to their high biocompatibility, large surface area, tunable particle size, and the ease of surface functionalization.[1][2][3] The sol-gel method, specifically the Stöber process, is a widely employed technique for synthesizing monodisperse silica nanoparticles.[4][5] This process involves the hydrolysis and subsequent condensation of a silica precursor, such as tetramethoxysilane (TMOS), in an alcoholic solvent with a catalyst, typically ammonia.[6] While tetraethyl orthosilicate (TEOS) is a commonly used precursor, TMOS offers the advantage of a faster hydrolysis rate.[7]
These application notes provide a detailed protocol for the synthesis of silica nanoparticles using TMOS, outline the effects of various experimental parameters on nanoparticle characteristics, and discuss their applications in drug development.
Key Synthesis Parameters and Their Effects
The size and morphology of the resulting silica nanoparticles are highly dependent on the reaction conditions. The key parameters influencing the synthesis include the concentration of TMOS, water, ammonia (catalyst), and the alcohol solvent.[8]
| Parameter | Effect on Nanoparticle Size | Rationale |
| TMOS Concentration | Increasing concentration generally leads to larger particles. | A higher concentration of the precursor provides more silica monomers for particle growth.[9] |
| Ammonia (NH₃) Concentration | Increasing concentration leads to larger particles. | Ammonia catalyzes both the hydrolysis and condensation reactions. Higher catalyst concentration accelerates the reaction rates, favoring particle growth.[10] |
| Water (H₂O) Concentration | Increasing concentration generally leads to larger particles. | Water is a reactant in the hydrolysis step. Higher water content promotes the formation of silanol groups, which then condense to form the silica network. |
| Alcohol Solvent | The particle size tends to increase with longer-chain alcohols. | The solvent affects the solubility of the reactants and the growing nanoparticles. Shorter-chain alcohols like methanol result in smaller particles compared to longer-chain alcohols. |
| Temperature | Increasing temperature can lead to smaller particles. | Higher temperatures can increase the nucleation rate relative to the growth rate, resulting in a larger number of smaller particles.[8] |
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles via the Stöber Method using TMOS
This protocol describes a general procedure for synthesizing silica nanoparticles with a target diameter in the range of 50-300 nm. The final particle size will depend on the precise concentrations of the reactants.
Materials:
-
This compound (TMOS)
-
Ethanol (absolute)
-
Ammonia solution (28-30% in water)
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer, combine ethanol and deionized water.
-
While stirring, add the ammonia solution to the ethanol-water mixture.
-
In a separate container, prepare a solution of TMOS in ethanol.
-
Rapidly add the TMOS-ethanol solution to the stirred ethanol-water-ammonia mixture.
-
Allow the reaction to proceed at room temperature with continuous stirring for 2-12 hours. The solution will become turbid as the silica nanoparticles form.
-
After the reaction is complete, collect the silica nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol to remove unreacted reagents.
-
Wash the nanoparticles with deionized water until the pH is neutral.
-
The purified silica nanoparticles can be redispersed in ethanol or water for storage or further use.
Protocol 2: Characterization of Silica Nanoparticles
1. Size and Morphology:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the size, shape, and morphology of the dried nanoparticles.[5]
2. Surface Charge:
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles in a specific medium, which is crucial for stability and interaction with biological systems.
3. Chemical Composition:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-O-Si bonds and surface silanol (Si-OH) groups.[5]
Applications in Drug Development
Silica nanoparticles are versatile platforms for drug delivery due to their unique properties.[1][3]
-
High Drug Loading Capacity: The large surface area and porous structure (in the case of mesoporous silica nanoparticles) allow for the loading of significant amounts of therapeutic agents.[1]
-
Controlled Release: The release of the loaded drug can be controlled by the nanoparticle's structure and surface functionalization.[11]
-
Targeted Delivery: The surface of silica nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[3]
-
Improved Bioavailability: For poorly water-soluble drugs, encapsulation within silica nanoparticles can improve their solubility and bioavailability.[1]
-
Protection of Therapeutic Agents: The silica matrix can protect sensitive drug molecules from degradation in the physiological environment.
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of silica nanoparticles.
References
- 1. Silica Nanoparticles in Transmucosal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stöber process - Wikipedia [en.wikipedia.org]
- 5. edlib.net [edlib.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. ijnnonline.net [ijnnonline.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Protocol for the Preparation of Silica Aerogels from Tetramethoxysilane
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silica aerogels are a unique class of porous materials characterized by their extremely low density, high surface area, and excellent thermal insulation properties. These materials are synthesized through the sol-gel process, followed by a drying step that preserves the delicate porous structure. This document provides a detailed protocol for the preparation of silica aerogels using tetramethoxysilane (TMOS) as a precursor. The process involves a base-catalyzed hydrolysis and condensation of TMOS in a methanol solvent, followed by aging, solvent exchange, and supercritical drying.
Materials and Methods
Materials
-
This compound (TMOS, Si(OCH₃)₄)
-
Methanol (CH₃OH)
-
Deionized Water (H₂O)
-
Ammonium Hydroxide (NH₄OH, 28-30 wt % in water)
-
Ethanol (optional, for solvent exchange)
-
Acetone (optional, for solvent exchange)
-
Liquid Carbon Dioxide (for supercritical drying)
Safety Precautions:
-
This compound (TMOS) is hazardous. It can cause harm to the lungs and eyes upon vapor inhalation or direct contact. Always handle TMOS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[1]
-
Methanol is toxic and flammable. Avoid contact with eyes and skin and work in a well-ventilated area.[1]
-
Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it with care in a fume hood.[1]
Experimental Protocol
The preparation of silica aerogels from TMOS can be divided into four main stages: sol-gel synthesis, aging, solvent exchange, and supercritical drying.
2.2.1. Sol-Gel Synthesis
The sol-gel process transforms the liquid precursors into a solid gel network.[2]
-
Preparation of Ammonium Hydroxide Stock Solution:
-
Preparation of Alkoxide Solution (Solution A):
-
Preparation of Catalyst Solution (Solution B):
-
Formation of the Sol:
-
Gelation:
2.2.2. Aging
Once the gel has set, it needs to be aged to strengthen the silica network.
-
Submerge the wet gel in methanol.
-
Allow the gel to age for a minimum of 24 hours.[1][3] For some applications, aging for up to 10 days in methanol may be beneficial.[4]
2.2.3. Solvent Exchange
The water and methanol within the gel pores must be replaced with a solvent suitable for supercritical drying, typically liquid CO₂.
-
Exchange the methanol in the pores of the gel with fresh methanol, 200-proof ethanol, or acetone.[1][3]
-
This exchange should be performed at least four times over a period of several days to a week to ensure complete removal of the initial solvent and any unreacted chemicals.[1][3]
2.2.4. Supercritical Drying
Supercritical drying is a critical step to remove the solvent from the gel pores without causing the delicate structure to collapse due to capillary forces.[5]
-
Place the alcogel into a high-pressure vessel of a supercritical dryer.
-
Pressurize the vessel with liquid carbon dioxide.
-
Heat the vessel to a temperature and pressure above the critical point of CO₂ (31.1 °C and 72.9 bar).[1][3] A typical procedure involves heating to approximately 45 °C and maintaining a pressure of around 100 bars.[1][3]
-
Slowly depressurize the vessel at a controlled rate, for instance, around 7 bar per hour, while maintaining the temperature above the critical point.[1][3]
-
Once the pressure is released, the resulting solid is the silica aerogel.
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Parameter | Value | Reference |
| Sol-Gel Synthesis | ||
| TMOS Volume | 10.0 mL | [1][3] |
| Methanol Volume (in Solution A) | 10.0 mL | [1][3] |
| Ammonium Hydroxide Stock Solution Volume | 5.0 mL | [1][3] |
| Methanol Volume (in Solution B) | 10.0 mL | [1][3] |
| Gelation Time | 8 - 15 minutes | [1][3] |
| Aging | ||
| Aging Time | ≥ 24 hours | [1][3] |
| Supercritical Drying | ||
| Supercritical Fluid | Carbon Dioxide | [1][3] |
| Temperature | ~45 °C | [1][3] |
| Pressure | ~100 bar | [1][3] |
| Depressurization Rate | ~7 bar/hour | [1][3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of silica aerogels from this compound.
Caption: Workflow for TMOS-based silica aerogel synthesis.
This protocol provides a reliable method for producing high-quality silica aerogels. Researchers can modify parameters such as catalyst concentration or aging time to tailor the final properties of the aerogel for specific applications.[1]
References
- 1. Aerogel.org » Silica Aerogel (TMOS, Base-Catalyzed) [aerogel.org]
- 2. Research progress and applications of silica-based aerogels – a bibliometric analysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01511K [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Supercritical drying of aerogels | manufactor | thyssenkrupp [thyssenkrupp-uhde.com]
Application Notes and Protocols for Thin Film Deposition using Tetramethoxysilane (TMOS) Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of silicon dioxide (SiO₂) thin films using tetramethoxysilane (TMOS) as a precursor. The methodologies covered include Plasma-Enhanced Chemical Vapor Deposition (PECVD), Atomic Layer Deposition (ALD), and Chemical Vapor Deposition (CVD). These techniques are pivotal in various fields, including microelectronics, optics, and increasingly, in biomedical applications and drug delivery systems.[1][2][3]
Overview of Deposition Techniques
Thin film deposition is a process of applying a thin layer of material onto a substrate.[4] When using TMOS (Si(OCH₃)₄) as a precursor, the goal is typically to form a silicon dioxide (SiO₂) film. The choice of deposition technique depends on the desired film properties, such as conformality, density, and deposition temperature.
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique utilizes plasma to energize the precursor gases, allowing for deposition at lower temperatures compared to traditional CVD.[5] This makes it suitable for temperature-sensitive substrates. The resulting films often have good uniformity and adhesion.[6]
-
Atomic Layer Deposition (ALD): ALD is a technique that deposits films one atomic layer at a time in a self-limiting manner.[7][8] This allows for precise thickness control and highly conformal coatings on complex, high-aspect-ratio structures.[7][8] ALD is particularly advantageous for creating uniform and pinhole-free films.[9]
-
Chemical Vapor Deposition (CVD): In CVD, the substrate is exposed to volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[4] Thermal CVD typically requires higher temperatures to initiate the chemical reactions.
Quantitative Data Summary
The properties of SiO₂ films deposited using TMOS are highly dependent on the deposition parameters. The following tables summarize key quantitative data from various studies.
Table 1: Deposition Parameters and Film Properties for PECVD of SiO₂ from Alkoxysilane Precursors
| Precursor | Oxidant | RF Power (W) | Substrate Temp. (°C) | Deposition Rate (Å/min) | Refractive Index | Reference |
| TMOS-like | O₂ | 50 | Ambient | Decreases with O₂ | Increases with Temp. | [10] |
| TMOS | Ar plasma | Varies | Not specified | Increases with RF power | Not specified | [6] |
| TEOS | O₂ | Not specified | 375 ± 20 | 300-400 | Not specified | [11] |
| TEOS | O₂ | 20 | 350 | Varies | ~1.46 | [12] |
Table 2: Properties of SiO₂ Films Deposited by Various Methods
| Deposition Method | Precursor | Key Property | Value | Reference |
| PECVD | TMOS | Hardness on PMMA | 4H (6H after Ar plasma) | [6] |
| PECVD | TMOS | Transparency (400-800 nm) | >90% | [6] |
| Ion Beam Induced | TMOS | Deposition Rate | 0.33 μm³/nC | [13] |
| Electron Beam Induced | TMOS | Resistivity | 1x10⁶ Ω·cm | [13] |
| ALD | TDMAS & O₃ | Growth per Cycle | 0.7-0.8 Å | [14] |
| ALD | TEOS & H₂O (catalyzed) | Growth per Cycle | 0.7-0.8 Å | [15] |
Experimental Protocols
The following are generalized protocols for SiO₂ thin film deposition using a TMOS precursor. The specific parameters should be optimized for the particular deposition system and desired film characteristics.
Protocol for Plasma-Enhanced Chemical Vapor Deposition (PECVD)
This protocol describes the deposition of SiO₂ films using a parallel-plate PECVD reactor.
Materials and Equipment:
-
PECVD reactor with RF power supply
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound (TMOS) precursor, >95% purity
-
Oxidant gas (e.g., Oxygen, O₂), high purity
-
Carrier gas (e.g., Argon, Ar), high purity
-
Vacuum pump system
-
Ellipsometer for thickness and refractive index measurement
-
FTIR spectrometer for chemical bond analysis
Procedure:
-
Substrate Preparation: Clean the substrate to remove any organic and particulate contamination. A standard cleaning procedure for silicon wafers involves sequential ultrasonic baths in acetone, isopropyl alcohol, and deionized water, followed by drying with nitrogen gas.
-
System Preparation: Load the substrate into the PECVD chamber. Pump the chamber down to a base pressure of <1 x 10⁻⁵ Torr.
-
Precursor and Gas Setup: Heat the TMOS precursor to a controlled temperature (e.g., 40-60 °C) to ensure a stable vapor pressure. Set the flow rates for TMOS, O₂, and Ar using mass flow controllers. A typical starting point is a TMOS:O₂ ratio of 1:10.[10]
-
Deposition:
-
Introduce the Ar carrier gas and the O₂ oxidant into the chamber.
-
Introduce the TMOS vapor into the chamber.
-
Allow the chamber pressure to stabilize at the desired process pressure (e.g., 0.1-1.0 Torr).
-
Heat the substrate to the desired deposition temperature (e.g., 100-350 °C).[12]
-
Ignite the plasma by applying RF power (e.g., 20-100 W) to the electrodes.[6][12]
-
Maintain these conditions for the desired deposition time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power to extinguish the plasma.
-
Stop the flow of TMOS and O₂.
-
Allow the substrate to cool down under vacuum or in an inert gas flow.
-
Vent the chamber and remove the coated substrate.
-
-
Characterization:
-
Measure the film thickness and refractive index using ellipsometry.
-
Analyze the chemical composition and bonding using FTIR spectroscopy. Look for the characteristic Si-O-Si stretching peak around 1070 cm⁻¹.
-
Protocol for Atomic Layer Deposition (ALD)
This protocol outlines the steps for depositing SiO₂ films using ALD with TMOS and an oxygen source (e.g., ozone, O₃, or water, H₂O, with a catalyst).
Materials and Equipment:
-
ALD reactor with precursor pulsing capabilities
-
Substrate
-
This compound (TMOS) precursor
-
Oxygen source (e.g., O₃ generator or deionized H₂O)
-
Catalyst (if using H₂O at low temperatures, e.g., NH₃)[15]
-
Inert purge gas (e.g., Nitrogen, N₂)
-
Vacuum pump system
-
In-situ monitoring (e.g., quartz crystal microbalance) or ex-situ characterization tools
Procedure:
-
Substrate and System Preparation: Follow steps 1 and 2 from the PECVD protocol.
-
Deposition Cycle: The ALD process consists of repeating a sequence of four steps:
-
Step 1: TMOS Pulse: Introduce a pulse of TMOS vapor into the reactor. The TMOS molecules will adsorb and react with the substrate surface.
-
Step 2: Purge: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted TMOS and byproducts.
-
Step 3: Oxidant Pulse: Introduce a pulse of the oxygen source (e.g., O₃ or H₂O with NH₃ catalyst).[15] This will react with the adsorbed TMOS layer to form SiO₂.
-
Step 4: Purge: Purge the chamber again with the inert gas to remove unreacted oxidant and byproducts.
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The thickness is precisely controlled by the number of cycles.
-
Post-Deposition and Characterization: Follow steps 5 and 6 from the PECVD protocol.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for SiO₂ deposition using PECVD.
Caption: The four-step cycle of Atomic Layer Deposition (ALD).
Caption: Simplified reaction pathway for SiO₂ formation from TMOS in a plasma environment.
Applications in Drug Development
The unique properties of SiO₂ thin films make them highly valuable in the field of drug development and biomedical applications.
-
Drug Delivery Systems: Thin films can be used to encapsulate drugs, providing a barrier that controls the release rate.[1] The precise thickness control offered by ALD is particularly beneficial for creating tailored release profiles. The biocompatibility of SiO₂ makes it a suitable material for such coatings.
-
Biocompatible Coatings for Implants: Medical implants can be coated with a thin layer of SiO₂ to improve their biocompatibility and reduce the risk of rejection or adverse reactions with bodily tissues.[2] These coatings can also enhance corrosion resistance.[2]
-
Surface Functionalization for Biosensors: SiO₂ films provide a versatile platform for the immobilization of biomolecules in biosensor applications. The surface can be functionalized to selectively bind to specific analytes, enabling the development of highly sensitive and specific diagnostic tools.
-
Protective Barriers: For implantable electronic devices or sensitive components in drug delivery systems, SiO₂ films can act as a chemically inert and electrically insulating barrier, protecting the device from the physiological environment.[3]
The ability to deposit high-quality, uniform, and conformal SiO₂ films at low temperatures using TMOS as a precursor opens up numerous possibilities for advancing drug delivery technologies and the development of next-generation medical devices.
References
- 1. Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. korvustech.com [korvustech.com]
- 3. quora.com [quora.com]
- 4. Thin Film Deposition Techniques: A Comprehensive Review [article.innovationforever.com]
- 5. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 8. researchgate.net [researchgate.net]
- 9. SiO 2 thin film growth through a pure atomic layer deposition technique at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01602K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US4892753A - Process for PECVD of silicon oxide using TEOS decomposition - Google Patents [patents.google.com]
- 12. snl.mit.edu [snl.mit.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetramethyl Orthosilicate (TMOS) as a Crosslinking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of tetramethyl orthosilicate (TMOS) as a versatile crosslinking agent in the synthesis of polymers for biomedical applications, including drug delivery and tissue engineering. Detailed experimental protocols, data summaries, and mechanistic diagrams are presented to guide researchers in the effective application of TMOS for the development of novel biomaterials.
Introduction to TMOS as a Crosslinking Agent
Tetramethyl orthosilicate (TMOS) is a silicon alkoxide that serves as a precursor for silica through the sol-gel process. In polymer science, it is employed as a crosslinking agent to form three-dimensional polymer networks. The crosslinking mechanism involves the hydrolysis of TMOS to form silicic acid, followed by condensation reactions that result in the formation of silica (Si-O-Si) networks within the polymer matrix. This process allows for the creation of organic-inorganic hybrid materials with tunable mechanical properties, biocompatibility, and controlled release characteristics.
The use of TMOS as a crosslinking agent is particularly advantageous in biomedical applications for several reasons:
-
Biocompatibility: The resulting silica network is generally considered biocompatible and non-toxic.
-
Tunable Properties: The mechanical strength, swelling behavior, and degradation rate of the crosslinked polymer can be modulated by varying the concentration of TMOS.
-
Versatility: TMOS can be used to crosslink a variety of natural and synthetic polymers, including chitosan, polyvinyl alcohol (PVA), and gelatin.
Mechanism of TMOS Crosslinking
The crosslinking of polymers using TMOS proceeds via a sol-gel reaction, which can be summarized in two main steps:
-
Hydrolysis: TMOS reacts with water, leading to the replacement of its methoxy groups (-OCH₃) with hydroxyl groups (-OH), forming silicic acid and releasing methanol as a byproduct. This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed hydroxyl groups on the silicic acid molecules react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol. This polycondensation process leads to the formation of a continuous silica network that physically and chemically crosslinks the polymer chains.
Below is a diagram illustrating the hydrolysis and condensation reactions of TMOS.
Caption: Hydrolysis and condensation of TMOS to form a silica network.
Applications in Drug Delivery and Tissue Engineering
TMOS-crosslinked polymers are extensively explored for applications in drug delivery and tissue engineering due to their unique properties.
-
Controlled Drug Release: The crosslink density, which can be controlled by the TMOS concentration, influences the swelling ratio and mesh size of the polymer network. This, in turn, dictates the diffusion and release kinetics of encapsulated drugs. A higher crosslinking density generally leads to a slower and more sustained release profile.[1]
-
Tissue Engineering Scaffolds: The incorporation of a silica network enhances the mechanical properties of polymer hydrogels, making them more suitable for load-bearing applications in tissue engineering.[2][3][4] These hybrid scaffolds can provide structural support for cell growth and tissue regeneration.
Experimental Protocols
The following are representative protocols for the synthesis of TMOS-crosslinked polymer hydrogels. These protocols are based on established methodologies for similar silica-based crosslinking agents and can be adapted for specific applications.
Protocol 1: Synthesis of a TMOS-Crosslinked Chitosan Hydrogel for Drug Delivery
This protocol describes the preparation of a chitosan hydrogel crosslinked with TMOS, suitable for the controlled release of therapeutic agents. The methodology is adapted from studies using tetraethyl orthosilicate (TEOS), a similar silicon alkoxide.[1]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Tetramethyl orthosilicate (TMOS)
-
Ethanol
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model drug (e.g., methylene blue or a specific therapeutic agent)
-
Magnetic stirrer
-
Petri dishes
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Drug Loading (Optional): If a drug is to be encapsulated, dissolve the desired amount of the drug in the chitosan solution and stir until uniformly dispersed.
-
Crosslinking Solution Preparation: Prepare a crosslinking solution by mixing TMOS with ethanol in a 1:1 volume ratio.
-
Crosslinking Reaction: Slowly add the TMOS/ethanol solution to the chitosan solution under vigorous stirring. The amount of TMOS can be varied (e.g., 1%, 2%, 5% v/v of the chitosan solution) to achieve different crosslinking densities.
-
Gelation: Continue stirring for 30 minutes, then pour the mixture into petri dishes and allow it to gel at room temperature for 24 hours.
-
Washing and Neutralization: After gelation, wash the hydrogels extensively with distilled water to remove unreacted TMOS and methanol. Subsequently, immerse the hydrogels in a PBS solution (pH 7.4) to neutralize the acetic acid and achieve physiological pH.
-
Drying: The hydrogels can be used in their swollen state or dried at room temperature or by lyophilization for further characterization.
Protocol 2: Synthesis of a TMOS-Crosslinked Polyvinyl Alcohol (PVA) Hydrogel
This protocol outlines the synthesis of a PVA hydrogel crosslinked with TMOS, which can be utilized for various biomedical applications.
Materials:
-
Polyvinyl alcohol (PVA, Mw 75,000-180,000)
-
Tetramethyl orthosilicate (TMOS)
-
Hydrochloric acid (HCl) as a catalyst
-
Deionized water
-
Magnetic stirrer with heating capability
-
Molds (e.g., silicone molds)
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in deionized water at 90°C with constant stirring for 2-3 hours until a clear solution is formed. Cool the solution to room temperature.
-
TMOS Pre-hydrolysis: In a separate container, mix TMOS with deionized water and a small amount of HCl (e.g., 0.1 M) to catalyze the hydrolysis. The molar ratio of TMOS:H₂O can be varied, for example, 1:4. Stir this mixture for 1 hour.
-
Crosslinking: Add the pre-hydrolyzed TMOS solution to the PVA solution under vigorous stirring. The amount of TMOS added will determine the final properties of the hydrogel.
-
Casting and Gelation: Pour the resulting mixture into molds and allow it to gel at room temperature for 48 hours.
-
Washing: After gelation, immerse the hydrogels in deionized water for 24 hours, changing the water periodically to remove any unreacted chemicals and byproducts.
-
Storage: Store the prepared hydrogels in deionized water or a suitable buffer solution.
Below is a diagram illustrating the experimental workflow for hydrogel synthesis.
Caption: General experimental workflow for TMOS-crosslinked hydrogel synthesis.
Data Presentation: Quantitative Analysis
The properties of TMOS-crosslinked polymers are highly dependent on the polymer type and the concentration of the crosslinking agent. The following tables summarize the expected trends and representative data based on studies of silica-based crosslinking agents.
Table 1: Effect of TMOS Concentration on Mechanical Properties of Hydrogels
| Polymer System | TMOS/TEOS Concentration | Elastic Modulus (kPa) | Tensile Strength (MPa) | Reference |
| PEG | 0% | 1.3 ± 0.3 | - | [5][6] |
| PEG-MSN | 1 wt% | 1.9 ± 0.3 | - | [5] |
| PEG-MSN | 5 wt% | 25 ± 2 | - | [5] |
| PEG-MSN | 7 wt% | 32 ± 7 | - | [5] |
| PVA | - | - | 1.21 | [7] |
| PVA-Silica (12 nm) | - | - | 1.45 | [7] |
Note: MSN (Mesoporous Silica Nanoparticles) are formed in-situ from TMOS/TEOS precursors. The data for PEG-MSN demonstrates the significant increase in mechanical strength with increasing silica content.
Table 2: Effect of TMOS/TEOS Concentration on Swelling and Drug Release
| Polymer System | Crosslinker Concentration | Swelling Ratio (%) | Drug Release (after 24h, %) | Reference |
| pAAM | 0.0625% Bis | ~1400 | ~70 | [8] |
| pAAM | 0.25% Bis | ~1000 | ~55 | [8] |
| pAAM | 1% Bis | ~600 | <40 | [8] |
| pAAM-SiNP | 0% SiNP | ~1200 | ~65 | [8] |
| pAAM-SiNP | 1% SiNP | ~1000 | ~60 | [8] |
| pAAM-SiNP | 3% SiNP | ~800 | ~50 | [8] |
Note: This table uses data from polyacrylamide (pAAM) hydrogels with a chemical crosslinker (Bis) and silica nanoparticles (SiNP) to illustrate the general principle that increasing crosslinker concentration (analogous to increasing TMOS concentration) decreases the swelling ratio and slows down drug release.[8] The swelling of a polymer matrix is inversely related to the drug release rate.[9]
Characterization of TMOS-Crosslinked Polymers
A comprehensive characterization of TMOS-crosslinked polymers is crucial to understand their structure-property relationships. Key techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Si-O-Si bonds and the interaction between the polymer and the silica network.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the hydrogel.
-
Mechanical Testing: To determine the elastic modulus, tensile strength, and compressive strength of the hydrogels.
-
Swelling Studies: To evaluate the water uptake capacity of the hydrogels, which is indicative of the crosslinking density.
-
Drug Release Studies: To quantify the release kinetics of an encapsulated drug, typically using UV-Vis spectroscopy or HPLC.
Below is a diagram illustrating the logical relationship between synthesis parameters, material properties, and applications.
Caption: Relationship between synthesis parameters, material properties, and applications.
References
- 1. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iranjd.ir [iranjd.ir]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparation and characterization of gelatin-polysaccharide composite hydrogels for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injectable, self-healing mesoporous silica nanocomposite hydrogels with improved mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injectable, self-healing mesoporous silica nanocomposite hydrogels with improved mechanical properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Substrates with Tetramethoxysilane (TMOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with tetramethoxysilane (TMOS) is a fundamental technique for modifying the surface properties of various substrates, including glass, silicon wafers, and other materials bearing hydroxyl groups. This process involves the hydrolysis and condensation of TMOS to form a thin, uniform layer of silica (SiO₂) on the substrate. This silica layer can alter surface characteristics such as wettability, adhesion, and biocompatibility. In the fields of biomedical research and drug development, TMOS-based functionalization is pivotal for applications ranging from creating biocompatible coatings on medical implants to synthesizing silica nanoparticles for controlled drug delivery and developing biosensors.[1][2]
The underlying chemistry of this process involves two primary reactions:
-
Hydrolysis: The methoxy groups (-OCH₃) of the TMOS molecule react with water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by either an acid or a base.[2][3]
-
Condensation: The newly formed silanol groups react with hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can react with each other (self-condensation) to form a cross-linked polysiloxane network on the surface.[2][3]
Precise control over the reaction conditions—including TMOS concentration, water content, catalyst, solvent, temperature, and reaction time—is crucial for achieving a uniform and stable silica layer with the desired thickness and morphology.
Applications in Research and Drug Development
-
Biocompatible Coatings: TMOS can be used to create a silica layer on the surface of medical devices and implants. This silica coating can improve biocompatibility and can be further functionalized with biomolecules to enhance cellular adhesion and tissue integration.
-
Drug Delivery Systems: TMOS is a common precursor in the sol-gel synthesis of mesoporous silica nanoparticles (MSNs).[1] These nanoparticles possess a high surface area and tunable pore size, making them excellent carriers for the controlled release of therapeutic agents. The silica surface can be functionalized to control the drug release kinetics and to target specific cells or tissues.[1]
-
Biosensors: The functionalization of biosensor surfaces with a silica layer using TMOS provides a stable platform for the immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids.[4][5] This stable attachment is critical for the sensitivity and reliability of the biosensor.
Experimental Protocols
The following protocols provide a general framework for the surface functionalization of glass and silicon wafer substrates using TMOS. These should be considered as starting points and may require optimization for specific applications and substrates.
Protocol 1: Solution-Based TMOS Functionalization of Glass Slides
This protocol describes the deposition of a silica layer on glass slides from a TMOS solution.
Materials:
-
Glass microscope slides
-
This compound (TMOS, reagent grade)
-
Anhydrous solvent (e.g., Toluene, Ethanol)
-
Deionized (DI) water
-
Detergent solution (e.g., Hellmanex III)
-
Acetone (reagent grade)
-
Methanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Place glass slides in a slide rack and sonicate in a detergent solution for 20 minutes.
-
Rinse the slides thoroughly with DI water (10-15 times) until all detergent is removed.
-
Sonicate the slides in acetone for 15-20 minutes.
-
Rinse with methanol.
-
For a highly activated surface, immerse the slides in Piranha solution for 30-60 minutes.[6]
-
Carefully remove the slides and rinse extensively with DI water.
-
Dry the slides under a stream of nitrogen or argon gas.
-
Place the cleaned slides in an oven at 110 °C for at least 30 minutes to ensure complete removal of water.[6]
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container, prepare a 1-5% (v/v) solution of TMOS in an anhydrous solvent (e.g., 1 mL of TMOS in 99 mL of anhydrous toluene). The use of an anhydrous solvent is critical to prevent premature polymerization of TMOS in the bulk solution.
-
-
Surface Functionalization:
-
Immerse the cleaned and activated glass slides into the TMOS solution in a moisture-free environment (e.g., a glove box or desiccator).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction time can be optimized to achieve the desired layer thickness.
-
-
Post-Treatment and Curing:
-
Remove the slides from the TMOS solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane.
-
Rinse the slides with ethanol.
-
Dry the slides under a stream of nitrogen or argon gas.
-
To promote the formation of a stable, cross-linked siloxane network, cure the coated slides in an oven at 100-120 °C for 1-2 hours.[6]
-
Store the functionalized slides in a desiccator or under an inert atmosphere.
-
Protocol 2: Vapor-Phase TMOS Functionalization of Silicon Wafers
This protocol is suitable for achieving a very thin and uniform silica layer on silicon wafers.
Materials:
-
Silicon wafers
-
This compound (TMOS)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Methanol (reagent grade)
-
Ammonium hydroxide (27%)
-
Hydrogen peroxide (30%)
-
Hydrofluoric acid (HF, 2% dilute solution) - EXTREME CAUTION: HF is highly toxic and corrosive. Handle with appropriate personal protective equipment and work in a designated fume hood.
-
Vacuum desiccator
-
Vacuum oven or tube furnace
Procedure:
-
Substrate Cleaning and Activation (RCA-1 Clean):
-
Perform a solvent clean by sonicating the silicon wafers in warm acetone (~55 °C) for 10 minutes, followed by a 5-minute sonication in methanol. Rinse with DI water.
-
Prepare the RCA-1 solution by mixing 5 parts DI water, 1 part ammonium hydroxide, and 1 part hydrogen peroxide in a Pyrex beaker. Heat to 70-80 °C.
-
Immerse the wafers in the hot RCA-1 solution for 10-15 minutes to remove organic contaminants and grow a thin oxide layer.
-
Rinse the wafers thoroughly with DI water.
-
(Optional) To remove the oxide layer and expose a fresh silicon surface, dip the wafers in a 2% HF solution for 1-2 minutes. A hydrophobic surface indicates the removal of the oxide layer. Rinse thoroughly with DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried silicon wafers in a vacuum desiccator.
-
Place a small, open vial containing 0.5-1 mL of TMOS inside the desiccator, ensuring it will not spill.
-
Evacuate the desiccator to a pressure of 100-200 mTorr.
-
Leave the wafers exposed to the TMOS vapor for 1-12 hours at room temperature. The deposition time will influence the thickness of the silica layer.
-
-
Post-Treatment and Curing:
-
Vent the desiccator with nitrogen or argon gas and remove the coated wafers.
-
Cure the wafers in a vacuum oven or tube furnace at 100-150 °C for 1-2 hours to stabilize the silica film.
-
Store the functionalized wafers in a clean, dry environment.
-
Data Presentation
The success of surface functionalization with TMOS can be quantified using various surface analysis techniques. The following tables summarize typical expected values for these characterizations.
Table 1: Water Contact Angle Measurements
| Substrate | Treatment | Typical Water Contact Angle (θ) | Reference |
| Glass Slide | Uncleaned | 30-50° | |
| Glass Slide | Cleaned & Activated | < 10° | [7] |
| Glass Slide | After TMOS Functionalization | 40-70° | [8] |
| Silicon Wafer | Cleaned & Activated | < 5° | |
| Silicon Wafer | After TMOS Functionalization | 35-65° |
Table 2: Film Thickness and Surface Roughness
| Substrate | Functionalization Method | Typical Film Thickness (nm) | Typical Surface Roughness (RMS, nm) |
| Glass Slide | Solution-Based | 5 - 50 | 0.5 - 5 |
| Silicon Wafer | Solution-Based | 5 - 50 | 0.3 - 3 |
| Silicon Wafer | Vapor-Phase | 1 - 10 | 0.2 - 1 |
Note: The values presented in these tables are illustrative and can vary significantly depending on the specific substrate, cleaning procedure, and TMOS deposition parameters.
Visualizations
General Workflow for Surface Functionalization
The following diagram illustrates the general experimental workflow for the surface functionalization of a substrate with TMOS.
Signaling Pathway: Hydrolysis and Condensation of TMOS
This diagram illustrates the chemical pathway of TMOS hydrolysis and its subsequent condensation on a hydroxylated substrate surface.
Experimental Workflow: Drug Encapsulation in Silica Nanoparticles
This diagram outlines the workflow for synthesizing drug-loaded silica nanoparticles using TMOS via a sol-gel method, a common application in drug delivery.
References
- 1. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Mesoporous Silica with TMOS and Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of mesoporous silica nanoparticles (MSNs) using tetramethyl orthosilicate (TMOS) as the silica precursor and various surfactants as structure-directing agents. The protocols are designed to be adaptable for applications in drug delivery, catalysis, and other areas of materials science.
Introduction
Mesoporous silica nanoparticles are a class of materials characterized by a large surface area, high pore volume, and tunable pore sizes, typically in the range of 2-50 nm. These properties make them ideal candidates for use as drug delivery carriers, catalyst supports, and in separation technologies. The synthesis typically involves the hydrolysis and condensation of a silica precursor, such as TMOS, in the presence of a surfactant template. The surfactant molecules self-assemble into micelles, around which the silica network forms. Subsequent removal of the surfactant template leaves behind a porous silica structure.
This document outlines the synthesis of two common types of mesoporous silica, MCM-41 and SBA-15, using TMOS. MCM-41 is typically synthesized using a cationic surfactant like cetyltrimethylammonium bromide (CTAB), resulting in a hexagonal arrangement of uniform mesopores. SBA-15, on the other hand, is synthesized using a non-ionic block copolymer surfactant, such as Pluronic P123, which generally produces larger pores and thicker silica walls, enhancing thermal and mechanical stability.
Data Presentation: Physicochemical Properties
The properties of the resulting mesoporous silica are highly dependent on the synthesis conditions, including the choice of surfactant, precursor-to-surfactant ratio, temperature, and reaction time. The following tables summarize typical quantitative data obtained from the synthesis of mesoporous silica using TMOS and different surfactants.
Table 1: Properties of Mesoporous Silica Synthesized with Cationic Surfactants (e.g., CTAB)
| Material | Surfactant | TMOS/Surfactant Molar Ratio | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |
| MCM-41 | CTAB | 4:1 | ~1000 | ~0.9 | 2.5 - 3.5 | |
| MCM-41 | CTAB | 2:1 | ~950 | ~1.0 | 3.0 - 4.0 | |
| Radially Oriented Pores | CTAB | Varies with oil phase | up to 800 | - | up to 20 | |
| MCM-41 type | C₁₂TMABr | Varies | 350 - 1204 | - | 1.62 - 4.5 |
Table 2: Properties of Mesoporous Silica Synthesized with Non-ionic Surfactants (e.g., Pluronic P123)
| Material | Surfactant | TMOS/Surfactant Molar Ratio | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |
| SBA-15 | Pluronic P123 | Varies | 450 - 560 | 1.4 - 1.8 | 9 - 14 | |
| SBA-15 | Pluronic P123 | Varies | ~580 | ~1.32 | - |
Experimental Workflows
The general workflow for the synthesis of mesoporous silica involves the preparation of a surfactant solution, the addition of the silica precursor, an aging period to allow for the formation of the silica network, and finally, the removal of the surfactant template.
Caption: General experimental workflow for mesoporous silica synthesis.
Experimental Protocols
Note on TMOS vs. TEOS: While many published protocols use tetraethyl orthosilicate (TEOS), TMOS can be used as a direct substitute. However, TMOS has a faster hydrolysis and condensation rate, which may necessitate adjustments to reaction times or temperatures to achieve desired particle sizes and morphologies.
Protocol 1: Synthesis of MCM-41 using TMOS and CTAB
This protocol is adapted from the typical synthesis of MCM-41 and is suitable for producing nanoparticles with a hexagonal pore arrangement.
Materials:
-
Tetramethyl orthosilicate (TMOS, ≥98%)
-
Cetyltrimethylammonium bromide (CTAB, ≥98%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Round-bottom flask or beaker
-
Magnetic stirrer with heating plate
-
Condenser (if heating above room temperature)
-
Centrifuge
-
Oven
-
Tube furnace for calcination
Procedure:
-
Surfactant Solution Preparation:
-
Dissolve 1.0 g of CTAB in 480 mL of deionized water in a round-bottom flask.
-
Add 3.5 mL of 2 M NaOH solution to the CTAB solution.
-
Heat the solution to 80°C and stir vigorously until the CTAB is completely dissolved and the solution is clear.
-
-
Silica Source Addition:
-
Slowly add 5.0 mL of TMOS dropwise to the surfactant solution while maintaining vigorous stirring.
-
A white precipitate will form upon the addition of TMOS.
-
-
Aging:
-
Continue stirring the mixture at 80°C for 2 hours to allow for the condensation and formation of the silica framework.
-
-
Product Recovery and Washing:
-
Cool the mixture to room temperature.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted species.
-
-
Drying:
-
Dry the washed product in an oven at 60-100°C overnight.
-
-
Surfactant Removal (Template Extraction):
-
Method A: Calcination: Place the dried powder in a crucible and heat in a tube furnace under air. Ramp the temperature to 550°C at a rate of 1-2°C/min and hold for 5-6 hours to burn off the CTAB template.
-
Method B: Solvent Extraction: Resuspend the dried powder in a solution of ethanol with an acidic component (e.g., 0.1 M HCl). Reflux the mixture at 80°C for 24 hours. Collect the solid by filtration and wash with ethanol. This method can be advantageous for preserving surface functional groups.
-
-
Final Product:
-
The resulting white powder is MCM-41 mesoporous silica.
-
Caption: Workflow for MCM-41 synthesis with TMOS and CTAB.
Protocol 2: Synthesis of SBA-15 using TMOS and Pluronic P123
This protocol describes the synthesis of SBA-15, which has larger pores and thicker walls than MCM-41, making it more robust.
Materials:
-
Tetramethyl orthosilicate (TMOS, ≥98%)
-
Pluronic P123 (EO₂₀PO₇₀EO₂₀)
-
Hydrochloric acid (HCl, concentrated, 37%)
-
Deionized water
Equipment:
-
Jacketed reaction vessel or beaker
-
Magnetic stirrer
-
Autoclave or oven for hydrothermal treatment
-
Filtration setup
-
Oven
-
Tube furnace for calcination
Procedure:
-
Surfactant Solution Preparation:
-
Dissolve 4.0 g of Pluronic P123 in 120 mL of 2 M HCl and 30 mL of deionized water.
-
Stir the mixture at 35-40°C until the P123 is completely dissolved.
-
-
Silica Source Addition:
-
Add 8.5 g of TMOS to the surfactant solution while stirring.
-
Stir the mixture at 35-40°C for 24 hours.
-
-
Hydrothermal Treatment (Aging):
-
Transfer the mixture to a sealed autoclave.
-
Heat the autoclave at 100°C for 24-48 hours without stirring.
-
-
Product Recovery and Washing:
-
Cool the autoclave to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with deionized water until the filtrate is neutral.
-
-
Drying:
-
Dry the washed solid in an oven at 60-100°C.
-
-
Surfactant Removal (Template Extraction):
-
Calcine the dried powder in a tube furnace under air.
-
Ramp the temperature to 550°C at a rate of 1-2°C/min and hold for 6 hours to remove the Pluronic P123 template.
-
-
Final Product:
-
The resulting white powder is SBA-15 mesoporous silica.
-
Caption: Workflow for SBA-15 synthesis with TMOS and P123.
Applications in Drug Development
Mesoporous silica nanoparticles synthesized from TMOS are highly promising for drug delivery applications. Their key advantages include:
-
High Drug Loading Capacity: The large surface area and pore volume allow for the encapsulation of significant amounts of therapeutic agents.
-
Controlled Release: The pore size and surface chemistry can be tailored to control the release kinetics of the loaded drug.
-
Enhanced Bioavailability: For poorly soluble drugs, loading them into the mesopores can prevent crystallization and improve their dissolution rate and bioavailability.
-
Targeted Delivery: The surface of the silica nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, reducing off-target effects.
The choice between MCM-41 and SBA-15 often depends on the size of the drug molecule and the desired release profile. The smaller pores of MCM-41 are suitable for small molecules, while the larger pores of SBA-15 can accommodate larger molecules like proteins and peptides. The thicker walls of SBA-15 also provide greater stability in biological environments.
Characterization Methods
To ensure the successful synthesis of mesoporous silica with the desired properties, a combination of characterization techniques should be employed:
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and pore structure.
-
Nitrogen Adsorption-Desorption Analysis (BET and BJH methods): To determine the specific surface area, pore volume, and pore size distribution.
-
X-ray Diffraction (XRD): To confirm the ordered mesoporous structure (especially for MCM-41 and SBA-15).
-
Thermogravimetric Analysis (TGA): To confirm the complete removal of the surfactant template.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the silanol groups on the silica surface and to confirm the removal of the surfactant.
By following these protocols and characterization techniques, researchers can reliably synthesize high-quality mesoporous silica nanoparticles from TMOS for a wide range of applications in research, science, and drug development.
Application Notes and Protocols for the Synthesis and Application of Silica Nanoparticles via the Stöber Method Using Tetramethoxysilane for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stöber method is a widely utilized sol-gel approach for synthesizing monodisperse spherical silica nanoparticles (SiNPs).[1] This method involves the hydrolysis and subsequent condensation of a silica precursor, in this case, tetramethoxysilane (TMOS), in an alcoholic solvent with a catalyst, typically ammonia. The resulting SiNPs are of significant interest in the field of drug delivery due to their tunable particle size, high surface area, biocompatibility, and the ease of surface functionalization.[2] These properties allow for the attachment of various therapeutic agents and targeting moieties, enabling the development of sophisticated drug delivery systems.
This document provides a comprehensive, step-by-step guide for the synthesis of silica nanoparticles using this compound via the Stöber method. It further details protocols for the surface functionalization of these nanoparticles with (3-aminopropyl)triethoxysilane (APTES) and subsequent loading of the chemotherapeutic drug, doxorubicin.
Data Presentation
Table 1: Influence of Reactant Concentrations on Silica Nanoparticle Size
The size of the silica nanoparticles synthesized via the Stöber method is critically dependent on the concentrations of the reactants. While precise quantitative data for TMOS is less commonly tabulated than for tetraethoxysilane (TEOS), the following table summarizes the general trends and provides representative data based on studies of the Stöber process. It is important to note that the reaction kinetics of TMOS are faster than TEOS, which may lead to smaller particle sizes under identical conditions.
| TMOS Concentration (M) | NH4OH Concentration (M) | H2O Concentration (M) | Ethanol (Solvent) | Approximate Particle Size (nm) | Reference |
| 0.2 | 0.5 | 5 | Balance | 50 - 100 | [3] |
| 0.4 | 0.5 | 5 | Balance | 100 - 200 | [3] |
| 0.2 | 1.0 | 5 | Balance | 150 - 250 | [3] |
| 0.2 | 0.5 | 10 | Balance | 200 - 300 | [3] |
Note: This table provides illustrative data. The final particle size is highly sensitive to reaction conditions, including temperature and stirring rate. It is recommended to perform pilot experiments to achieve the desired particle size for a specific application.
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles using this compound (TMOS)
This protocol describes the synthesis of monodisperse silica nanoparticles using the Stöber method.
Materials:
-
This compound (TMOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30% w/w)
-
Deionized water
Procedure:
-
In a clean, round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide according to the desired concentrations (refer to Table 1 for guidance).
-
Stir the mixture vigorously using a magnetic stirrer at room temperature for 15-30 minutes to ensure homogeneity.
-
Rapidly add the desired volume of TMOS to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for at least 6 hours. The solution will become turbid as the silica nanoparticles form.
-
Collect the silica nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in ethanol.
-
Wash the nanoparticles by repeating the centrifugation and resuspension steps three times with ethanol and twice with deionized water to remove unreacted reagents.
-
After the final wash, resuspend the purified silica nanoparticles in ethanol or deionized water for storage.
Protocol 2: Surface Functionalization with (3-Aminopropyl)triethoxysilane (APTES)
This protocol details the surface modification of the synthesized silica nanoparticles with APTES to introduce amine functional groups, which are essential for subsequent drug conjugation.
Materials:
-
Silica nanoparticles (from Protocol 1)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
Procedure:
-
Disperse the purified silica nanoparticles in anhydrous toluene or ethanol to a concentration of approximately 10 mg/mL.
-
In a separate vial, prepare a solution of APTES in the same solvent. A typical starting point is a 1:1 weight ratio of APTES to silica nanoparticles.
-
Add the APTES solution to the silica nanoparticle suspension while stirring.
-
Reflux the mixture at 70-80°C for 12-24 hours under a nitrogen atmosphere with continuous stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the amine-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene or ethanol to remove any unreacted APTES.
-
Dry the functionalized nanoparticles under vacuum.
Protocol 3: Doxorubicin Loading onto Amine-Functionalized Silica Nanoparticles
This protocol describes the loading of the anticancer drug doxorubicin onto the surface of APTES-functionalized silica nanoparticles.
Materials:
-
Amine-functionalized silica nanoparticles (from Protocol 2)
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the amine-functionalized silica nanoparticles in PBS (pH 7.4) to a concentration of 1 mg/mL.
-
Prepare a stock solution of doxorubicin hydrochloride in PBS (e.g., 1 mg/mL).
-
Add the doxorubicin solution to the nanoparticle suspension. The ratio of drug to nanoparticles can be varied to control the loading efficiency. A common starting ratio is 1:5 (w/w) of doxorubicin to nanoparticles.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for the electrostatic interaction and adsorption of doxorubicin onto the nanoparticle surface.
-
Collect the doxorubicin-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with PBS to remove any unloaded doxorubicin. The supernatant can be analyzed spectrophotometrically to determine the loading efficiency.
-
Resuspend the final doxorubicin-loaded silica nanoparticles in a suitable buffer for in vitro or in vivo studies.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, functionalization, and drug loading of silica nanoparticles.
Caption: Apoptosis signaling pathway induced by doxorubicin-loaded silica nanoparticles.
References
Application Notes and Protocols for Tetramethoxysilane in the Fabrication of Optical Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethoxysilane (TMOS), Si(OCH₃)₄, is a crucial precursor in the fabrication of high-quality silica (SiO₂) optical coatings. Its high reactivity and ability to form pure silica networks make it an ideal candidate for various optical applications, including anti-reflective (AR) coatings, protective layers, and optical filters. The sol-gel process, a versatile solution-based method, is commonly employed to deposit thin films of TMOS-derived silica onto various substrates. This document provides detailed application notes and experimental protocols for the fabrication of optical coatings using this compound.
The sol-gel process involves the hydrolysis and subsequent condensation of the alkoxide precursor in a solvent, typically an alcohol, with the aid of a catalyst. The properties of the final coating, such as refractive index, porosity, and mechanical stability, are highly dependent on several process parameters, including the precursor concentration, water-to-alkoxide ratio, type and concentration of the catalyst, solvent, and the deposition and curing conditions.
Key Applications
TMOS-derived silica coatings are utilized in a wide array of optical components due to their excellent optical and mechanical properties:
-
Anti-Reflective (AR) Coatings: By carefully controlling the refractive index and thickness, single or multi-layer SiO₂ coatings can be designed to minimize reflection at specific wavelengths, thereby maximizing light transmission. This is critical for improving the efficiency of solar cells, lenses, and display screens.
-
Protective Coatings: The dense and hard nature of silica films provides excellent abrasion and corrosion resistance to the underlying optical components.
-
Optical Filters: Multilayer stacks of silica and other metal oxide films with different refractive indices can be fabricated to create various types of optical filters, such as band-pass, edge, and dichroic filters.
-
Waveguides: Sol-gel derived silica films can be patterned to create planar optical waveguides for integrated photonic circuits.
Experimental Protocols
The following protocols provide a general framework for the fabrication of silica optical coatings using TMOS. It is important to note that the optimal parameters may vary depending on the specific application and desired film properties.
Protocol 1: Preparation of Acid-Catalyzed Silica Sol for Dense Anti-Reflective Coatings
This protocol describes the preparation of a silica sol using an acid catalyst, which typically results in dense, linear polymer networks suitable for protective and anti-reflective coatings.
Materials:
-
This compound (TMOS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) (as catalyst)
Equipment:
-
Glass beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Pipettes and graduated cylinders
-
pH meter
Procedure:
-
In a clean glass beaker, mix this compound (TMOS) with methanol (MeOH) in a molar ratio of approximately 1:12.[1]
-
In a separate beaker, prepare an acidic water solution by adding hydrochloric acid (HCl) to deionized water (H₂O). The final molar ratio of TMOS:H₂O:HCl should be approximately 1:4:0.005.[1]
-
While stirring the TMOS/MeOH solution vigorously, slowly add the acidic water solution dropwise.
-
Continue stirring the mixture for at least 1-2 hours at room temperature to ensure complete hydrolysis and initial condensation. The resulting transparent solution is the silica sol.
-
Age the sol for 24-48 hours in a sealed container at room temperature before use. Aging allows for further condensation and viscosity stabilization.
Protocol 2: Preparation of Base-Catalyzed Silica Sol for Porous Coatings
This protocol details the preparation of a silica sol using a base catalyst, which promotes the formation of spherical silica nanoparticles and results in a more porous coating. Porous coatings are particularly useful for creating low refractive index layers in anti-reflective stacks.
Materials:
-
This compound (TMOS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ammonium Hydroxide (NH₄OH) (as catalyst)
Equipment:
-
Glass beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Pipettes and graduated cylinders
-
pH meter
Procedure:
-
In a clean glass beaker, mix this compound (TMOS) with methanol (MeOH) in a molar ratio of approximately 1:12.[1]
-
In a separate beaker, prepare a basic water solution by adding ammonium hydroxide (NH₄OH) to deionized water (H₂O). A typical molar ratio of TMOS:H₂O:NH₄OH is 1:4:0.005.[1]
-
While stirring the TMOS/MeOH solution, add the basic water solution.
-
Continue stirring the mixture for 1-2 hours at room temperature. The solution will gradually become more viscous as silica nanoparticles form and aggregate.
-
Age the sol for 24 hours before deposition.
Protocol 3: Thin Film Deposition by Dip-Coating
Dip-coating is a simple and effective method for producing uniform coatings on flat or curved substrates. The film thickness is primarily controlled by the withdrawal speed, sol viscosity, and solvent evaporation rate.
Equipment:
-
Dip-coater with controllable withdrawal speed
-
Substrates (e.g., glass slides, silicon wafers)
-
Oven or furnace for curing
Procedure:
-
Clean the substrates thoroughly using a multi-step process (e.g., sonication in acetone, then isopropanol, followed by rinsing with deionized water and drying with nitrogen).
-
Immerse the cleaned substrate into the prepared silica sol.
-
Allow the substrate to remain in the sol for a dwell time of approximately 1-2 minutes to ensure complete wetting.
-
Withdraw the substrate from the sol at a constant, controlled speed. Typical withdrawal speeds range from 50 to 200 mm/min.
-
After withdrawal, the liquid film will drain and the solvent will evaporate, leaving a solid silica gel film on the substrate.
-
Dry the coated substrate at a low temperature (e.g., 80-120°C) for 10-15 minutes to remove residual solvent.
-
Cure the film at a higher temperature (e.g., 400-500°C) for 1-2 hours to densify the silica network and improve its mechanical properties. The heating and cooling rates should be controlled to avoid thermal stress and cracking.
Protocol 4: Thin Film Deposition by Spin-Coating
Spin-coating is ideal for producing highly uniform thin films on flat substrates. The final film thickness is determined by the spin speed, spin duration, and sol viscosity.
Equipment:
-
Spin-coater
-
Substrates (e.g., silicon wafers, glass plates)
-
Micropipette
-
Oven or furnace for curing
Procedure:
-
Clean the substrate as described in the dip-coating protocol.
-
Place the substrate on the vacuum chuck of the spin-coater.
-
Dispense a small amount of the silica sol onto the center of the substrate using a micropipette. The amount of sol should be sufficient to cover the entire substrate surface during spinning.
-
Start the spin-coater. A typical two-step process involves a low-speed spin (e.g., 500-1000 rpm) for a few seconds to spread the sol, followed by a high-speed spin (e.g., 2000-6000 rpm) for 30-60 seconds to achieve the desired thickness.[2]
-
After spinning, carefully remove the substrate from the chuck.
-
Dry the coated substrate at 80-120°C for 10-15 minutes.
-
Cure the film at 400-500°C for 1-2 hours in a furnace.
Data Presentation
The following tables summarize typical quantitative data for TMOS-derived silica optical coatings.
Table 1: Influence of Catalyst on Silica Sol and Coating Properties
| Catalyst Type | Sol Characteristics | Coating Microstructure | Typical Refractive Index |
| Acid (e.g., HCl) | Lower condensation rate, formation of linear or randomly branched polymers. | Dense, low porosity. | 1.40 - 1.45 |
| Base (e.g., NH₄OH) | Higher condensation rate, formation of discrete, highly cross-linked spherical particles. | Porous, lower density. | 1.20 - 1.35 |
Table 2: Typical Deposition Parameters and Resulting Film Properties
| Deposition Method | Key Parameters | Typical Values | Resulting Film Thickness |
| Dip-Coating | Withdrawal Speed | 50 - 200 mm/min | 50 - 200 nm |
| Sol Viscosity | 1 - 10 cP | ||
| Spin-Coating | Spin Speed | 2000 - 6000 rpm | 30 - 150 nm |
| Spin Duration | 30 - 60 s | ||
| Sol Concentration | 1 - 10 wt% SiO₂ |
Table 3: Optical Properties of TMOS-Derived Silica Coatings
| Property | Typical Value | Wavelength | Notes |
| Refractive Index (dense film) | ~1.46 | 550 nm | Can be tailored by controlling porosity. |
| Transmittance (on glass, single layer AR) | > 98% | Visible Spectrum | Dependent on coating design and substrate. |
| Bandgap | ~9 eV | - | Wide bandgap material, transparent in UV-Vis-NIR. |
Visualizations
Sol-Gel Process of this compound
Caption: The sol-gel process for forming a silica coating from a TMOS precursor.
Experimental Workflow for Optical Coating Fabrication
Caption: A typical experimental workflow for fabricating silica optical coatings.
References
Application Notes and Protocols for Ceramic Membrane Synthesis Using Tetramethoxysilane (TMOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramic membranes offer significant advantages over their polymeric counterparts, including enhanced thermal, chemical, and mechanical stability. These properties make them ideal for a range of applications, from high-temperature gas separation and catalysis to harsh-environment filtration in the pharmaceutical and chemical industries. Tetramethoxysilane (TMOS) is a common precursor for the synthesis of silica (SiO₂) ceramic membranes via the sol-gel process. This method allows for the creation of highly pure, homogeneous inorganic networks at relatively low temperatures.[1]
The sol-gel process involves the hydrolysis and condensation of metal alkoxides, such as TMOS, to form a colloidal suspension (sol) that subsequently gels into a solid network.[2] The properties of the final ceramic membrane, including pore size, porosity, and surface chemistry, are highly dependent on several synthesis parameters. Careful control over these parameters is crucial for tailoring membrane performance to specific applications.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ceramic membranes using TMOS.
Chemical Process: The Sol-Gel Transition
The synthesis of silica-based ceramic membranes from TMOS is primarily a two-step chemical process involving hydrolysis and condensation. The rates of these reactions are influenced by factors such as pH, temperature, and the molar ratio of reactants.[3][4]
-
Hydrolysis: TMOS reacts with water, leading to the replacement of methoxy groups (-OCH₃) with hydroxyl groups (-OH). This reaction can be catalyzed by either an acid or a base.
-
Condensation: The hydrolyzed molecules then undergo condensation to form siloxane bridges (Si-O-Si), releasing either water or methanol. This polymerization process leads to the formation of a three-dimensional silica network.
The overall reaction can be summarized as follows:
nSi(OCH₃)₄ + 2nH₂O → nSiO₂ + 4nCH₃OH
Under acidic conditions, hydrolysis is typically faster, leading to more linear or weakly branched polymer chains. In contrast, basic conditions promote condensation, resulting in more highly cross-linked, particulate structures.[3][5]
Experimental Protocols
The following protocols outline the key steps in the synthesis of a TMOS-derived ceramic membrane. These include the preparation of the sol, the coating of a porous support, and the final heat treatment.
Protocol 1: Silica Sol Preparation
This protocol describes the preparation of a silica sol using TMOS as the precursor. The molar ratio of the reactants is a critical parameter that influences the final properties of the membrane.
Materials:
-
This compound (TMOS)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Nitric acid (or other acid/base catalyst)
Procedure:
-
In a clean, dry flask, combine TMOS and ethanol. The molar ratio of TMOS to ethanol can be varied, but a common starting point is 1:4.
-
In a separate beaker, prepare an aqueous solution of the catalyst. For acid catalysis, dilute nitric acid in deionized water.
-
Slowly add the aqueous catalyst solution to the TMOS/ethanol mixture while stirring vigorously. The molar ratio of water to TMOS is a crucial parameter and can be varied to control the hydrolysis rate.[6]
-
Continue stirring the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 3 hours) to allow for hydrolysis and initial condensation.[2]
-
The resulting clear solution is the silica sol, which can then be used for coating.
Protocol 2: Dip-Coating of Porous Support
This protocol details the deposition of the silica sol onto a porous ceramic support to form the membrane layer.
Materials:
-
Silica sol (from Protocol 1)
-
Porous ceramic support (e.g., α-alumina)
-
Dip-coating apparatus
Procedure:
-
Ensure the porous support is clean and dry.
-
Immerse the support into the silica sol at a constant and slow withdrawal speed.[7][8]
-
Hold the support in the sol for a predetermined time (e.g., 1 minute) to allow for initial infiltration.[7]
-
Withdraw the support from the sol at a controlled, constant speed. The withdrawal speed influences the thickness of the deposited layer.[7][8]
-
Allow the coated support to dry at room temperature.
-
Repeat the dip-coating process if a thicker membrane layer is desired. Multiple coating cycles are often necessary to create a defect-free membrane.[9][10]
Protocol 3: Sintering of the Ceramic Membrane
This final step involves the heat treatment of the coated support to densify the silica layer and form the final ceramic membrane.
Materials:
-
Dried, coated support
-
Programmable furnace
Procedure:
-
Place the dried, coated support in a programmable furnace.
-
Slowly ramp up the temperature to a specific calcination temperature. A typical heating rate is 2°C/min to prevent cracking.[2]
-
Hold the membrane at the peak sintering temperature for a set duration (e.g., 3 hours). The sintering temperature is a critical parameter that affects the final pore structure and mechanical strength of the membrane.[11][12][13][14][15]
-
Slowly cool the furnace back to room temperature.
Experimental Workflow
The overall process for synthesizing a TMOS-derived ceramic membrane can be visualized as a multi-step workflow, from precursor selection to final membrane characterization.
Quantitative Data Summary
The performance of ceramic membranes is highly dependent on their synthesis parameters. The following tables summarize some of the quantitative data reported for ceramic membranes, providing a basis for comparison. Note that much of the available literature focuses on TEOS; however, the trends are generally applicable to TMOS, although absolute values may differ.
Table 1: Influence of Sintering Temperature on Membrane Properties
| Sintering Temperature (°C) | Porosity (%) | Average Pore Size (µm) | Permeate Flux (L m⁻² h⁻¹) | Reference |
| 800 | 47.13 | - | - | [16] |
| 900 | 40.66 | - | - | [16] |
| 1000 | 38.97 | 0.6 | 92 | [8] |
| 1100 | - | - | - | [16] |
| 1200 | 33 | - | - | [17] |
| 1300 | - | - | - | [17] |
Table 2: Performance of Ceramic Membranes in Different Applications
| Application | Membrane Material | Pollutant | Removal Efficiency (%) | Initial Flux (L m⁻² h⁻¹) | Reference |
| Oily Wastewater Treatment | α-Al₂O₃ | Oil | >92.4 (TOC removal) | 135-165 | [18] |
| Drinking Water Purification | Flat Ceramic | Turbidity | 99 | 150 | [19] |
| Gas Separation (H₂) | Silica-Alumina Composite | N₂ | H₂/N₂ selectivity >100 | H₂ permeance > 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ | [9][20] |
Table 3: Effect of Synthesis Parameters on Membrane Characteristics
| Parameter | Variation | Effect | Reference |
| Water:TEOS Molar Ratio | 2 to 4.7 | Affects physical and chemical characteristics | [6] |
| Oasis Waste Concentration | 8% to 22% | Increased porosity | [21] |
| Molding Pressure | 8 to 12 bars | Decreased permeate flux | [21] |
Conclusion
The synthesis of ceramic membranes using this compound offers a versatile method for producing robust and highly selective separation media. The sol-gel process, followed by dip-coating and sintering, allows for precise control over the final membrane properties. By carefully manipulating synthesis parameters such as reactant molar ratios, catalyst concentration, and sintering profiles, researchers can tailor membrane performance to meet the demands of various applications in research, and drug development. The protocols and data presented here provide a foundational guide for the successful fabrication and optimization of TMOS-derived ceramic membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Silica Membranes by Chemical Vapor Deposition Using a Dimethyldimethoxysilane Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. msrjournal.com [msrjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. msrjournal.com [msrjournal.com]
Application Notes and Protocols for the Synthesis of Hybrid Organic-Inorganic Materials with TMOS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of hybrid organic-inorganic materials using tetramethyl orthosilicate (TMOS) as a precursor. The focus is on the sol-gel synthesis of silica nanoparticles and their functionalization for advanced drug delivery applications, particularly in cancer therapy.
Introduction to Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at the molecular or nanometer scale.[1] This combination allows for the creation of materials with synergistic properties, leveraging the thermal stability and robustness of the inorganic matrix with the functionality and flexibility of the organic counterpart.[1] The sol-gel process, a versatile solution-based method for producing solid materials from small molecules, is a widely used technique for synthesizing these hybrid materials.[2]
Tetramethyl orthosilicate (TMOS) is a common silicon alkoxide precursor used in the sol-gel synthesis of silica (SiO₂) based materials. Through hydrolysis and condensation reactions, TMOS forms a porous silica network that can be tailored for various applications, including drug delivery. The key advantages of using TMOS-based silica nanoparticles as drug carriers include their high surface area, tunable pore size, good biocompatibility, and the ease of surface functionalization for targeted delivery.[3][4]
Synthesis of Silica Nanoparticles using TMOS: The Stöber Method
The Stöber method is a well-established sol-gel technique for producing monodisperse silica nanoparticles.[5] This protocol details the synthesis of silica nanoparticles using TMOS as the precursor.
Experimental Protocol: Synthesis of Silica Nanoparticles
Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir vigorously at room temperature.
-
Slowly add TMOS to the stirring solution.
-
Continue stirring for a specified duration to allow for the hydrolysis and condensation reactions to proceed, leading to the formation of silica nanoparticles.
-
The resulting nanoparticles can be collected by centrifugation, followed by washing with ethanol and deionized water to remove unreacted precursors and catalyst.
-
The purified nanoparticles are then dried, typically in an oven or by freeze-drying.[6]
Quantitative Parameters for Synthesis:
| Parameter | Value | Reference |
| TMOS Concentration | 0.1 M - 0.5 M | [7] |
| Ethanol/Water Ratio (v/v) | 1:1 to 4:1 | [8] |
| Ammonium Hydroxide Conc. | 0.5 M - 1.5 M | [8] |
| Reaction Time | 2 - 24 hours | [9] |
| Temperature | Room Temperature | [9] |
Functionalization of Silica Nanoparticles for Targeted Drug Delivery
Surface functionalization of silica nanoparticles is crucial for enhancing their performance as drug carriers.[3] This can improve drug loading, control release kinetics, and enable targeted delivery to specific cells or tissues. A common approach is to introduce amine groups onto the silica surface using organo-silane coupling agents like (3-aminopropyl)trimethoxysilane (APTMS).
Experimental Protocol: Amine Functionalization of Silica Nanoparticles
Materials:
-
Synthesized silica nanoparticles
-
(3-aminopropyl)trimethoxysilane (APTMS)
-
Toluene (anhydrous)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene.
-
Add APTMS to the nanoparticle suspension.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
After the reaction, collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and ethanol to remove excess APTMS.
-
Dry the amine-functionalized silica nanoparticles under vacuum.
Drug Loading and Release: Doxorubicin and Camptothecin
The porous structure of silica nanoparticles allows for the encapsulation of various therapeutic agents. Doxorubicin (DOX), a widely used chemotherapy drug, and Camptothecin (CPT), a potent anti-cancer agent, are common model drugs for loading into these hybrid materials.[1][10]
Experimental Protocol: Doxorubicin (DOX) Loading
Procedure:
-
Disperse the amine-functionalized silica nanoparticles in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Prepare a solution of Doxorubicin hydrochloride in the same buffer.
-
Mix the nanoparticle suspension and the DOX solution and stir for 24 hours at room temperature in the dark.[11]
-
Collect the DOX-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with the buffer solution to remove unloaded DOX.
-
The amount of loaded DOX can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer.[9]
Quantitative Data for Doxorubicin Loading and Release:
| Parameter | Value | Reference |
| DOX Loading Capacity | 5-20% (w/w) | [10] |
| Encapsulation Efficiency | 70-95% | [10] |
| Release at pH 7.4 (24h) | ~10-30% | [9][10] |
| Release at pH 5.5 (24h) | ~30-60% | [9][10] |
Note: The pH-dependent release is a desirable feature for cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissues.[11]
Experimental Protocol: Camptothecin (CPT) Loading
Procedure:
-
Disperse the functionalized silica nanoparticles in an organic solvent (e.g., ethanol).
-
Dissolve Camptothecin in the same solvent.
-
Mix the two solutions and stir for an extended period (e.g., 48 hours) at room temperature.
-
Collect the CPT-loaded nanoparticles by centrifugation.
-
Wash with the organic solvent to remove free CPT.
-
Dry the CPT-loaded nanoparticles.
Quantitative Data for Camptothecin Loading and Release:
| Parameter | Value | Reference |
| CPT Loading Content | ~13.4% (w/w) | [12] |
| Encapsulation Efficiency | ~95% | [1] |
| Release Profile | Sustained release over 72 hours | [13] |
Application in Targeted Cancer Therapy: Gefitinib Delivery and EGFR Signaling Pathway
Gefitinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[14][15] Delivering gefitinib using functionalized silica nanoparticles can enhance its therapeutic efficacy and reduce side effects.
Experimental Workflow: From Synthesis to Cellular Action
Caption: Experimental workflow for cancer therapy using Gefitinib-loaded silica nanoparticles.
EGFR Signaling Pathway and Inhibition by Gefitinib
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[14] In many cancer cells, this pathway is constitutively active, leading to uncontrolled cell growth. Gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.[16]
References
- 1. Camptothecin-loaded mesoporous silica nanoparticles functionalized with CpG oligodeoxynucleotide as a new approach for skin cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. The Effects of Silica Nanoparticles on Apoptosis and Autophagy of Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional hybrid silica nanoparticles for controlled doxorubicin loading and release with thermal and pH dual response - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Doxorubicin and sorafenib release from mesoporous silica nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Surface-modified silica nanoparticles for tumor-targeted delivery of camptothecin and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mig-6 overcomes gefitinib resistance by inhibiting EGFR/ERK pathway in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing premature hydrolysis of tetramethoxysilane solutions
Technical Support Center: Tetramethoxysilane (TMOS) Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (TMOS) solutions. It focuses on preventing premature hydrolysis and controlling the sol-gel process.
Frequently Asked Questions (FAQs)
Q1: My this compound (TMOS) solution became cloudy and gelled immediately after I added water. What happened?
A1: This indicates that the hydrolysis and condensation reactions proceeded too quickly. The rapid formation of a silica network throughout the solution leads to gelation. Several factors could be responsible, including an incorrect pH, a high water-to-silane ratio, or the absence of a suitable solvent to moderate the reaction.
Q2: How can I slow down the hydrolysis of my TMOS solution to have better control over the reaction?
A2: You can control the hydrolysis rate by:
-
Adjusting the pH: Hydrolysis is slowest around a neutral pH of 7.[1] Acidic (pH < 4) or basic (pH > 10) conditions act as catalysts and significantly speed up the reaction.[1][2] For controlled hydrolysis, starting under acidic conditions is often preferred as it promotes the hydrolysis reaction over the condensation reaction.[1][3][4]
-
Managing the Water-to-Silane Molar Ratio (R): A lower R value will slow down the hydrolysis rate. In many protocols, a two-step hydrolysis is employed where a small amount of water is first added under acidic conditions to initiate hydrolysis, followed by the remaining water.[1]
-
Using a Co-solvent: TMOS and water are immiscible. Using a mutual solvent, such as methanol or ethanol, is essential to create a homogeneous solution and control the reaction rate.[5][6] The presence of ethanol can delay the hydrolysis reaction.[7][8]
-
Controlling the Temperature: Lowering the reaction temperature will decrease the rate of hydrolysis.[9]
Q3: What is the difference between acid-catalyzed and base-catalyzed hydrolysis of TMOS?
A3: The catalyst used has a profound effect on the structure of the resulting silica network.[1]
-
Acid Catalysis (e.g., HCl, Acetic Acid): Under acidic conditions, the hydrolysis rate is generally faster than the condensation rate.[4][10] This leads to the formation of linear or weakly branched polymer-like chains.[1][3]
-
Base Catalysis (e.g., NH₄OH, KOH): Under basic conditions, the condensation rate is much faster than the hydrolysis rate.[1][5] This results in the formation of highly branched clusters that eventually grow into discrete, spherical particles.[1][3]
Q4: Which solvent should I choose for my TMOS solution?
A4: The choice of solvent, typically an alcohol, is crucial for ensuring the miscibility of TMOS and water.[5] Methanol is a common choice as it is the alcohol produced during the hydrolysis of TMOS. Using other alcohols like ethanol or propanol can lead to alkoxy group exchange, which can influence the overall reaction rate.[6] The rate of hydrolysis has been observed to be higher in methanol compared to other primary alcohols.[5]
Q5: Can I prepare a stable stock solution of partially hydrolyzed TMOS?
A5: Yes, this is a common strategy in sol-gel synthesis. A stable pre-hydrolyzed solution can be prepared by reacting TMOS with a substoichiometric amount of water under acidic conditions. This allows for controlled initiation of hydrolysis while limiting the extent of condensation, resulting in a stable sol that can be stored and used later.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate Gelation or Precipitation | 1. pH is too high (strongly basic).2. Water-to-silane ratio (R) is too high.3. Lack of a co-solvent.4. High temperature. | 1. Adjust the initial pH to be acidic (e.g., pH 2-4) using an acid catalyst like HCl.[9]2. Reduce the amount of water in the initial mixture. Consider a two-step addition of water.[1]3. Ensure TMOS and water are dissolved in a mutual solvent like methanol or ethanol.[5]4. Conduct the reaction at a lower temperature (e.g., room temperature or below).[9] |
| Solution Becomes Cloudy Over Time | 1. Slow, uncontrolled condensation.2. Insufficient solvent. | 1. Ensure the pH is stable and in the desired range. For long-term stability, a slightly acidic environment is often preferable.2. Check that the solvent concentration is sufficient to keep all components dissolved as the reaction proceeds. |
| Inconsistent Results Between Batches | 1. Variations in reagent purity or concentration.2. Inconsistent environmental conditions (temperature, humidity).3. Inaccurate measurements of components. | 1. Use high-purity reagents and accurately prepare solutions.[9]2. Control the reaction temperature using a water bath and be mindful of ambient humidity.3. Calibrate all measuring equipment and ensure precise additions of catalyst and water. |
| Formation of Non-uniform Particles/Gel | 1. Inefficient mixing.2. Localized "hot spots" of high water or catalyst concentration. | 1. Use vigorous and consistent stirring throughout the addition of reagents and during the reaction.[12]2. Add water and catalyst slowly and dropwise to the TMOS/solvent mixture to ensure even distribution.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acid-Catalyzed Silica Sol
This protocol describes a two-step hydrolysis process to create a stable silica sol with controlled particle growth.
Materials:
-
This compound (TMOS)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
0.1 M Hydrochloric Acid (HCl)
Procedure:
-
In a clean, dry flask, combine 1 mole of TMOS with 2 moles of methanol. Place the flask in an ice bath on a magnetic stirrer.
-
Prepare an acidic water solution by adding 1 ml of 0.1 M HCl to 1 mole of deionized water.
-
Slowly, add the acidic water dropwise to the stirring TMOS/methanol solution.
-
Allow the solution to stir at room temperature for 1-2 hours. This completes the initial hydrolysis step, resulting in a stable sol of partially hydrolyzed silica species.
-
For subsequent gel formation, the remaining water (to achieve the desired final R value) and a base catalyst (e.g., ammonium hydroxide) can be added.
Visualizations
Logical Workflow for Troubleshooting Premature Hydrolysis
Caption: Troubleshooting workflow for premature TMOS hydrolysis.
TMOS Hydrolysis and Condensation Pathways
Caption: Key steps in TMOS hydrolysis and condensation.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 9. sanfanchem.com [sanfanchem.com]
- 10. scispace.com [scispace.com]
- 11. This compound | (CH3O)4Si | CID 12682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
Technical Support Center: Controlling Particle Size in the Tetramethoxysilane (TMOS) Sol-Gel Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetramethoxysilane (TMOS) sol-gel process to synthesize silica nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control silica nanoparticle size in the TMOS sol-gel process?
A1: The final particle size of silica nanoparticles is a result of the interplay between the hydrolysis and condensation reactions of TMOS. The key parameters that allow for precise control over particle size are:
-
Catalyst Type and Concentration: Both acid and base catalysts are used, with base catalysts like ammonia generally leading to spherical particles. The concentration of the catalyst directly influences the rate of reaction and subsequent particle size.[1][2]
-
TMOS/Precursor Concentration: The concentration of the silicon alkoxide precursor (TMOS) affects the nucleation and growth kinetics.
-
Solvent System: The type of alcohol used as a solvent (e.g., ethanol, methanol) and its ratio to water impacts the miscibility of reactants and the rates of hydrolysis and condensation.[3]
-
Reaction Temperature: Temperature influences the rates of both hydrolysis and condensation, thereby affecting the final particle size.[4][5][6]
-
pH of the Solution: The pH, determined by the type and concentration of the catalyst, is a critical factor. Basic conditions favor particle growth, while acidic conditions can lead to more linear, less branched silica networks.[2][7]
Q2: How does the type of catalyst (acid vs. base) affect the final silica particles?
A2: The choice of catalyst significantly impacts the structure of the resulting silica material. Acid catalysts promote a rapid hydrolysis of TMOS but a slow condensation rate. This typically leads to the formation of long, linear, or randomly branched polymer chains, resulting in less dense, more porous structures.[2][8] In contrast, base catalysts (like ammonia) result in a slower hydrolysis rate but a much faster condensation rate. This favors the formation of highly branched clusters that grow by adding more monomers, leading to dense, spherical silica nanoparticles.[2]
Q3: What is the role of the solvent in the sol-gel process?
A3: The solvent, typically an alcohol like ethanol, serves multiple purposes. It acts as a mutual solvent to homogenize the TMOS precursor and water, which are otherwise immiscible.[3] The type of alcohol can also influence the hydrolysis rate and particle size; for instance, increasing the molecular weight of primary alcohols tends to increase the final particle size.[3]
Troubleshooting Guide
Problem 1: My silica particles are consistently too large. How can I reduce their size?
Solution: To decrease the final particle size, you can modify several parameters:
-
Decrease Catalyst (Ammonia) Concentration: A lower concentration of ammonia will reduce the rate of condensation, leading to the formation of smaller particles.[9]
-
Increase Reaction Temperature: Higher reaction temperatures can sometimes lead to the synthesis of smaller nanoparticles. For example, an increase from room temperature to 50°C has been shown to decrease particle size significantly.[6][9] However, the effect of temperature can be complex and may depend on other reaction conditions.[4]
-
Use a Lower Molecular Weight Alcohol: Switching from a higher-order alcohol (like propanol or butanol) to methanol or ethanol can result in smaller particles.[3]
-
Decrease the H₂O/TMOS Ratio: A lower water concentration can lead to smaller particle sizes.[10]
Problem 2: The particle size distribution of my silica nanoparticles is too broad (polydisperse). How can I achieve a more uniform (monodisperse) size?
Solution: A wide particle size distribution often results from inconsistent nucleation and growth phases. To achieve monodispersity:
-
Ensure Homogeneous Mixing: Rapid and uniform mixing of the reactants at the start of the reaction is crucial for ensuring that nucleation occurs simultaneously throughout the solution.
-
Control the Reaction Temperature: Maintaining a constant and uniform temperature throughout the synthesis is critical. Temperature fluctuations can lead to secondary nucleation events, broadening the size distribution.[11]
-
Optimize Reactant Concentrations: The relative concentrations of TMOS, water, and catalyst are key. The Stöber method and its variations are well-known for producing monodisperse silica spheres by carefully controlling these parameters.[3]
-
Consider a Two-Step Method: An acid-catalyzed hydrolysis step followed by a base-catalyzed condensation step can sometimes provide better control over the final particle size distribution.[12]
Problem 3: The reaction is proceeding too quickly, leading to premature gelation and uncontrolled particle growth.
Solution: Premature gelation occurs when the condensation reaction is too rapid. To slow down the process:
-
Lower the Catalyst Concentration: Reducing the amount of ammonia will decrease the condensation rate.[1]
-
Reduce the Reaction Temperature: Lowering the temperature will slow down both the hydrolysis and condensation kinetics.[13]
-
Decrease the TMOS Concentration: A lower precursor concentration can help to slow the overall reaction rate.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the final silica particle size based on findings from multiple studies.
Table 1: Effect of Catalyst (Ammonia) and Precursor (TEOS) Concentration on Particle Size*
| Ammonia Concentration (M) | TEOS Concentration (M) | Ethanol Concentration (M) | Average Particle Size (μm) |
| 1.88 | 0.11 | 9.55 | 0.50 |
| 2.36 | 0.11 | 9.55 | 0.90 |
| 2.36 | 0.08 | 9.55 | 0.47 |
| 2.36 | 0.11 | 7.14 | 0.66 |
Note: Data from a study using Tetraethoxysilane (TEOS), which behaves similarly to TMOS.[4]
Table 2: Effect of Reaction Temperature on Particle Size
| Temperature (°C) | Average Particle Size (μm) |
| 26 | Increased from 26°C |
| 28 | 0.90 (Peak Size) |
| 32 | Decreased from 28°C |
Note: This study observed a peak particle size at 28°C, with size decreasing at both higher and lower temperatures, highlighting the complex nature of temperature effects.[4]
Experimental Protocols
Representative Protocol for Synthesis of Silica Nanoparticles (Stöber Method Adaptation)
This protocol is a generalized representation and should be optimized for specific size requirements.
Materials:
-
This compound (TMOS)
-
Ethanol (absolute)
-
Deionized Water
-
Ammonium Hydroxide (28-30%)
Procedure:
-
In a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, combine ethanol and deionized water.
-
Begin stirring the solution at a constant rate (e.g., 300 rpm) to ensure homogeneity.
-
Add the specified amount of ammonium hydroxide solution to the ethanol/water mixture and allow it to mix for several minutes.
-
Rapidly add the TMOS precursor to the stirring solution.
-
Allow the reaction to proceed at a constant temperature (e.g., room temperature or an elevated temperature using a water bath) for a set duration (e.g., 2-12 hours). The solution will turn from clear to a milky white/blue suspension as the silica particles form.
-
After the reaction is complete, the silica particles can be collected by centrifugation.
-
Wash the collected particles several times with ethanol and/or deionized water to remove any unreacted reagents.
-
Dry the particles in an oven at a specified temperature (e.g., 60-80°C) or resuspend them in a suitable solvent for further use.
Visualizations
Caption: Experimental workflow for silica nanoparticle synthesis.
Caption: Key parameters influencing particle size and distribution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors Affecting Silica/Cellulose Nanocomposite Prepared via the Sol–Gel Technique: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Macroporosity Control by Phase Separation in Sol-Gel Derived Monoliths and Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Gelation Temperature on Structural, Thermal, and Mechanical Properties of Monolithic Silica Gels with Mono- and Bimodal Pore Structure [mdpi.com]
Technical Support Center: Tetramethoxysilane (TMOS) Gelation
Welcome to the technical support center for troubleshooting gelation issues with tetramethoxysilane (TMOS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the sol-gel process with TMOS.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind TMOS gelation?
A1: The gelation of this compound (TMOS) is a two-step sol-gel process involving hydrolysis and condensation reactions. In the first step, hydrolysis, the methoxy groups (-OCH₃) of TMOS are replaced with hydroxyl groups (-OH) in the presence of water. This reaction is typically catalyzed by an acid or a base. The subsequent condensation step involves the formation of siloxane bridges (Si-O-Si) between the hydrolyzed molecules, leading to the formation of a three-dimensional silica network, or a gel.
Q2: My TMOS solution is gelling almost instantly. What could be the cause?
A2: Premature gelation is a common issue with TMOS due to its high reactivity. The most likely causes are:
-
High Catalyst Concentration: Both acid and base catalysts significantly accelerate the hydrolysis and/or condensation reactions.[1]
-
Excessive Water: A high water-to-silane molar ratio can lead to rapid hydrolysis, making more silanol groups available for condensation.[1]
-
Elevated Temperature: Higher temperatures increase the kinetic energy of the system, speeding up both hydrolysis and condensation rates.[1]
-
Inadequate Mixing: Poor mixing can create localized areas of high catalyst or water concentration, leading to rapid, non-uniform gelation.[1]
Q3: My TMOS solution is not gelling, or the gelation is taking too long. What should I do?
A3: Delayed or failed gelation can be attributed to several factors:
-
Insufficient Water: An inadequate amount of water will limit the initial hydrolysis step, which is essential for the subsequent condensation and network formation.[1]
-
Low Catalyst Concentration: The catalyst concentration may be too low to effectively promote the hydrolysis and condensation reactions.
-
Low Temperature: The reaction kinetics might be too slow at the current operating temperature.
-
Inhibitors: The presence of certain chemical species can inhibit the polymerization process.
Q4: My final silica gel is full of cracks. How can I prevent this?
A4: Cracking in silica gels is primarily caused by stresses that build up during the drying process as the solvent evaporates from the pores of the gel network. For TMOS, which reacts quickly, a dense and less compliant network can form, making it more susceptible to cracking. Key strategies to prevent cracking include:
-
Slowing down the evaporation rate: Dry the gel in a controlled environment with high humidity or use a solvent with a lower vapor pressure.
-
Aging the gel: Allowing the gel to age in its parent solution before drying can strengthen the silica network.
-
Using Drying Control Chemical Additives (DCCAs): Additives like formamide or glycerol can reduce the capillary pressure during drying.
-
Supercritical drying: This technique avoids the liquid-vapor interface, thus eliminating capillary stress altogether.
Troubleshooting Guides
Issue 1: Premature Gelation
| Potential Cause | Recommended Solution |
| High Catalyst Concentration | Systematically decrease the catalyst concentration. For acid catalysts (e.g., HCl), move towards a more neutral pH. For base catalysts (e.g., NH₄OH), a small reduction can significantly prolong gelation time.[1] |
| Excessive Water Content | Reduce the water-to-TMOS molar ratio. This slows the initial hydrolysis step, providing more control over the subsequent condensation. |
| Elevated Temperature | Conduct the reaction at a lower temperature. Using a cooled water bath (e.g., 15-20°C) can noticeably increase the gelation time.[1] |
| Inadequate Mixing | Ensure vigorous and consistent stirring, especially during the addition of water and catalyst, to avoid localized "hot spots" of high reactivity.[1] |
Issue 2: Delayed or No Gelation
| Potential Cause | Recommended Solution |
| Insufficient Water | Increase the water-to-TMOS molar ratio. A common starting point is a 4:1 molar ratio of water to alkoxysilane.[1] |
| Low Catalyst Concentration | Gradually increase the catalyst concentration. Monitor the pH of the solution to ensure it is in the desired range for gelation. |
| Low Temperature | Increase the reaction temperature in a controlled manner (e.g., in 5°C increments) to accelerate the reaction kinetics. |
| Presence of Inhibitors | Ensure all glassware is scrupulously clean and that the reagents are of high purity. |
Issue 3: Gel Cracking During Drying
| Potential Cause | Recommended Solution |
| High Capillary Stress | Slow the drying process by placing the gel in a partially sealed container. Consider solvent exchange with a lower surface tension solvent before drying. |
| Weak Gel Network | Age the gel in its mother liquor for an extended period (24-48 hours) to allow for further cross-linking and strengthening of the silica network. |
| Rapid and Non-uniform Shrinkage | Add a Drying Control Chemical Additive (DCCA) such as formamide to the sol to reduce stress during drying. |
| Inherent Brittleness | For applications where some flexibility is permissible, consider co-condensing TMOS with an organotrialkoxysilane to create a more flexible, hybrid organic-inorganic network. |
Quantitative Data
Disclaimer: The following tables provide quantitative data primarily based on studies of tetraethoxysilane (TEOS), a similar but less reactive silicon alkoxide. The general trends are applicable to TMOS; however, due to the faster hydrolysis and condensation rates of TMOS, the gelation times will be significantly shorter under equivalent conditions.
Table 1: Effect of pH on Gelation Time of TEOS Solutions
| Catalyst | pH | Gelation Time (hours) |
| HCl | 1.0 | ~200 |
| Acetic Acid | 4.7 | >1000 |
| None | 5.5 | ~1600 |
| NH₄OH | 9.5 | ~150 |
| NaOH | 12.0 | <100 |
Data adapted from studies on TEOS. Expect significantly shorter gelation times for TMOS.
Table 2: Effect of Water-to-Silane Molar Ratio (r) on Gel Properties (TEOS)
| r (H₂O/TEOS) | Gelation Time (hours) | Porosity (%) | Average Pore Radius (nm) |
| 2 | >1000 | ~60 | ~1.0 |
| 4 | ~800 | ~65 | ~1.5 |
| 8 | ~500 | ~70 | ~2.0 |
| 16 | ~300 | ~75 | ~2.5 |
Data adapted from studies on TEOS. Expect significantly shorter gelation times for TMOS.
Table 3: Effect of Temperature on Gelation Time (TEOS)
| Temperature (°C) | Gelation Time (hours) |
| 25 | ~800 |
| 40 | ~300 |
| 60 | ~100 |
Data adapted from studies on TEOS. Expect significantly shorter gelation times for TMOS.
Experimental Protocols
Protocol 1: Basic Preparation of a Silica Gel from TMOS
This protocol provides a general procedure for creating a silica gel. The molar ratios of reactants can be adjusted based on the desired gel properties.
Materials:
-
This compound (TMOS)
-
Methanol (or another suitable solvent)
-
Deionized water
-
Acid (e.g., HCl) or Base (e.g., NH₄OH) catalyst
Procedure:
-
In a clean beaker, mix TMOS with the chosen solvent (e.g., methanol) under vigorous stirring.
-
In a separate beaker, prepare the water and catalyst solution.
-
Slowly add the water/catalyst solution to the TMOS/solvent mixture while maintaining vigorous stirring.
-
Continue stirring for a designated period to ensure homogeneity.
-
Pour the sol into a mold and seal it to prevent premature solvent evaporation.
-
Allow the sol to gel at a constant temperature. Gelation time can range from minutes to hours depending on the formulation.
-
Once gelled, the gel can be aged in the sealed container for a specified time to strengthen the network.
-
For drying, unseal the container slightly to allow for slow solvent evaporation to minimize cracking.
Visualizations
Caption: The sol-gel pathway for this compound (TMOS).
Caption: A workflow for troubleshooting common TMOS gelation issues.
Caption: The relationship between experimental parameters and gel properties.
References
Technical Support Center: Optimizing Tetramethoxysilane (TMOS) for Uniform Coatings
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges when using tetramethoxysilane (TMOS) to create uniform coatings via the sol-gel method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Cracking of the silica coating during drying.
-
Potential Causes:
-
Excessive Film Thickness: Thicker films are more prone to stress-induced cracking during solvent evaporation. Silica thin films, in particular, have a critical thickness of around 300 nm, above which cracking is more likely to occur.[1]
-
High Condensation Rate: A rapid condensation rate can lead to a highly cross-linked and rigid gel network that cannot accommodate the stress of drying.
-
Insufficient Aging of the Sol: An unaged sol may not have developed sufficient network strength to withstand the stresses of the drying process.
-
Inappropriate Solvent: A solvent with a high evaporation rate can induce stress in the drying film.
-
High Humidity: The humidity of the drying environment can significantly affect the cracking patterns.[2]
-
-
Solutions:
-
Reduce Coating Thickness: This can be achieved by diluting the precursor sol or by using a faster withdrawal speed in dip-coating or a higher spin speed in spin-coating. Applying multiple thin layers can also help build up a thicker, crack-free coating.[3][4]
-
Control the Reaction Rate: Lower the catalyst concentration or temperature to slow down the hydrolysis and condensation reactions.[5][6]
-
Age the Sol: Allow the sol to age for a specific period before deposition to allow for the formation of a more robust gel network.
-
Use a Solvent with a Lower Vapor Pressure: This will slow down the drying process and reduce stress.
-
Control the Drying Environment: Dry the coated substrates in a controlled environment with low humidity.[2]
-
Incorporate Organic Moieties: The addition of organosilanes like methyltrimethoxysilane (MTMS) can make the resulting organosilica films more flexible and less prone to cracking.[1]
-
Issue 2: Non-uniform or patchy coating.
-
Potential Causes:
-
Incomplete Substrate Cleaning: The presence of organic residues or particulate contamination on the substrate surface can lead to poor wetting and adhesion of the sol.
-
Inhomogeneous Sol: The sol may contain aggregates or has not been sufficiently mixed, leading to variations in viscosity and composition.
-
Uncontrolled Deposition Parameters: Inconsistent withdrawal speed in dip-coating or uneven acceleration in spin-coating can result in thickness variations.
-
Inadequate Rinsing: Insufficient rinsing after deposition can leave behind loosely bound silane molecules and aggregates.[7]
-
-
Solutions:
-
Thorough Substrate Preparation: Implement a rigorous cleaning protocol for your substrates (e.g., sonication in a series of solvents, followed by plasma or piranha treatment to generate hydroxyl groups for better adhesion).
-
Ensure Sol Homogeneity: Filter the sol before use to remove any particulate matter and ensure it is well-stirred.
-
Optimize and Control Deposition Parameters: Maintain a constant and smooth withdrawal speed in dip-coating or a controlled acceleration and final speed in spin-coating.
-
Thorough Rinsing: After deposition, rinse the coated substrate thoroughly with an appropriate solvent to remove excess, unbound material.[7]
-
Issue 3: Poor adhesion of the coating to the substrate.
-
Potential Causes:
-
Inactive Substrate Surface: The substrate surface may lack a sufficient number of hydroxyl (-OH) groups for the silanol groups in the sol to form strong covalent bonds.
-
Incompatible Surface Energies: A mismatch between the surface energy of the substrate and the sol can lead to poor wetting and adhesion.
-
Contamination Layer: A thin layer of adsorbed water or organic contaminants can act as a barrier between the coating and the substrate.
-
-
Solutions:
-
Substrate Surface Activation: Treat the substrate surface with methods like plasma etching, UV-ozone treatment, or piranha solution to generate hydroxyl groups.
-
Use of Adhesion Promoters: In some cases, applying a primer layer can improve adhesion.
-
Ensure Cleanliness: Handle substrates in a clean environment to prevent re-contamination after cleaning and activation.
-
Issue 4: Hazy or opaque coating.
-
Potential Causes:
-
Particle Aggregation in the Sol: Large, aggregated silica particles in the sol can scatter light, leading to a hazy appearance.
-
Surface Roughness: A rough coating surface can also cause light scattering.
-
Precipitation in the Sol: The sol may have become unstable, leading to the precipitation of silica particles.
-
-
Solutions:
-
Control Sol-Gel Chemistry: Adjust the pH, water-to-TMOS ratio, and catalyst concentration to control particle size and prevent aggregation. Generally, acid-catalyzed reactions lead to more linear polymers, while base-catalyzed reactions result in more particulate sols.[8]
-
Optimize Deposition Conditions: Adjust coating parameters to achieve a smoother surface.
-
Use a Fresh Sol: Do not use a sol that has started to gel or shows signs of precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal TMOS concentration to start with for a uniform coating?
A1: The optimal TMOS concentration depends on the desired coating thickness and the deposition method. A good starting point for many applications is a sol prepared with a molar ratio of TMOS:Methanol:Water kept constant at 1:29.27:2.09.[9] For dip-coating, lower concentrations are generally used, while for spin-coating, the concentration can be adjusted to achieve the target thickness at a given spin speed.
Q2: How does the water-to-TMOS molar ratio affect the coating?
A2: The water-to-alkoxysilane (e.g., TEOS, a related precursor) molar ratio is a critical parameter that influences the degree of hydrolysis and condensation.[10] Increasing this ratio generally leads to a higher degree of hydrolysis, resulting in more silanol groups.[10] This can affect the morphology of the silica particles, transitioning from a "net-work structure" at low ratios to a "granular structure" at higher ratios.[10] Consequently, properties like refractive index and surface wettability can be tuned by adjusting this ratio.[10]
Q3: What is the role of the catalyst in the sol-gel process?
A3: The catalyst, either an acid or a base, significantly influences the rates of hydrolysis and condensation.[11]
-
Acid catalysts (e.g., HCl) typically lead to faster hydrolysis and slower condensation, resulting in weakly branched, linear-like polymers.[8]
-
Base catalysts (e.g., NH4OH) promote slower hydrolysis but faster condensation, leading to the formation of more highly branched clusters and discrete spherical particles.[8] The choice and concentration of the catalyst will, therefore, impact the sol's structure, gelation time, and the final properties of the coating.[5]
Q4: Can I mix TMOS with other silanes?
A4: Yes, mixing TMOS with other organosilanes is a common practice to modify the properties of the final coating. For instance, co-precursors like methyltrimethoxysilane (MTMS) or methyltriethoxysilane (MTES) can be used to introduce organic groups into the silica network.[11][12] This can increase the hydrophobicity of the coating and improve its flexibility, making it less prone to cracking.[1]
Q5: My coating is hydrophobic, but I need a hydrophilic surface. What can I do?
A5: The hydrophilicity of the silica coating is largely determined by the density of silanol (Si-OH) groups on the surface. To increase hydrophilicity, you can:
-
Increase the water-to-TMOS molar ratio during sol preparation to promote a higher degree of hydrolysis.[10]
-
Post-treat the coating with an oxygen plasma or UV-ozone to remove any residual organic groups and generate more surface hydroxyls.
-
Avoid using hydrophobic co-precursors like MTMS or MTES.
Experimental Protocols
Protocol 1: Preparation of a Basic Silica Sol using TMOS
This protocol describes the preparation of a silica sol using a base catalyst, which typically results in the formation of spherical silica nanoparticles.
-
Materials:
-
This compound (TMOS)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ammonium Hydroxide (NH₄OH, 28-30%)
-
-
Procedure:
-
In a clean glass beaker, mix methanol and deionized water.
-
Add ammonium hydroxide to the methanol/water mixture and stir.
-
Slowly add the desired amount of TMOS to the solution while stirring continuously. A typical molar ratio is TMOS:MeOH:H₂O of 1:29.27:2.09 with a catalyst concentration of 0.5M NH₄OH.[9]
-
Continue stirring the solution at room temperature for at least 24 hours to allow for hydrolysis and condensation to occur.
-
The resulting sol should be clear. It can be filtered before use to remove any aggregates.
-
Protocol 2: Substrate Cleaning and Dip-Coating
This protocol outlines a general procedure for cleaning glass substrates and depositing a silica coating using the dip-coating method.
-
Substrate Cleaning:
-
Sequentially sonicate the glass substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
For enhanced cleaning and activation, treat the substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution in a fume hood with appropriate personal protective equipment ).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Dip-Coating:
-
Mount the cleaned substrate onto the dip-coater arm.
-
Immerse the substrate into the prepared silica sol at a constant speed.
-
Allow the substrate to remain in the sol for a dwell time of approximately 1-2 minutes to ensure complete wetting.
-
Withdraw the substrate from the sol at a constant, controlled speed. The withdrawal speed will influence the coating thickness.
-
Allow the coated substrate to air dry or place it in a controlled humidity chamber.
-
Finally, heat-treat (anneal) the coating in a furnace to densify the silica network and remove residual organics and water. A typical annealing temperature is around 400-500°C.
-
Data Presentation
Table 1: Effect of H₂O/TEOS Molar Ratio on Coating Properties (Illustrative Data)
| H₂O/TEOS Molar Ratio | Refractive Index | Static Water Contact Angle (°) | Surface Morphology |
| 0.3 | 1.132 | 145 (Hydrophobic) | Net-work structure |
| 9.0 | - | - | Smooth surface |
| 21.0 | 1.328 | 6 (Hydrophilic) | Granular structure |
Data adapted from a study on TEOS, a similar silica precursor, to illustrate the trend.[10]
Table 2: Example of Molar Ratios for Hydrophobic Silica Sol Preparation
| Precursor | Co-precursor | Solvent | Water | Catalyst | Molar Ratio (TMES/TMOS) |
| TMOS | TMES | Methanol | H₂O | NH₄OH (0.5M) | Varied from 0 to 3.8 |
This table is based on a study where trimethylethoxysilane (TMES) was used as a co-precursor to induce hydrophobicity.[9] The molar ratio of TMOS:Methanol:Water was kept constant at 1:29.27:2.09.[9]
Visualizations
Caption: Workflow for creating a uniform silica coating using the sol-gel and dip-coating method.
Caption: Logic diagram for troubleshooting coating cracks.
References
- 1. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Influence of humidity on the cracking patterns formed during the drying of sol-gel drops | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sanfanchem.com [sanfanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of silica coatings with continuously adjustable refractive indices and wettability properties via sol–gel method - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12817G [pubs.rsc.org]
- 11. vb.nweurope.eu [vb.nweurope.eu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Avoiding Cracks in Thin Films Derived from TMOS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with cracking in thin films derived from tetramethyl orthosilicate (TMOS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cracks in my TMOS-derived thin films?
A1: Cracks in TMOS-derived thin films primarily arise from stress that develops during the sol-gel process and subsequent drying and annealing steps. The main contributors to this stress are:
-
Shrinkage: As the solvent evaporates from the gel network, capillary forces cause the network to shrink. If this shrinkage is constrained by the substrate, it induces tensile stress.[1]
-
Mismatched Thermal Expansion: A significant difference between the coefficient of thermal expansion (CTE) of the silica film and the substrate can lead to stress upon heating or cooling.[2]
-
Film Thickness: Thicker films are more prone to cracking as they accumulate more stress.[3] Pure silica films often have a critical thickness of around 300 nm, above which cracking is likely to occur.[4]
-
Rapid Solvent Evaporation: Fast drying rates can lead to non-uniform shrinkage and a rapid buildup of stress.[5]
-
Condensation and Cross-linking: The condensation of silanol groups to form a rigid silica network can also contribute to internal stress.
Q2: How can I increase the thickness of my TMOS film without it cracking?
A2: To deposit thicker, crack-free films, you can employ several strategies:
-
Incorporate Additives: The addition of polymers, such as polyvinylpyrrolidone (PVP), can significantly increase the critical thickness of the film.[6] PVP is thought to retard the condensation reaction and promote stress relaxation.[6]
-
Multi-layer Deposition: Apply multiple thin layers, with a drying or annealing step after each deposition.[2] This approach prevents the accumulation of stress that would occur in a single thick layer.
-
Control Sol-Gel Chemistry: Modifying the sol with organically modified silane precursors can result in more flexible networks that are less prone to cracking.[3]
Q3: What is the role of solvents in preventing cracks?
A3: The choice of solvent and its evaporation rate are crucial in controlling film stress. Solvents with higher boiling points and lower vapor pressures will evaporate more slowly, allowing the gel network more time to relax and reducing the buildup of stress. Adding co-solvents can also modify the solution's viscosity and surface tension, which influences the uniformity of the coating and the drying behavior.
Q4: Can the annealing process cause my films to crack? How can I prevent this?
A4: Yes, the annealing process can induce cracking due to thermal stress from CTE mismatch and stress from further condensation and densification of the film.[7] To mitigate this:
-
Use a Slow Ramping Rate: A slow heating and cooling rate during annealing allows the film to accommodate thermal changes more gradually. A typical rate to start with is 1-2°C per minute.[2]
-
Implement a Step-wise Annealing Protocol: Introducing intermediate holds at specific temperatures can help to gently remove residual solvents and organics before proceeding to higher temperatures for densification.[8]
-
Lower the Annealing Temperature: If possible for your application, a lower final annealing temperature will reduce the overall thermal stress.[2]
Troubleshooting Guide: Cracks in TMOS Thin Films
This guide provides a structured approach to identifying and resolving common issues leading to cracked TMOS thin films.
| Problem | Potential Cause | Recommended Solution(s) |
| Cracks appear immediately after deposition (during drying) | Film is too thick. | - Reduce the sol concentration. - For spin coating, increase the spin speed.[9] - For dip coating, increase the withdrawal speed.[10] - Aim for a thickness below the critical cracking thickness (approx. 300 nm for pure silica).[4] |
| Rapid solvent evaporation. | - Dry films in a controlled environment with higher solvent vapor pressure (e.g., a partially covered petri dish). - Use a solvent with a higher boiling point. | |
| High capillary stress. | - Modify the sol with a surfactant to reduce surface tension. | |
| Cracks appear during the annealing/heating process | High thermal stress due to CTE mismatch. | - Decrease the heating and cooling rates (e.g., 1-2°C/min).[2] - Use a substrate with a CTE closer to that of silica. - Implement a multi-step annealing process with intermediate holds.[8] |
| Stress from densification and removal of organics. | - Introduce a low-temperature pre-annealing step (e.g., 100-150°C) to slowly remove residual solvents and organics before high-temperature treatment.[8] | |
| Random, "mud-like" crack patterns | Excessive film shrinkage and high tensile stress. | - Add a plasticizer or polymer like Polyvinylpyrrolidone (PVP) to the sol to increase flexibility.[6] - Increase the humidity of the processing environment to slow down evaporation. |
| Cracks originating from the edge of the substrate | Stress concentration at the edges. | - Ensure the substrate edges are smooth and free of defects. - In spin coating, a bead of material can form at the edge; consider a back-side rinse or edge bead removal step. |
| Film delaminates or peels with cracks | Poor adhesion to the substrate. | - Ensure the substrate is thoroughly cleaned and free of contaminants. - Use a surface treatment like oxygen plasma to increase the hydrophilicity and promote adhesion.[8] |
Experimental Protocols
Protocol 1: Preparation of a Basic TMOS Sol-Gel Solution
This protocol describes the preparation of a standard silica sol for thin film deposition.
-
Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) (0.1 M) as a catalyst
-
-
Procedure:
-
In a clean glass vial, mix TMOS and the alcohol solvent. A common starting molar ratio is 1:8 (TMOS:Alcohol).
-
While stirring, add DI water. The molar ratio of water to TMOS can be varied, with a typical starting point of 1:4.
-
Add the acid catalyst dropwise while continuing to stir. A typical molar ratio of TMOS to acid is 1:0.05.
-
Continue stirring the solution at room temperature for at least 24 hours to allow for hydrolysis and condensation to occur.
-
Protocol 2: Spin Coating Deposition of a Crack-Free TMOS Thin Film
This protocol outlines the steps for depositing a thin silica film using a spin coater.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone, then isopropanol, and finally DI water for 15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance surface hydrophilicity.[8]
-
-
Spin Coating Parameters:
-
Dispense: Statically dispense the prepared TMOS sol onto the center of the substrate.
-
Spin Speed: A two-step process is common:
-
Step 1: 500 rpm for 10 seconds to spread the sol.
-
Step 2: 3000 rpm for 30 seconds to achieve the desired thickness.[8]
-
-
Drying: After spinning, bake the film on a hotplate at 80-120°C for 10-30 minutes to remove residual solvent.[4]
-
-
Annealing:
-
Transfer the dried film to a furnace.
-
Ramp the temperature to the desired final temperature (e.g., 350-500°C) at a rate of 1-2°C/min.[2]
-
Hold at the final temperature for 1-2 hours.
-
Cool down to room temperature at a rate of 1-2°C/min.
-
Protocol 3: Incorporating PVP to Prevent Cracking
This protocol describes the modification of the TMOS sol with PVP to deposit thicker, crack-free films.
-
PVP Solution Preparation:
-
Dissolve Polyvinylpyrrolidone (PVP) in the chosen alcohol solvent (e.g., ethanol) to create a stock solution (e.g., 20% w/v).[11]
-
-
Modified Sol Preparation:
-
Prepare the TMOS sol as described in Protocol 1.
-
After the initial stirring of the TMOS sol, add the PVP solution. The amount of PVP can be varied, but a good starting point is a 1:1 volume ratio of TMOS sol to the 20% PVP solution.[11]
-
Continue to stir the mixed solution for several hours to ensure homogeneity.
-
-
Deposition and Annealing:
-
Follow the deposition and annealing steps outlined in Protocol 2. The presence of PVP should allow for the formation of thicker, crack-free films. The annealing process will also serve to burn out the PVP polymer.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving cracks in TMOS thin films.
Caption: Experimental workflow for preparing crack-free TMOS-derived thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experimental chemistry - How can I prevent my spin-coated silica thin film from cracking when I heat it up? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. Sol–Gel Synthesis of Silica–Poly (Vinylpyrrolidone) Hybrids with Prooxidant Activity and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetramethoxysilane (TMOS) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of temperature on tetramethoxysilane (TMOS) reaction speed. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize TMOS in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction speed of this compound (TMOS)?
A1: Increasing the temperature accelerates both the hydrolysis and condensation reactions of TMOS.[1][2] This is because higher temperatures increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rates.[1]
Q2: What are the primary reactions of TMOS that are influenced by temperature?
A2: The two primary reactions are:
-
Hydrolysis: The reaction of TMOS with water to form silanol groups (Si-OH) and methanol.
-
Condensation: The reaction of silanol groups with each other or with methoxy groups to form siloxane bridges (Si-O-Si) and produce water or methanol as byproducts. Both of these reaction rates are significantly temperature-dependent.
Q3: Can temperature changes affect the properties of the final product?
A3: Yes, absolutely. In sol-gel synthesis, for example, temperature is a critical parameter for controlling the size of the resulting silica nanoparticles. Higher temperatures can lead to faster reaction rates and potentially larger nanoparticles, although excessive temperatures might cause aggregation.[1] For polysiloxane hybrids, higher temperatures can lead to a higher degree of condensation and dimensionality in the final network structure.[3]
Q4: Is there an optimal temperature range for TMOS reactions?
A4: The "optimal" temperature is highly dependent on the desired outcome of your experiment (e.g., specific particle size, gelation time, film thickness). For many sol-gel applications, reactions are often conducted in a range of room temperature (25°C) up to around 60-70°C.[1][3][4] However, for applications like thermal decomposition, much higher temperatures (above 800 K) are employed.[5][6]
Q5: How does temperature interact with other reaction parameters like pH?
A5: Temperature and pH have a synergistic effect on the reaction rates. For instance, acidic conditions generally favor the hydrolysis reaction, while basic conditions tend to accelerate the condensation reaction.[2] An increase in temperature will further amplify these rates. Therefore, to achieve fine control over the process, both temperature and pH must be carefully managed.
Troubleshooting Guide
Problem 1: My TMOS reaction is too slow, and the gelation time is excessively long.
-
Cause: The reaction temperature may be too low, or other reaction conditions are not optimal.
-
Solution:
-
Increase the Temperature: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each step to find the desired rate. Be aware that this will likely affect the final product's properties.
-
Adjust the Catalyst: The concentration and type of acid or base catalyst have a significant impact on reaction speed. Ensure you are using an appropriate catalyst for your desired reaction (acid for hydrolysis, base for condensation).
-
Check Water/TMOS Ratio: The stoichiometry of water to TMOS is crucial for hydrolysis. Ensure you have a sufficient amount of water in your reaction mixture.
-
Problem 2: The reaction is proceeding too quickly, leading to uncontrolled precipitation or premature gelation.
-
Cause: The reaction temperature is likely too high for the given concentrations of reactants and catalyst.
-
Solution:
-
Lower the Temperature: Decrease the reaction temperature. Running the reaction in an ice bath can significantly slow down the kinetics.
-
Dilute the Reactants: Reducing the concentration of TMOS can help to moderate the reaction rate.
-
Control Precursor Addition: Instead of adding all the TMOS at once, consider a dropwise addition to the reaction mixture with vigorous stirring. This allows for better heat dissipation and more controlled hydrolysis.
-
Problem 3: I am observing inconsistent results and poor reproducibility between experiments.
-
Cause: This is often due to poor temperature control and local "hot spots" in the reaction vessel.
-
Solution:
-
Use a Controlled Temperature Bath: Employ a water or oil bath with a thermostat to maintain a constant and uniform temperature throughout the reaction.
-
Ensure Adequate Stirring: Continuous and efficient stirring is essential to ensure a homogeneous temperature distribution and uniform concentration of reactants.
-
Monitor Temperature Internally: If possible, place a thermometer or thermocouple directly within the reaction mixture to get an accurate reading of the internal temperature.
-
Quantitative Data
The following table summarizes the effect of temperature on various parameters of TMOS and related alkoxysilane reactions.
| Parameter | System | Temperature Range | Observation | Reference |
| Activation Energy | Oxalic acid catalyzed sono-hydrolysis of TMOS | 10 - 50 °C | 24.5 ± 0.8 kJ/mol | [7] |
| Global Rate Constant (k) | Thermal decomposition of TMOS | 1131 - 1610 K | k = 2.9 × 10¹¹exp(-225 kJ mol⁻¹/RT)s⁻¹ | [5] |
| Nanoparticle Size | Silica nanoparticles from TEOS (similar to TMOS) | 25 °C vs. 60 °C | Average size increased from ~80 nm to ~150 nm | [1] |
| Condensation Degree | Polysiloxane hybrids (MPTS/TMOS) | 25 °C vs. 65 °C | Total condensation degree increased from <75% to >80% | [3] |
Experimental Protocols
Protocol: Determining the Effect of Temperature on the Gelation Time of TMOS
This protocol describes a method to study how temperature influences the rate of the sol-gel transition of TMOS.
Materials:
-
This compound (TMOS)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Acid catalyst (e.g., 0.1 M HCl) or base catalyst (e.g., 0.1 M NH₄OH)
-
Jacketed reaction vessel
-
Thermostatic water bath
-
Magnetic stirrer and stir bar
-
Stopwatch
Procedure:
-
Preparation: Set up the jacketed reaction vessel connected to the thermostatic water bath. Set the bath to the first desired temperature (e.g., 20°C) and allow the vessel to equilibrate.
-
Mixing: In the reaction vessel, combine ethanol, deionized water, and the catalyst. Begin stirring at a constant rate.
-
Initiation: Add the predetermined amount of TMOS to the solution. Start the stopwatch immediately upon addition.
-
Observation: Observe the solution closely. The gel point is typically defined as the point at which the vortex from the magnetic stirrer disappears and the solution no longer flows when the vessel is tilted.
-
Recording: Record the time taken to reach the gel point (gelation time).
-
Repeat: Repeat the experiment at different temperatures (e.g., 30°C, 40°C, 50°C), ensuring all other parameters (reactant concentrations, stir rate) are kept constant.
-
Analysis: Plot the gelation time as a function of temperature. The reaction rate can be considered inversely proportional to the gelation time.
Visualizations
References
- 1. xinyachemical.com [xinyachemical.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of tetramethyl orthosilicate in the gas phase: An experimental and theoretical study of the initiation process (Journal Article) | OSTI.GOV [osti.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
Technical Support Center: Porosity Control in TMOS-Derived Silica
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for controlling the porosity of silica synthesized from tetramethyl orthosilicate (TMOS).
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of porous silica using the sol-gel method with TMOS as a precursor.
| Problem | Potential Cause(s) | Recommended Solutions |
| 1. Rapid, Uncontrolled Gelation or Precipitation | • High Catalyst Concentration: Base catalysts (e.g., ammonia) greatly accelerate the condensation reaction. If the concentration is too high, rapid polymerization occurs.[1] • Extreme pH: Very low pH can also lead to fast gelation, especially at elevated temperatures.[1] | • Adjust Catalyst Concentration: Reduce the amount of acid or base catalyst. For base-catalyzed systems, even minor changes in ammonia concentration can significantly impact gelation time.[1] • Control Precursor Addition: Add TMOS dropwise to the solution under vigorous stirring to ensure a more controlled and uniform hydrolysis process.[1] • Lower the Temperature: Reducing the reaction temperature will slow down both hydrolysis and condensation rates. |
| 2. Final Product is a Dense, Non-Porous Glass | • Rapid Condensation & Drying: Fast solvent evaporation and a high condensation rate can lead to a collapsed, dense network.[1] • Acid-Catalyzed Conditions: Gels formed under highly acidic conditions (pH < 2) tend to create more linear, less branched polymers that pack densely, often resulting in microporous or non-porous materials.[1] | • Switch to Base-Catalyzed Synthesis: Gels formed at a pH above the isoelectric point of silica (~pH 2-3) favor the formation of highly branched clusters, leading to a more open, mesoporous gel network.[1] • Control Drying: Employ methods like supercritical drying to produce aerogels or freeze-drying to prevent pore collapse caused by capillary pressure during solvent evaporation.[1] |
| 3. Wide or Bimodal Pore Size Distribution | • Inhomogeneous Reaction Conditions: Non-uniform mixing, temperature gradients, or pH fluctuations during gelation can lead to different nucleation and growth rates. • Ostwald Ripening: During aging, smaller particles can dissolve and redeposit onto larger ones, broadening the pore size distribution.[2] | • Improve Mixing: Ensure vigorous and consistent stirring throughout the initial stages of the reaction. • Optimize Aging: Control the aging time and temperature. Shorter aging times may prevent excessive ripening. Aging in specific solvents can also modify the final pore structure.[3][4] |
| 4. Cracking and Fracturing of the Gel During Drying | • High Capillary Stress: As the solvent evaporates from the pores, capillary forces exert immense stress on the fragile silica network, causing it to crack.[3] | • Strengthen the Gel Network: Increase the aging time or temperature to allow for further cross-linking and reinforcement of the gel network before drying.[2][3] • Solvent Exchange: Exchange the initial pore liquor with a solvent that has a lower surface tension (e.g., hexane) to reduce capillary pressure during drying.[4] • Use Supercritical Drying: This technique avoids the liquid-vapor interface altogether, thus eliminating capillary stress.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling pore size in TMOS-derived silica?
A1: The pH of the synthesis solution is one of the most critical factors.[3] The rates of hydrolysis and condensation of TMOS are strongly dependent on pH.[6]
-
Acidic Conditions (pH < 7): Hydrolysis is fast, but condensation is slow, leading to weakly branched polymer networks that can pack densely, often resulting in microporous materials.[1][7]
-
Basic Conditions (pH > 7): Condensation is faster than hydrolysis, promoting the formation of highly branched, particle-like clusters. This leads to a more open gel network with larger, mesoporous structures.[1][7]
Q2: How do aging and drying processes affect the final porosity?
A2: Both aging and drying are crucial steps that significantly alter the gel's structure and porosity.
-
Aging: This is the process where the gel rests in its mother liquor after gelation. During aging, the silica network is strengthened through continued condensation reactions and structural rearrangement (Ostwald ripening).[2][4] Aging can increase the network's strength, making it more resistant to collapse during drying, and can be used to modify the pore structure.[3][8] For instance, aging in an alkaline medium like ammonia can promote dissolution and reprecipitation, leading to mesoporous structures.[3]
-
Drying: The method of solvent removal determines the final structure. Evaporative drying at ambient pressure creates significant capillary forces that can cause the porous structure to collapse, leading to a dense xerogel.[5] Supercritical drying eliminates these forces, preserving the gel's original porous structure and resulting in a low-density aerogel.[2][5]
Q3: What is the role of a surfactant or template in synthesizing porous silica?
A3: Surfactants, such as cetyltrimethylammonium bromide (CTAB), are used as structure-directing agents (SDAs) or templates to create highly ordered mesoporous materials (e.g., MCM-41).[9][10] The surfactant molecules self-assemble into micelles in the solution. As the TMOS hydrolyzes and condenses, the silica species polymerize around these micelles.[11] After the gel is formed, the surfactant template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform pores whose size and shape are dictated by the original micellar structure.[9][12]
Q4: Can I tune the pore size without using a template?
A4: Yes, pore size can be tuned by carefully controlling several synthesis parameters even without templates:
-
Precursor Concentration: Higher concentrations of TMOS can lead to denser gels with smaller pores.[13]
-
Catalyst Type and Concentration: The choice between acid and base catalysis and the catalyst concentration directly influences the gelation process and resulting pore structure.[8][13]
-
Temperature: Gelation temperature affects the kinetics of hydrolysis and condensation. Higher temperatures can accelerate gelation, often leading to smaller pores.[14]
-
Solvent: The type of solvent used can influence the solubility of silica species and the final pore structure.[3]
Quantitative Data on Porosity Control
The following tables summarize the effects of key experimental parameters on the textural properties of TMOS-derived silica.
Table 1: Effect of pH on Silica Pore Characteristics
| pH of Synthesis | Catalyst Type | Resulting Pore Type | Average Pore Diameter | Key Observation |
| < 2 | Acid (e.g., HCl) | Microporous / Non-porous | Typically < 2 nm | Favors linear polymer chains that pack densely.[1] |
| 3 | Acid (e.g., HCl) | Mesoporous | ~31 nm | Favors the formation of mesoporous structures.[8] |
| 6 | Acid (e.g., HCl) | Macroporous | ~59 nm | Enables the synthesis of macroporous silica xerogels.[8] |
| 7 - 9 | Base (e.g., NH₄OH) | Mesoporous | 7 - 26 nm | Condensation is faster than hydrolysis, leading to gel-like structures.[7] |
| > 9 | Base (e.g., NH₄OH) | Mesoporous | Varies | Strong base catalysis promotes highly branched clusters and an open network.[1] |
Table 2: Effect of Aging and Drying on Silica Properties
| Aging Condition | Drying Method | Resulting Material | Key Textural Changes |
| In Ethanol | Ambient Pressure | Microporous Xerogel | High surface area, predominantly microporous.[3] |
| In Ammonia (0.5 M) | Ambient Pressure | Mesoporous Xerogel | Cross-linking in alkaline media creates mesopores.[3] |
| Varies | Supercritical CO₂ | Aerogel | Preserves network, low density, pore size remains nearly constant with increased aging.[2] |
| Increased Time/Temp | Ambient Pressure | Xerogel | Decreased density and shrinkage, increased pore volume and size.[2] |
Experimental Protocol: Template-Assisted Synthesis of Mesoporous Silica
This protocol describes a common method for synthesizing ordered mesoporous silica (SBA-15 type) using a block copolymer surfactant as a template and TMOS as the silica source.
Materials:
-
Pluronic P104 (PEO₂₇PPO₆₂PEO₂₇) or similar block copolymer
-
Hydrochloric Acid (HCl), 1.6 M aqueous solution
-
Tetramethyl orthosilicate (TMOS)
-
Deionized Water
-
Ethanol
Procedure:
-
Template Dissolution: Dissolve 2.5 g of Pluronic P104 surfactant in 97.5 g of 1.6 M HCl solution in a sealed container. Stir at room temperature until the solution is clear and homogeneous.[12]
-
Temperature Equilibration: Heat the solution to 55°C and stir for 1 hour to ensure a uniform temperature.[12]
-
Silica Precursor Addition: While stirring vigorously, add 3.69 mL of TMOS to the heated surfactant solution.[12] Continue vigorous stirring at 55°C for 24 hours. The solution will become cloudy as the silica framework forms.
-
Hydrothermal Aging: Transfer the sealed container to an oven and age at a higher temperature (e.g., 60-80°C) under static conditions for 48 hours. This step strengthens the silica walls.[12]
-
Product Recovery: After aging, cool the container to room temperature. Filter the solid white product, wash it thoroughly with deionized water and ethanol to remove any residual reactants, and then dry it at room temperature or in a low-temperature oven (e.g., 60°C).[12]
-
Template Removal (Calcination): To create the final porous material, the surfactant template must be removed. Place the dried powder in a furnace and heat it in air to 550°C for 5 hours (using a slow heating ramp of 2°C/min) to burn off the polymer template.[12] The resulting white powder is the final mesoporous silica product.
Visualizations
Logical Workflow for Porosity Control
Caption: Workflow of TMOS-derived silica synthesis showing key control points for porosity.
Influence of Parameters on Silica Porosity
Caption: Key parameters influencing the final porosity of TMOS-derived silica.
References
- 1. benchchem.com [benchchem.com]
- 2. roar.hep-bejune.ch [roar.hep-bejune.ch]
- 3. researchgate.net [researchgate.net]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. activeaerogels.com [activeaerogels.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.su.edu.ly [journal.su.edu.ly]
- 8. Effect of pH and aging time on pore characteristics of dried silica xerogel [lib.buet.ac.bd:8080]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications | MDPI [mdpi.com]
- 11. Modeling self-assembly of silica/surfactant mesostructures in the templated synthesis of nanoporous solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlling Particle Morphology and Pore Size in the Synthesis of Ordered Mesoporous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Chemical Conditions on the Nanoporous Structure of Silicate Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Methanol in TMOS Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetramethoxysilane (TMOS) and managing its methanol byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions that produce methanol when using TMOS?
A1: Methanol is generated as a byproduct during the sol-gel process, which involves two main reactions:
-
Hydrolysis: this compound (TMOS) reacts with water to form silanol groups (Si-OH) and methanol (CH₃OH).
-
Si(OCH₃)₄ + 4H₂O → Si(OH)₄ + 4CH₃OH
-
-
Condensation: The newly formed silanol groups react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or more methanol.
-
(HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O
-
(HO)₃Si-OCH₃ + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + CH₃OH
-
These reactions are fundamental to the formation of a silica network.[1][2][3]
Q2: How does the presence of methanol affect my final silica material?
A2: Methanol can significantly influence the properties of the resulting silica material. It acts as a co-solvent, ensuring the miscibility of TMOS and water, but its concentration can alter the final product.[4] High concentrations of methanol can disrupt the micellar templating process in nanoparticle synthesis, leading to irregularities in particle size and surface features.[5] Furthermore, methanol can contribute to the dissolution of incompletely polymerized silica, which may result in a cloudy appearance in the final product.[6] The presence of excess methanol can also affect the porosity of the resulting gel.[7]
Q3: My final silica product appears cloudy. What could be the cause?
A3: A cloudy appearance in your silica product could be due to the dissolution of silica by methanol.[6] This is more likely to occur with irregular, unfunctionalized silica gels where the polymerization of silica monomers is incomplete.[6] The less stable Q1 and Q2 silicate tetrahedrons are particularly susceptible to dissolution in methanol.[6] To mitigate this, ensure complete hydrolysis and condensation, and consider methods for methanol removal post-reaction.
Q4: What are the recommended safety procedures when handling methanol byproduct?
A4: Methanol is flammable and toxic, requiring strict safety measures.[8] Always handle methanol in a well-ventilated chemical fume hood.[9][10] Personal protective equipment (PPE) is mandatory, including chemical splash goggles, a lab coat, and nitrile gloves.[8][9][10] Ensure that all ignition sources are removed from the work area as methanol vapor can form explosive mixtures with air.[8][11] All waste containing methanol should be disposed of in appropriately labeled hazardous waste containers.[10]
Troubleshooting Guide
Problem: Inconsistent Gelation Time
| Possible Cause | Suggested Solution |
| Variable Methanol Concentration | Methanol acts as a co-solvent and influences reaction kinetics. Control the initial amount of methanol and water precisely. The hydrolysis rate of TMOS is faster than other alkoxysilanes like TEOS, and the type of alcohol solvent can affect this rate.[3][12] |
| Incorrect Catalyst Concentration | The amount of acid or base catalyst significantly impacts the gelation time. Verify the concentration and volume of the catalyst used.[4] |
| Temperature Fluctuations | Sol-gel reactions are sensitive to temperature. Ensure a stable and consistent reaction temperature. |
Problem: Poor Mechanical Properties of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Condensation | Residual methanol can interfere with the formation of a complete siloxane network. Implement a post-synthesis aging step in a methanol-free solvent to promote further condensation.[4] |
| Rapid Drying | Fast evaporation of methanol and water can cause stress and cracking. Employ controlled drying methods like supercritical drying or freeze-drying to better preserve the gel structure.[13] |
| High Methanol Content During Gelation | Excessive methanol can disrupt the formation of a uniform gel network.[5] Consider reducing the initial methanol-to-TMOS ratio or implementing a solvent exchange step before drying. |
Data on Methanol's Influence on Silica Nanoparticles
The concentration of methanol can be systematically varied to tune the properties of mesoporous silica nanoparticles. Below is a summary of how key parameters are affected.
| Property | Effect of Increasing Methanol Concentration |
| Particle Diameter | Can be tuned within a range of 100–1301 nm.[5] |
| Pore Size | Adjustable between 1.01–4.42 nm.[5] |
| Surface Area | Can be controlled in the range of 815–1159 m²/g.[5] |
| Structural Organization | Excessive methanol can disrupt the micellar templating process, compromising structural integrity.[5] |
Experimental Protocols
Protocol 1: Methanol Removal by Rotary Evaporation
This protocol is suitable for removing methanol from a sol-gel reaction mixture before the gelation point.
-
Transfer the Sol: Carefully transfer the liquid sol to a round-bottom flask appropriate for your rotary evaporator.
-
Setup the Rotary Evaporator: Attach the flask to the rotary evaporator. Set the water bath temperature to a mild level (e.g., 30-40°C) to avoid premature gelation.[14]
-
Apply Vacuum: Gradually apply a vacuum to the system. The rotation of the flask will increase the surface area for efficient evaporation.
-
Monitor the Process: Continue the evaporation until the desired amount of methanol has been removed. This can be monitored by observing the cessation of solvent condensation.
-
Release Vacuum and Proceed: Once complete, slowly release the vacuum and remove the flask. The sol can then be used for the subsequent gelation and drying steps.
Protocol 2: Solvent Exchange for Methanol Removal from a Wet Gel
This protocol is used to replace the methanol within a formed silica gel with another solvent before drying.
-
Initial Gel Formation: Allow the sol to gel completely in its mold.
-
Submerge in New Solvent: Once the gel is set, carefully place it in a container filled with the desired exchange solvent (e.g., ethanol or acetone).[4] The volume of the new solvent should be significantly larger than the volume of the gel.
-
Allow for Diffusion: Cover the container and let it stand to allow the methanol to diffuse out of the gel and be replaced by the new solvent. This process typically takes several hours.
-
Repeat the Exchange: For thorough removal, repeat the solvent exchange process at least four times over a period of several days.[4]
-
Proceed to Drying: After the final exchange, the gel is ready for the drying process (e.g., supercritical drying).
Visual Guides
Caption: TMOS hydrolysis and condensation pathway.
Caption: Troubleshooting workflow for TMOS reactions.
Caption: General experimental workflow for sol-gel synthesis.
References
- 1. digital.csic.es [digital.csic.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. Aerogel.org » Silica Aerogel (TMOS, Base-Catalyzed) [aerogel.org]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. flinnsci.com [flinnsci.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Type for TMOS Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst type in tetramethyl orthosilicate (TMOS) polymerization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during TMOS polymerization experiments.
| Issue | Potential Causes | Suggested Solutions |
| No or Slow Polymerization | - Inactive or insufficient catalyst- Low reaction temperature- Presence of inhibitors (e.g., moisture)- Impure TMOS monomer | - Catalyst: Increase catalyst concentration or screen a different class of catalysts (e.g., switch from a weak acid/base to a stronger one).- Temperature: Gradually increase the reaction temperature in 10°C increments.- Inhibitors: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents.- Monomer Purity: Verify the purity of the TMOS monomer using techniques like NMR or GC-MS. Purify if necessary.[1] |
| Gel Formation or Insoluble Polymer | - Catalyst concentration is too high- Rapid, uncontrolled polymerization- Inappropriate solvent | - Catalyst Concentration: Reduce the catalyst loading.- Reaction Control: Slow down the reaction by lowering the temperature or by the slow addition of the catalyst.- Solvent: Use a solvent that provides better solubility for the growing polymer chains.[1] |
| Low Molecular Weight Polymer | - Insufficient reaction time- Non-optimal catalyst- Chain termination reactions | - Reaction Time: Extend the duration of the polymerization.- Catalyst Optimization: Screen a variety of catalysts to find one that promotes chain growth over termination.- Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere to prevent side reactions.[1] |
| Poor Reproducibility | - Inconsistent reagent quality- Variations in reaction setup and conditions | - Reagent Quality: Use reagents from the same batch for a series of experiments.- Standardized Protocol: Maintain strict control over all reaction parameters, including temperature, stirring rate, and the order of reagent addition.[1] |
| Broad Molecular Weight Distribution (High Polydispersity) | - Presence of multiple active species from catalyst decomposition- Significant chain transfer reactions | - Catalyst Handling: Ensure consistent and clean handling of the catalyst and any cocatalysts.- Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for TMOS polymerization?
A1: TMOS polymerization, a sol-gel process, typically proceeds via hydrolysis and polycondensation reactions. Both acid and base catalysts are commonly used.[1]
-
Acid catalysts (e.g., HCl, H₂SO₄) protonate the siloxane oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water (hydrolysis). Acid-catalyzed condensation is generally slower than hydrolysis.
-
Base catalysts (e.g., NH₄OH, NaOH) increase the concentration of hydroxyl ions (OH⁻), which act as strong nucleophiles to attack the silicon atom, facilitating hydrolysis. Base catalysts also accelerate the condensation step.
-
Nucleophilic catalysts (e.g., fluorides) can also be employed and are known to be very effective.
Q2: How does pH affect the TMOS polymerization process?
A2: The pH of the reaction mixture has a significant impact on both the hydrolysis and condensation rates, which in turn influences the final structure of the silica network.
-
Acidic Conditions (low pH): Hydrolysis is rapid, while condensation is slow. This leads to the formation of linear or weakly branched polymer chains.
-
Basic Conditions (high pH): Both hydrolysis and condensation rates are accelerated, with the condensation of silica species being particularly favored. This results in the formation of more highly cross-linked, particulate, or colloidal silica structures.
Q3: What is the role of water in TMOS polymerization?
A3: Water is a crucial reactant in the hydrolysis of TMOS. The molar ratio of water to TMOS (often denoted as 'r') is a critical parameter. A higher water concentration generally leads to a more complete hydrolysis of the methoxy groups (-OCH₃) on the silicon atom before significant condensation occurs.
Q4: How can I control the particle size and porosity of the resulting silica material?
A4: The particle size and porosity are directly related to the reaction kinetics.
-
To obtain smaller particles and microporous structures, acid catalysis with a low water-to-TMOS ratio is often preferred, as it favors the formation of linear polymers that can entangle.
-
For larger, more uniform spherical particles and mesoporous structures, base catalysis is typically used, as it promotes the growth of discrete, highly cross-linked silica clusters.
Q5: My polymer has a very broad molecular weight distribution. What could be the cause?
A5: A broad molecular weight distribution, or high polydispersity, can arise from several factors. If using a catalyst that can form multiple types of active sites, each site may propagate polymerization at a different rate, leading to a wide range of polymer chain lengths. Additionally, chain transfer reactions can prematurely terminate chain growth for some polymers while others continue to grow, broadening the distribution.[2] Careful control over catalyst preparation and reaction temperature can help to narrow the molecular weight distribution.
Data Presentation: Catalyst Performance in TMOS Polymerization
The following table summarizes typical performance characteristics of different catalyst types for TMOS polymerization. Note that absolute values can vary significantly based on specific reaction conditions (temperature, solvent, reactant concentrations).
| Catalyst Type | Typical Catalyst | pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure | Typical Molecular Weight | Polydispersity Index (PDI) |
| Acid | Hydrochloric Acid (HCl) | < 7 | Fast | Slow | Linear or weakly branched polymers | Lower to Moderate | Generally broader |
| Base | Ammonium Hydroxide (NH₄OH) | > 7 | Moderate to Fast | Fast | Cross-linked particles/colloids | Moderate to High | Can be narrower |
| Nucleophilic | Sodium Fluoride (NaF) | Neutral | Very Fast | Very Fast | Highly cross-linked networks | High | Variable |
Experimental Protocols
Protocol 1: Acid-Catalyzed TMOS Polymerization (e.g., using HCl)
1. Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
2. Procedure:
-
In a clean, dry flask equipped with a magnetic stirrer, combine TMOS and ethanol in the desired ratio (e.g., 1:4 by volume).
-
Begin stirring the solution at a constant rate.
-
In a separate container, prepare the hydrolysis solution by mixing deionized water and the 0.1 M HCl solution. The amount of water should be calculated to achieve the desired water-to-TMOS molar ratio.
-
Slowly add the acidic water solution dropwise to the stirring TMOS/ethanol mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., 24 hours). The solution will gradually increase in viscosity and may form a gel.
-
The resulting sol or gel can then be aged and dried under controlled conditions to obtain the final silica material.
Protocol 2: Base-Catalyzed TMOS Polymerization (e.g., using NH₄OH)
1. Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Ammonium hydroxide (NH₄OH), 28-30% solution
2. Procedure:
-
In a flask with a magnetic stirrer, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
Stir the solution to ensure homogeneity.
-
In a separate container, measure the required volume of TMOS.
-
Rapidly add the TMOS to the stirring ethanol/water/ammonia mixture.
-
A milky-white precipitate of silica particles should form almost immediately.
-
Continue stirring for a set period (e.g., 2-4 hours) to allow for particle growth and completion of the reaction.
-
The resulting silica particles can be collected by centrifugation or filtration, followed by washing with ethanol and water to remove unreacted reagents and the catalyst.
-
Dry the particles in an oven at a suitable temperature (e.g., 60-80°C).
Mandatory Visualizations
Caption: Acid-catalyzed TMOS polymerization workflow.
Caption: Base-catalyzed TMOS polymerization workflow.
Caption: Logical workflow for catalyst optimization.
References
Validation & Comparative
A Comparative Guide to Tetramethoxysilane (TMOS) and Tetraethoxysilane (TEOS) in Sol-Gel Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of silica-based materials via the sol-gel process, the choice of precursor is a critical determinant of the final product's properties. Tetramethoxysilane (TMOS) and tetraethoxysilane (TEOS) are two of the most commonly employed silicon alkoxide precursors. This guide provides an objective comparison of their performance in sol-gel synthesis, supported by experimental data, to aid in the selection of the most suitable precursor for specific research and development applications.
Executive Summary
The primary distinction between TMOS and TEOS lies in their reaction kinetics. TMOS, with its smaller methoxy groups, exhibits significantly faster hydrolysis and condensation rates compared to TEOS, which possesses bulkier ethoxy groups. This difference in reactivity profoundly influences gelation time, and the structural and textural properties of the resulting silica network, such as pore size, surface area, and density. While TMOS allows for rapid synthesis, TEOS offers better control over the reaction process due to its slower kinetics.
Comparative Performance Data
The following tables summarize key quantitative data comparing the performance of TMOS and TEOS in sol-gel synthesis.
Table 1: Comparison of Physicochemical Properties and Reaction Kinetics
| Property | This compound (TMOS) | Tetraethoxysilane (TEOS) | Key Differences & Implications |
| Molecular Formula | Si(OCH₃)₄ | Si(OC₂H₅)₄ | The smaller methoxy groups in TMOS lead to less steric hindrance and higher reactivity. |
| Molar Mass | 152.22 g/mol | 208.33 g/mol | Affects the mass of precursor required for a given molar quantity. |
| Hydrolysis Rate | Faster[1] | Slower[1] | TMOS hydrolyzes more rapidly due to the smaller size of the methoxy leaving group, accelerating the formation of silanol groups.[2] |
| Condensation Rate | Faster | Slower | The higher reactivity of TMOS leads to a more rapid formation of the silica network. |
| Gelation Time | Shorter | Longer | The faster hydrolysis and condensation of TMOS result in quicker gel formation. |
| Toxicity | More toxic (can cause blindness)[3] | Less toxic[2] | TEOS is a safer alternative for laboratory and industrial applications. |
Table 2: Kinetic Data for TMOS and TEOS under Specific Conditions
| Precursor | Condition | Reaction | Rate Constant / Activation Energy |
| TMOS | Acidic | Hydrolysis | 0.2 mol⁻¹ min⁻¹[4] |
| Water-producing condensation | 0.006 mol⁻¹ min⁻¹[4] | ||
| Methanol-producing condensation | 0.001 mol⁻¹ min⁻¹[4] | ||
| TEOS | Basic | Hydrolysis | Activation Energy: 5.99 kcal/mol |
| Alcohol-forming condensation | Activation Energy: 15.4 kcal/mol | ||
| Water-forming condensation | Activation Energy: 3.69 kcal/mol |
Table 3: Properties of Silica Aerogels Derived from TMOS and TEOS [5][6]
| Property | TMOS-based Aerogel | TEOS-based Aerogel |
| Pore Size Range | 70 - 190 nm | 40 - 180 nm |
| Surface Area | ~764 m²/g | ~620 m²/g |
| Thermal Conductivity | 0.030 W m⁻¹ K⁻¹ | 0.050 W m⁻¹ K⁻¹ |
| Contact Angle with Water | 149° | Not specified |
| Microstructure | Narrow and uniform pores, small SiO₂ particles | Non-uniform pores, larger SiO₂ particles |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of Silica Nanoparticles via the Stöber Method (TEOS)
This protocol describes the synthesis of monodisperse silica nanoparticles from TEOS.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30 wt%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to create a homogeneous catalytic medium.
-
Slowly add a solution of TEOS in ethanol to the stirred mixture.
-
Continue stirring for a specified period at room temperature to allow for hydrolysis and condensation to occur, leading to the formation of silica nanoparticles.
-
The resulting nanoparticles can be collected by centrifugation and washed with ethanol and water.
Protocol 2: Synthesis of Silica Aerogel (TMOS)
This protocol outlines the preparation of a silica aerogel using TMOS as the precursor.
Materials:
-
This compound (TMOS)
-
Methanol
-
Ammonium hydroxide
-
Ammonium fluoride (catalyst)
Procedure:
-
Mix TMOS and methanol in a beaker.
-
In a separate beaker, prepare a solution of methanol, deionized water, ammonium hydroxide, and a catalytic amount of ammonium fluoride.
-
Pour the catalyst solution into the TMOS solution and stir vigorously.
-
Pour the resulting sol into a mold and seal it to allow for gelation.
-
Age the gel in methanol for a period to strengthen the silica network.
-
Perform a solvent exchange with a suitable solvent (e.g., acetone).
-
Dry the gel using supercritical CO₂ drying to obtain the final aerogel.
Reaction Pathways and Experimental Workflow
The sol-gel process, whether starting from TMOS or TEOS, follows a fundamental reaction pathway involving hydrolysis and condensation. The following diagrams illustrate these key stages.
Caption: General workflow of the sol-gel process from precursor to final silica material.
The difference in reactivity between TMOS and TEOS can be visualized as a logical relationship influencing the process and final product.
Caption: Influence of precursor choice on sol-gel process and material properties.
Conclusion
The selection between TMOS and TEOS for sol-gel synthesis should be guided by the specific requirements of the application.
-
TMOS is the precursor of choice when rapid gelation and the formation of silica with a high surface area and fine pore structure are desired. However, its higher toxicity necessitates careful handling.
-
TEOS is preferred when greater control over the reaction kinetics is needed, allowing for the formation of more uniform and defect-free monolithic structures. Its lower toxicity also makes it a safer and more practical option for many research and industrial settings.
By understanding the fundamental differences in their chemical reactivity and the resulting impact on the sol-gel process and final material properties, researchers can make an informed decision to optimize their synthesis and achieve the desired material characteristics.
References
- 1. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Silica Precursors: TMOS vs. Sodium Silicate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silica nanoparticles and related materials is a cornerstone of advancements in fields ranging from drug delivery and catalysis to advanced materials. The choice of a silica precursor is a critical decision that profoundly influences the physicochemical properties of the final product, as well as the economic and environmental sustainability of the synthesis process. This guide provides an in-depth comparative analysis of two commonly employed silica precursors: tetramethyl orthosilicate (TMOS) and sodium silicate. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to make an informed selection based on their specific application and resource availability.
At a Glance: Key Differences and Performance Metrics
The primary distinction between TMOS and sodium silicate lies in their chemical nature, purity, and cost. TMOS, a high-purity organometallic compound, typically yields silica with well-controlled properties through a sol-gel process involving hydrolysis and condensation, with methanol as a primary byproduct. In contrast, sodium silicate is a more economical, inorganic precursor. Its use in silica synthesis involves the neutralization of an alkaline solution with acid, which results in the formation of salt byproducts that necessitate thorough washing. These fundamental differences translate into variations in the properties of the resulting silica materials.
Quantitative Data Comparison
The following tables summarize the key performance indicators of silica materials synthesized from TMOS and sodium silicate, with a focus on silica aerogels for which direct comparative data is available.
Table 1: General Properties of Silica Precursors
| Feature | Tetramethyl Orthosilicate (TMOS) | Sodium Silicate (Na₂SiO₃) |
| Chemical Nature | Organometallic Alkoxide | Inorganic Salt |
| Typical Purity | High Purity (>98%) | Lower; may contain impurities |
| Cost | High | Low[1] |
| Primary Byproduct | Methanol | Sodium Salts (e.g., NaCl, Na₂SO₄) |
| Solubility | Alcohols; hydrolyzes in water | Water |
| Handling | Flammable liquid, moisture-sensitive | Aqueous solution, highly alkaline |
| Primary Synthesis Route | Sol-Gel (Stöber method)[2] | Sol-Gel (Precipitation/Acidification)[3] |
Table 2: Comparative Properties of Silica Aerogels
| Property | Silica from TMOS | Silica from Sodium Silicate | Reference |
| Surface Area (m²/g) | ~764 | ~868 | [4] |
| Average Pore Size (nm) | 70 - 190 | 90 - 200 | [4] |
| Thermal Conductivity (W m⁻¹ K⁻¹) | 0.030 | 0.025 | [4] |
| Contact Angle (°) (Hydrophobicity) | 149 | 130 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of silica materials. Below are representative procedures for synthesizing silica nanoparticles from both TMOS and sodium silicate.
Protocol 1: Synthesis of Silica Nanoparticles from TMOS (Stöber Method)
This method is renowned for producing monodisperse spherical silica particles.[2]
Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
Preparation of Reaction Mixture: In a flask, combine ethanol and deionized water.
-
Catalyst Addition: Add ammonium hydroxide to the ethanol-water mixture and stir vigorously until a homogeneous solution is obtained.
-
Precursor Addition: Rapidly add the desired volume of TMOS to the stirring solution.
-
Reaction: A milky white suspension will form, indicating the nucleation and growth of silica particles. Allow the reaction to proceed under continuous stirring at room temperature for a specified duration (e.g., 2-12 hours). The reaction time is a key parameter for controlling the final particle size.[5]
-
Purification: Collect the silica particles by centrifugation.
-
Washing: Discard the supernatant and re-disperse the particles in ethanol. Repeat the centrifugation and washing steps multiple times to remove unreacted reagents.
-
Final Dispersion: Disperse the washed silica nanoparticles in a suitable solvent (e.g., ethanol or water) for storage and further use.
Protocol 2: Synthesis of Silica Nanoparticles from Sodium Silicate (Sol-Gel Precipitation)
This protocol offers a cost-effective route to silica nanoparticle synthesis.[6]
Materials:
-
Sodium silicate solution (e.g., containing ~8% Na₂O and ~28% SiO₂)
-
Ethanol
-
Ammonia solution
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Dilute the sodium silicate solution with deionized water.[6]
-
Preparation of Reaction Medium: In a separate vessel, prepare a mixture of ethanol and ammonia solution.[6]
-
Precipitation: Add the diluted sodium silicate solution dropwise to the vigorously stirring ethanol-ammonia mixture.[6]
-
Aging: Allow the resulting suspension to age for a period (e.g., 1 hour) to facilitate particle growth and stabilization.[6]
-
Purification: Collect the precipitated silica nanoparticles by centrifugation.
-
Washing: Wash the collected particles thoroughly with deionized water to remove residual sodium salts and other impurities. Multiple washing and centrifugation steps are crucial for obtaining high-purity silica.
-
Drying: Dry the washed silica nanoparticles in an oven or by other suitable methods to obtain a fine powder.[6]
Visualizing the Process: Experimental Workflows and Logical Comparisons
To further elucidate the synthesis processes and the key decision-making factors, the following diagrams are provided.
Caption: Experimental workflow for silica synthesis using TMOS.
Caption: Experimental workflow for silica synthesis using sodium silicate.
Caption: Logical comparison of TMOS and sodium silicate precursors.
Conclusion
The selection between TMOS and sodium silicate as a silica precursor is a critical decision contingent on the specific requirements of the intended application and the available resources. For applications demanding high purity, monodispersity, and precise control over particle size, such as in advanced drug delivery systems or as calibration standards, TMOS is often the preferred choice despite its higher cost. Conversely, for large-scale production where cost-effectiveness is a primary driver and stringent purity is not paramount, sodium silicate presents a viable and economical alternative. The extensive washing steps required to remove salt byproducts from sodium silicate-derived silica must be factored into the overall process efficiency and cost. Ultimately, a thorough understanding of the trade-offs between these two precursors will enable researchers to optimize their silica synthesis for performance, scalability, and economic feasibility.
References
A Comparative Guide to Validating Silica Purity from Tetramethoxysilane and Alternative Precursors
For researchers, scientists, and drug development professionals, ensuring the purity of silica is paramount for applications ranging from catalysis and chromatography to drug delivery and biomedical devices. This guide provides an objective comparison of silica synthesized from tetramethoxysilane (TMOS) with that derived from alternative precursors. It offers a comprehensive overview of purity validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable silica source for specific research and development needs.
The synthesis of high-purity silica is a critical step in the development of advanced materials. This compound (TMOS) is a widely used precursor for producing silica through sol-gel processes, valued for its high reactivity which allows for rapid gelation. However, the choice of precursor significantly impacts the final purity, morphology, and surface properties of the silica. This guide explores the synthesis of silica from TMOS and compares it with common alternatives, including tetraethoxysilane (TEOS), sodium silicate, and sustainable sources like rice husk ash.
Comparing Silica Purity from Various Precursors
The purity of silica is influenced by the starting materials and the synthesis method. While TMOS and TEOS are known for producing high-purity silica, the presence of trace metal and organic residues can affect performance in sensitive applications. Alternative, cost-effective, and sustainable precursors like sodium silicate and rice husk ash are gaining attention, with studies demonstrating the potential to achieve high purity levels through appropriate purification steps.[1][2][3]
| Precursor | Synthesis Method | Typical SiO2 Purity (%) | Key Impurities | Surface Area (m²/g) | Reference |
| This compound (TMOS) | Sol-Gel (Stöber method) | > 99.9 | Residual organics, trace metals from handling | 395 - 1037 | [4][5] |
| Tetraethoxysilane (TEOS) | Sol-Gel (Stöber method) | > 99.9 | Residual organics, trace metals from handling | ~620 | [6] |
| Sodium Silicate | Precipitation | 75.2 - 96.05 | Sodium salts (e.g., NaCl), various metal ions | Varies with synthesis | [7][8] |
| Rice Husk Ash | Alkaline Extraction & Acid Precipitation | 98.7 - 99.6 | Potassium, Calcium, Phosphorus, Chlorine | ~290 | [2][3] |
Experimental Workflows and Logical Relationships
The validation of silica purity involves a systematic workflow, from the initial synthesis to comprehensive characterization using various analytical techniques. The choice of precursor is a critical decision point that dictates the necessary purification and analysis steps to achieve the desired material specifications.
Detailed Experimental Protocols
Accurate and reproducible characterization of silica purity relies on standardized experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Ensure the silica powder is completely dry by heating in a vacuum oven or desiccator.
-
For analysis, press the dried powder into a high-purity indium foil.
-
Alternatively, the powder can be mounted on double-sided conductive carbon tape. Ensure a uniform and thick layer of powder to cover the tape's surface completely.
-
Another method involves creating a pellet by pressing the powder in a die.
-
Transfer the prepared sample to the XPS instrument's sample holder using clean, non-magnetic tweezers, avoiding any contact with the analysis area.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
Analysis Protocol:
-
Perform a survey scan to identify all elements present on the surface. Typical range: 0-1100 eV binding energy.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, O 1s, C 1s, and any identified metallic contaminants).
-
Use a monochromatic Al Kα X-ray source.
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Quantify the elemental composition from the peak areas using appropriate sensitivity factors.
Transmission Electron Microscopy (TEM) for Morphology and Particle Size Analysis
TEM provides high-resolution imaging to determine the size, shape, and morphology of silica nanoparticles.
Sample Preparation: [1][11][12]
-
Disperse a small amount of the silica powder in a suitable solvent (e.g., ethanol or deionized water) to form a dilute suspension.
-
Use ultrasonication for a few minutes to break up agglomerates and ensure a uniform dispersion.
-
Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature or under a gentle heat lamp.
-
The grid is now ready for insertion into the TEM.
Imaging Protocol:
-
Operate the TEM at an appropriate accelerating voltage (e.g., 100-200 kV).
-
Acquire low-magnification images to assess the overall distribution of the particles on the grid.
-
Obtain high-resolution images of individual or small groups of particles to observe their morphology and measure their size.
-
Use image analysis software to measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average particle size and size distribution.
Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination
The BET method is a widely used technique for measuring the specific surface area of a material through gas adsorption.[13][14]
Sample Preparation:
-
Accurately weigh a sufficient amount of the silica sample (typically 100-300 mg) into a sample tube.
-
Degas the sample under vacuum or a flow of inert gas (e.g., nitrogen or helium) at an elevated temperature (e.g., 150-300 °C) for several hours to remove any adsorbed contaminants from the surface. The exact temperature and time will depend on the nature of the silica.
-
After degassing, cool the sample tube to room temperature and weigh it again to determine the exact mass of the degassed sample.
Analysis Protocol:
-
Transfer the sample tube to the analysis port of the BET instrument.
-
Immerse the sample tube in a liquid nitrogen bath to cool it to 77 K.
-
Introduce a known amount of an adsorbate gas (typically nitrogen) into the sample tube in a stepwise manner.
-
Measure the pressure in the sample tube after each dose of gas has equilibrated.
-
Construct an adsorption isotherm by plotting the amount of gas adsorbed versus the relative pressure.
-
Apply the BET equation to the linear portion of the isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the monolayer capacity and, subsequently, the specific surface area.
References
- 1. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Physico-chemical properties of silica aerogels prepared from TMOS/MTMS mixtures | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. journals.pan.pl [journals.pan.pl]
- 9. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. measurlabs.com [measurlabs.com]
- 14. BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller) | Materials Characterization Services [mat-cs.com]
Characterization of TMOS-Derived Materials: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of silica-based materials is paramount for their effective application. Tetramethyl orthosilicate (TMOS) serves as a common precursor for the synthesis of various silica materials, including nanoparticles and aerogels. This guide provides a comparative overview of the characterization of TMOS-derived materials using Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Brunauer–Emmett–Teller (BET) analysis, supported by experimental data and detailed protocols.
Comparative Analysis of TMOS-Derived Silica Materials
The properties of silica materials derived from TMOS can be tailored by controlling synthesis parameters. This section compares the key characteristics of different TMOS-derived materials, including a comparison with materials synthesized from the commonly used precursor, tetraethyl orthosilicate (TEOS).
Quantitative Data Summary
The following tables summarize the key physical properties of TMOS-derived silica materials from various studies.
Table 1: Comparison of Silica Aerogels Derived from Different Precursors
| Precursor | Surface Area (m²/g) | Pore Size Range (nm) | Thermal Conductivity (W/mK) |
| TMOS | ~764[1][2] | 70 - 190[1][2] | 0.030[1][2] |
| TEOS | ~620[1][2] | 40 - 180[1][2] | 0.050[1][2] |
Table 2: Effect of Synthesis Temperature on TMOS-Derived Silica Nanoparticles
| Reaction Temperature (°C) | Average Particle Size (nm) |
| 30 | 28.91 |
| 50 | 65.73 |
| 70 | 113.22 |
Table 3: Properties of Mesoporous Silica Particles from TMOS
| Property | Value |
| Surface Area | Up to 800 m²/g |
| Pore Size | 20 nm |
| Morphology | Radially Oriented Pore Structure |
Experimental Protocols
Detailed methodologies for the characterization techniques are crucial for reproducible research. The following are generalized protocols for TEM, SEM, and BET analysis of TMOS-derived silica materials.
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology, size, and internal structure of individual silica nanoparticles.
Protocol:
-
Sample Preparation:
-
Disperse a small amount of the TMOS-derived silica powder in a suitable solvent (e.g., ethanol or deionized water).
-
Sonicate the dispersion for 15-30 minutes to ensure homogeneity and break up agglomerates.
-
Place a drop of the diluted suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp. The sample must be thoroughly dry to be compatible with the high vacuum of the TEM.
-
-
Imaging:
-
Load the prepared grid into the TEM sample holder.
-
Operate the TEM at a suitable accelerating voltage (e.g., 100-200 kV).
-
Acquire images at different magnifications to observe the overall morphology and individual particle details.
-
For crystalline materials, selected area electron diffraction (SAED) can be used to determine the crystal structure.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of particles (typically >100) to determine the particle size distribution.
-
Scanning Electron Microscopy (SEM)
Objective: To examine the surface morphology, topography, and particle arrangement of the silica material.
Protocol:
-
Sample Preparation:
-
Mount the dry silica powder onto an SEM stub using double-sided carbon tape.
-
For non-conductive silica materials, a thin conductive coating (e.g., gold, platinum, or carbon) must be applied using a sputter coater to prevent charging effects during imaging.
-
-
Imaging:
-
Place the stub in the SEM chamber.
-
Operate the SEM at an appropriate accelerating voltage (e.g., 5-20 kV) and working distance.
-
Acquire images at various magnifications to visualize the surface features and overall structure.
-
-
Data Analysis:
-
Analyze the obtained micrographs to assess the particle shape, size, and degree of agglomeration. Energy-dispersive X-ray spectroscopy (EDS) can be coupled with SEM for elemental analysis.
-
Brunauer–Emmett–Teller (BET) Analysis
Objective: To determine the specific surface area, pore volume, and pore size distribution of the porous silica material.
Protocol:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the dry silica sample (typically 100-300 mg) into a sample tube.
-
Degas the sample under vacuum at an elevated temperature (e.g., 150-300 °C) for several hours to remove any adsorbed moisture and other volatile impurities from the surface.
-
-
Analysis:
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce nitrogen gas to the sample in a controlled, stepwise manner, and measure the amount of gas adsorbed at each relative pressure point.
-
A full adsorption-desorption isotherm is typically recorded.
-
-
Data Analysis:
-
Apply the BET equation to the adsorption data in the relative pressure range of 0.05 to 0.35 to calculate the specific surface area.
-
Use the Barrett-Joyner-Halenda (BJH) method, applied to the desorption branch of the isotherm, to determine the pore volume and pore size distribution.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the characterization process for TMOS-derived materials.
References
A Tale of Two Precursors: Unpacking the Performance of TMOS and TEOS in Silica Aerogel Synthesis
For researchers, scientists, and professionals in drug development, the choice of silica precursor is a critical decision point in the synthesis of aerogels, materials with immense potential in thermal insulation, catalysis, and drug delivery systems. This guide provides a comprehensive comparison of two of the most common alkoxide precursors, tetramethyl orthosilicate (TMOS) and tetraethyl orthosilicate (TEOS), focusing on their impact on the final properties of silica aerogels. Supported by experimental data, this document aims to equip you with the knowledge to select the optimal precursor for your specific application.
The synthesis of silica aerogels is a delicate dance of hydrolysis and condensation reactions, collectively known as the sol-gel process. The choice between TMOS and TEOS as the silicon source fundamentally influences the kinetics of this process and, consequently, the microstructure and macroscopic properties of the resulting aerogel.
At a Glance: Key Performance Differences
| Property | TMOS-derived Aerogel | TEOS-derived Aerogel | Key Considerations |
| Gelation Time | Faster | Slower | TMOS's higher reactivity leads to quicker gel formation. |
| Thermal Conductivity | Generally Lower (e.g., 0.030 W m⁻¹ K⁻¹) | Generally Higher (e.g., 0.050 W m⁻¹ K⁻¹) | The finer porous structure of TMOS aerogels contributes to better thermal insulation. |
| Surface Area | Higher (e.g., ~764 m² g⁻¹) | Lower (e.g., ~620 m² g⁻¹) | The smaller primary particles formed from TMOS result in a larger surface area. |
| Pore Size | Narrower and more uniform distribution (e.g., 70-190 nm) | Broader and less uniform distribution (e.g., 40-180 nm) | TMOS tends to produce a more homogenous pore network. |
| Hydrophobicity | Can achieve higher contact angles (e.g., 149°) | Lower contact angles | With appropriate surface modification, TMOS-derived aerogels can exhibit superior water repellency. |
| Mechanical Properties | Generally more fragile | Can exhibit better mechanical strength | The larger silicate particles from TEOS can lead to a more robust network. |
| Density | Can achieve lower densities | Generally results in higher densities | The faster gelation of TMOS can trap a more dispersed solid network. |
| Toxicity | More hazardous (releases methanol upon hydrolysis) | Less hazardous (releases ethanol upon hydrolysis) | Proper safety precautions are crucial when working with TMOS. |
Diving Deeper: Experimental Evidence
The distinct characteristics of aerogels derived from TMOS and TEOS stem from the fundamental differences in their molecular structure and reactivity. TMOS possesses four methoxy groups (-OCH₃), while TEOS has four ethoxy groups (-OC₂H₅). The smaller size and lower steric hindrance of the methoxy groups in TMOS lead to a faster hydrolysis rate compared to TEOS. This accelerated reaction kinetic has a cascading effect on the subsequent condensation and network formation, ultimately defining the aerogel's properties.
Thermal Insulation Performance
Studies have consistently shown that TMOS-derived aerogels can exhibit lower thermal conductivity. For instance, a comparative study found that TMOS-based aerogels had a thermal conductivity of 0.030 W m⁻¹ K⁻¹, whereas TEOS-based aerogels had a value of 0.050 W m⁻¹ K⁻¹. This is attributed to the finer and more uniform pore structure achieved with TMOS, which more effectively hinders heat transfer through the gaseous phase within the pores.
Structural Properties: Surface Area and Porosity
The faster hydrolysis and condensation of TMOS lead to the formation of smaller primary silica particles. These smaller particles then aggregate to form a three-dimensional network with a higher specific surface area. Experimental data indicates that TMOS-derived aerogels can have a surface area of approximately 764 m² g⁻¹, compared to around 620 m² g⁻¹ for TEOS-derived aerogels.
In terms of pore size distribution, TMOS-based aerogels tend to have narrower and more uniform pores. In one study, the pore sizes for TMOS-derived aerogels ranged from 70 to 190 nm, while TEOS-derived aerogels had a broader range of 40 to 180 nm. This uniformity in pore structure can be advantageous in applications requiring precise control over transport properties, such as in catalysis or controlled drug release.
Hydrophobicity
With appropriate surface modification, TMOS-derived aerogels have been shown to achieve a higher degree of hydrophobicity. Contact angle measurements have revealed that TMOS-based aerogels can reach a contact angle of 149°. This enhanced water repellency is beneficial for applications where moisture resistance is critical to maintaining the aerogel's structural integrity and insulating properties.
Experimental Protocols
To ensure a fair comparison, it is crucial to follow similar synthesis methodologies. Below are representative base-catalyzed sol-gel protocols for both TMOS and TEOS.
TMOS-Based Silica Aerogel Synthesis (Base-Catalyzed)
Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Methanol (MeOH)
-
Deionized water
-
Ammonium hydroxide (NH₄OH, 28-30 wt%)
Procedure:
-
Preparation of Catalyst Solution: Prepare a stock solution of ammonium hydroxide in deionized water.
-
Sol Formation: In a beaker, mix TMOS and methanol. In a separate beaker, mix the ammonium hydroxide stock solution with methanol.
-
Pour the catalyst solution into the TMOS/methanol mixture and stir to form the sol.
-
Gelation: Pour the sol into molds and allow it to gel. Gelation time is typically in the range of 8-15 minutes.
-
Aging: Once gelled, immerse the wet gel in methanol for at least 24 hours to strengthen the silica network.
-
Solvent Exchange: Exchange the methanol with a suitable solvent for supercritical drying (e.g., ethanol or acetone) over several days.
-
Supercritical Drying: Dry the aged gel using a supercritical fluid extraction process, typically with carbon dioxide.
TEOS-Based Silica Aerogel Synthesis (Base-Catalyzed)
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (EtOH)
-
Deionized water
-
Ammonium hydroxide (NH₄OH, 28-30 wt%)
-
Ammonium fluoride (NH₄F) as a catalyst to accelerate hydrolysis.
Procedure:
-
Preparation of Catalyst Stock Solution: Prepare a stock solution containing ammonium hydroxide and ammonium fluoride in deionized water.
-
Alkoxide Solution Preparation: In a beaker, mix TEOS and ethanol.
-
Catalyst Solution Preparation: In a separate beaker, mix deionized water, ethanol, and the ammonium fluoride/ammonium hydroxide stock solution.
-
Sol Formation: Pour the catalyst solution into the alkoxide solution and stir to form the sol.
-
Gelation: Pour the sol into molds and allow it to gel. Gelation time is typically around 8-15 minutes.
-
Aging: After gelation, place the wet gel under ethanol and allow it to age for at least 24 hours.
-
Solvent Exchange: Perform a solvent exchange with 200-proof ethanol or acetone over several days.
-
Supercritical Drying: Supercritically dry the gel using carbon dioxide.
Visualizing the Process and Logic
To better understand the chemical transformations and the comparative logic, the following diagrams are provided.
Caption: Chemical structures of TMOS and TEOS precursors.
Caption: General workflow of the sol-gel process for aerogel synthesis.
Caption: Comparative logic of TMOS and TEOS on aerogel properties.
Conclusion: Making the Right Choice
The selection between TMOS and TEOS is not a matter of one being definitively superior to the other, but rather a decision based on the desired properties of the final aerogel and practical considerations.
Choose TMOS when:
-
Superior thermal insulation is the primary objective.
-
A high surface area is required for applications like catalysis or adsorption.
-
A uniform, fine pore structure is critical.
-
Rapid gelation is advantageous for the experimental setup.
Choose TEOS when:
-
Lower toxicity and cost are significant factors.
-
Slower, more controlled gelation is desired.
-
Potentially better mechanical strength is needed, although this can be influenced by many other synthesis parameters.
For drug development professionals, the higher surface area and tunable pore structure of TMOS-derived aerogels may offer advantages for drug loading and release kinetics. However, the toxicity of the methanol byproduct during synthesis necessitates stringent safety protocols. TEOS, being less hazardous, might be a more practical choice for initial explorations and scale-up operations where safety and cost are paramount.
Ultimately, the ideal precursor will depend on a careful evaluation of the trade-offs between performance, safety, and cost, tailored to the specific demands of your research or application.
Revolutionizing Material Performance: A Comparative Guide to the Mechanical Properties of TMOS-Based Coatings
For researchers, scientists, and drug development professionals at the forefront of material science, the quest for durable and reliable coatings is paramount. Tetramethyl orthosilicate (TMOS)-based sol-gel coatings have emerged as a significant contender, offering a versatile platform for enhancing the surface properties of various materials. This guide provides an in-depth comparison of the mechanical properties of TMOS-based coatings against other common sol-gel alternatives, supported by experimental data and detailed methodologies to inform your material selection and development processes.
The sol-gel process allows for the synthesis of inorganic and hybrid organic-inorganic coatings with a wide range of tunable properties.[1] By carefully controlling the precursor chemistry and processing parameters, coatings can be engineered to exhibit exceptional hardness, adhesion, and wear resistance. This guide focuses on the quantitative assessment of these critical mechanical attributes.
Comparative Analysis of Mechanical Properties
The selection of a coating material is often a trade-off between different mechanical properties. The following table summarizes the key mechanical performance indicators for TMOS-based coatings and several popular alternatives. This data, compiled from various studies, provides a clear, at-a-glance comparison to aid in material selection.
| Coating Precursor | Hardness (GPa) | Elastic Modulus (GPa) | Adhesion Strength (Critical Load, N) | Wear Rate (10⁻⁶ mm³/Nm) |
| TMOS (Tetramethyl orthosilicate) | 0.5 - 1.5 | 5 - 15 | 1.0 - 5.0 | 5 - 15 |
| MTMS (Methyltrimethoxysilane) | 0.7 - 2.0[2] | 5 - 10[2] | 2.0 - 8.0 | 3 - 10 |
| GPTMS (Glycidoxypropyltrimethoxysilane) | 0.3 - 1.0[3] | 2 - 8[3] | 5.0 - 15.0[4] | 10 - 25 |
| Zirconia (ZrO₂) based | 5 - 15[5] | 100 - 200 | 10.0 - 30.0 | 1 - 5 |
| Titania (TiO₂) based | 4 - 10 | 80 - 150 | 8.0 - 25.0 | 2 - 8 |
Note: The values presented are typical ranges found in the literature and can vary significantly based on the specific sol-gel formulation, substrate, deposition method, and curing conditions.
Experimental Protocols: A Closer Look at the Methodology
To ensure a comprehensive understanding of the data presented, this section details the standardized experimental protocols used to assess the mechanical properties of these coatings.
Experimental Workflow for Mechanical Characterization of Sol-Gel Coatings
Nanoindentation is a fundamental technique for determining the hardness and elastic modulus of thin films.[6]
-
Objective: To measure the resistance of a material to localized plastic deformation (hardness) and its stiffness (elastic modulus).
-
Apparatus: A nanoindenter equipped with a Berkovich (three-sided pyramid) or spherical indenter tip.
-
Procedure:
-
The indenter tip is brought into contact with the coating surface.
-
A controlled load is applied to the indenter, causing it to penetrate the coating.
-
The load and displacement are continuously monitored during both the loading and unloading phases.
-
The hardness is calculated from the maximum load and the projected contact area.
-
The elastic modulus is determined from the stiffness of the initial portion of the unloading curve.
-
-
Key Parameters: Maximum load, loading/unloading rate, and dwell time at peak load. It is crucial to keep the indentation depth to less than 10% of the coating thickness to minimize substrate effects.[7]
Scratch testing is a widely used method to evaluate the adhesion of a coating to a substrate and its resistance to scratching.[5]
-
Objective: To determine the critical load at which the coating fails, providing a quantitative measure of adhesion.
-
Apparatus: A scratch tester with a diamond stylus (typically Rockwell C).
-
Procedure:
-
The coated sample is mounted on a movable stage.
-
The diamond stylus is placed in contact with the coating surface with an initial low load.
-
The stage moves the sample at a constant speed while the normal load on the stylus is progressively increased.
-
Acoustic emission and frictional force are monitored during the test to detect coating failure events such as cracking, delamination, or chipping.[8]
-
The scratch track is examined using an optical microscope to identify the failure modes and determine the critical loads (Lc).
-
-
Key Parameters: Loading rate, scratch speed, and stylus tip radius.
The pin-on-disk test is a standard method for characterizing the wear rate and frictional properties of coatings.[9]
-
Objective: To determine the volume of material lost per unit of sliding distance and applied load (wear rate).
-
Apparatus: A pin-on-disk tribometer, where a stationary pin (or ball) is loaded against a rotating coated disk.
-
Procedure:
-
The coated disk is mounted on the rotating stage, and the pin (typically a standard material like steel or alumina) is secured in the holder.
-
A specific normal load is applied to the pin.
-
The disk rotates at a constant speed for a predetermined number of cycles or sliding distance.
-
The frictional force is continuously measured during the test.
-
The wear track on the disk is analyzed using a profilometer to determine the cross-sectional area of the worn groove.
-
The wear rate is calculated from the wear volume, normal load, and total sliding distance.[10]
-
-
Key Parameters: Normal load, sliding speed, sliding distance, and environmental conditions (e.g., temperature and humidity).
Logical Relationship of Precursors to Mechanical Properties
Conclusion
The choice of precursor in sol-gel synthesis has a profound impact on the final mechanical properties of the coating. TMOS-based coatings offer a balanced performance with moderate hardness and good wear resistance. For applications requiring enhanced hardness and wear resistance, zirconia and titania-based coatings are superior alternatives, albeit potentially at a higher cost and with different processing requirements. Conversely, for applications where exceptional adhesion and flexibility are critical, GPTMS-based hybrid coatings may be the preferred choice.
This guide serves as a foundational resource for understanding and comparing the mechanical properties of TMOS-based and other sol-gel coatings. By utilizing the provided data and experimental protocols, researchers and professionals can make more informed decisions in the development of advanced materials for a wide array of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Zirconia and Organic Additives on Mechanical and Electrochemical Properties of Silica Sol-Gel Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nanovea.com [nanovea.com]
- 9. Pin-on-Disk [ist.fraunhofer.de]
- 10. jestec.taylors.edu.my [jestec.taylors.edu.my]
A Comparative Guide to the Reaction Kinetics of TMOS and TEOS in Sol-Gel Processes
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of silica precursors is paramount for controlling the properties of synthesized materials. This guide provides a quantitative comparison of the reaction kinetics of two commonly used alkoxysilanes, Tetramethyl Orthosilicate (TMOS) and Tetraethyl Orthosilicate (TEOS), supported by experimental data and detailed methodologies.
The sol-gel process, a versatile method for creating silica-based materials, relies on the hydrolysis and condensation of silicon alkoxides. The choice of precursor significantly impacts the reaction rates and, consequently, the structure and properties of the final product. TMOS and TEOS are two of the most frequently utilized precursors, each exhibiting distinct kinetic profiles.
Executive Summary
In general, Tetramethyl Orthosilicate (TMOS) exhibits faster hydrolysis and condensation rates compared to Tetraethyl Orthosilicate (TEOS). This difference is primarily attributed to the smaller steric hindrance of the methoxy group in TMOS compared to the ethoxy group in TEOS, as well as inductive effects. The hydrolyzability of these silanes in an acidic environment follows the order: TMOS > TEOS. This guide will delve into the quantitative aspects of these differences under both acidic and basic conditions.
Quantitative Comparison of Reaction Kinetics
The kinetics of TMOS and TEOS hydrolysis and condensation are highly dependent on the reaction conditions, particularly the pH of the medium. The following tables summarize key kinetic parameters under acidic and basic catalysis.
Acid-Catalyzed Reactions
Under acidic conditions, the hydrolysis reaction is generally faster than the condensation reaction.
Table 1: Comparison of Hydrolysis and Condensation Rate Constants under Acidic Conditions
| Precursor | Reaction | Rate Constant (Unit) | Experimental Conditions |
| TMOS | Hydrolysis (k₁) | 0.2 mol⁻¹ min⁻¹[1] | Acidic |
| Water-producing Condensation (k₂) | 0.006 mol⁻¹ min⁻¹[1] | Acidic | |
| Methanol-producing Condensation (k₃) | 0.001 mol⁻¹ min⁻¹[1] | Acidic | |
| TEOS | First Hydrolysis (kh1) | 34.5 kJ mol⁻¹ (Activation Energy) | pH 3.8-4.4, 277.2–313.2 K |
| Last Hydrolysis (kh4) | 39.2 kJ mol⁻¹ (Activation Energy) | pH 3.8-4.4, 277.2–313.2 K |
Note: Direct comparison of rate constants is challenging due to variations in experimental conditions across different studies. Activation energies for TEOS provide insight into the temperature sensitivity of the hydrolysis steps.
Base-Catalyzed Reactions
In basic media, the condensation reaction is typically much faster than the hydrolysis reaction, leading to the formation of more particulate and less cross-linked silica networks.
Table 2: Comparison of Hydrolysis and Condensation Characteristics under Basic Conditions
| Precursor | Key Kinetic Features | Experimental Conditions |
| TMOS | Data for direct comparison of rate constants under basic conditions is limited in the reviewed literature. However, the general trend of faster reactivity compared to TEOS is expected to hold. | Ammonia-catalyzed |
| TEOS | Condensation is significantly faster than hydrolysis, leading to the formation of spherical nanoparticles.[2] | Ammonia-catalyzed |
| The activation energy for hydrolysis is approximately 6 kcal/mol.[3] | Ammonia-catalyzed |
Experimental Protocols
Accurate determination of reaction kinetics relies on precise experimental methodologies. The following sections detail common protocols for monitoring the hydrolysis and condensation of TMOS and TEOS.
29Si Nuclear Magnetic Resonance (NMR) Spectroscopy
29Si NMR is a powerful technique for quantifying the various silicon species present in the reaction mixture over time, including unreacted alkoxide, hydrolyzed monomers, dimers, and higher oligomers.
Methodology:
-
Sample Preparation: The sol-gel reaction is initiated by mixing the silicon alkoxide (TMOS or TEOS), solvent (e.g., methanol or ethanol), water, and catalyst (e.g., HCl or NH₄OH) in an NMR tube at a controlled temperature.
-
Data Acquisition: 29Si NMR spectra are acquired at regular time intervals throughout the reaction. To obtain quantitative data, a long relaxation delay is used to ensure complete relaxation of the silicon nuclei between pulses. Gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE).[4]
-
Spectral Analysis: The concentration of each silicon species is determined by integrating the corresponding peaks in the 29Si NMR spectrum. The chemical shifts of different Q species (representing the number of bridging oxygen atoms around a silicon atom) for TMOS and TEOS are well-documented.
-
Kinetic Modeling: The time-dependent concentration data is then fitted to appropriate kinetic models to extract the rate constants for hydrolysis and condensation reactions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy allows for the in-situ monitoring of the disappearance of reactant bands and the appearance of product bands, providing insights into the overall reaction progress.
Methodology:
-
Reaction Setup: The reaction is carried out in a vessel equipped with an Attenuated Total Reflectance (ATR)-FTIR probe, allowing for real-time spectral acquisition without the need for sampling. The temperature of the reaction mixture is carefully controlled.
-
Spectral Monitoring: FTIR spectra are recorded continuously throughout the reaction. Key vibrational bands to monitor include:
-
Disappearance of Si-O-C stretching vibrations of the alkoxide.
-
Appearance of O-H stretching vibrations from silanol (Si-OH) groups and water.
-
Growth of Si-O-Si stretching vibrations, indicating the formation of the siloxane network.
-
-
Data Analysis: The change in the absorbance of characteristic peaks over time is used to determine the reaction rates. For quantitative analysis, calibration curves can be prepared using standards of known concentrations.
Visualizing the Reaction Pathways and Experimental Workflow
To better illustrate the processes involved, the following diagrams were generated using the Graphviz (DOT language).
Caption: Hydrolysis and condensation pathways for TMOS and TEOS.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The choice between TMOS and TEOS as a silica precursor has significant implications for the kinetics of the sol-gel process. TMOS consistently demonstrates faster hydrolysis and condensation rates, which can be advantageous for applications requiring rapid gelation. Conversely, the slower reaction kinetics of TEOS offer greater control over the material's structural evolution, making it suitable for applications where precise tuning of porosity and morphology is critical. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of silica-based materials for a wide range of scientific and industrial applications.
References
A Researcher's Guide to Validating Surface Modification with Contact Angle Measurements
For scientists and professionals in drug development and materials research, the ability to precisely engineer surface properties is paramount. Whether enhancing the biocompatibility of a medical implant, controlling drug release, or improving coating adhesion, validating the success of a surface modification is a critical, non-negotiable step. Contact angle measurement emerges as a primary tool for this validation, offering a rapid, quantitative, and highly surface-sensitive assessment of wettability.
This guide provides an objective comparison of various surface modification techniques, supported by experimental data, and details the methodologies for accurate contact angle measurements. Furthermore, it contrasts contact angle analysis with other key surface characterization techniques to provide a comprehensive framework for selecting the most appropriate validation method.
The Power of a Droplet: Understanding Contact Angle
The contact angle (θ) is the angle a liquid droplet forms at the three-phase boundary where the liquid, gas, and solid surface intersect.[1] This angle is a direct measure of the surface's wettability. A low contact angle (<90°) indicates good wetting (a hydrophilic surface), while a high contact angle (>90°) signifies poor wetting (a hydrophobic surface).[2] Surface modifications intentionally alter a material's surface chemistry and/or topography to achieve a desired wettability, and a change in the contact angle is a direct confirmation of a successful modification.[3]
Comparing Surface Modification Techniques through the Lens of Contact Angle
Various methods are employed to alter surface properties. The following tables summarize the impact of two common techniques—plasma treatment and silanization—on the water contact angle of different polymer substrates.
Plasma Treatment: Energizing Surfaces for Enhanced Wettability
Plasma treatment is a versatile method used to clean, etch, and functionalize surfaces by exposing them to an ionized gas.[4] This process can introduce polar functional groups onto the polymer surface, significantly increasing its surface energy and, consequently, its hydrophilicity.[5]
| Polymer | Treatment Time | Initial Water Contact Angle (°) | Water Contact Angle after Plasma Treatment (°) |
| Polypropylene (PP) | 3 s | >100 | 64 |
| Polyethylene (PE) | 3 s | 98 | 52 |
| Low-Density Polyethylene (LDPE) | 0.5 s | 101.5 | 68.9 |
| High-Density Polyethylene (HDPE) | 0.5 s | 103.2 | 70.1 |
| Polystyrene (PS) | 0.5 s | 91.5 | 49.3 |
| Polyvinyl Chloride (PVC) | 300 s | 70 | Varies with plasma gas |
| Polycarbonate (PC) | 20 min | - | Significant increase with F2 plasma |
| Polyoxymethylene (POM) | 20 min | 102 | 156 (with F2 plasma) |
Note: The effectiveness and nature of the modification (hydrophilic or hydrophobic) depend on the process gas used (e.g., oxygen, fluorine) and other treatment parameters.[4][6]
Silanization: Building a Molecular Layer for Tailored Properties
Silanization involves the covalent bonding of organosilane molecules to a surface, creating a thin, self-assembled monolayer. This technique allows for precise control over the surface chemistry, enabling the introduction of specific functional groups.
| Substrate | Silanizing Agent | Treatment Time | Initial Water Contact Angle (°) | Water Contact Angle after Silanization (°) |
| Silicon Dioxide | PEG-silane | 1 h | <5 | Increased significantly |
| Glass | APTES | - | 22.7 | 93.6 |
| Glass | Dipodal Silanes | - | - | Sessile water contact angles ≥ 100° |
Note: The resulting contact angle is highly dependent on the specific silane used and the reaction conditions.
A Multi-faceted Approach: Alternative Surface Characterization Techniques
While contact angle measurements are invaluable for initial validation, a comprehensive understanding often requires complementary techniques. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) provide deeper insights into the chemical and physical changes on the surface.[7]
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Contact Angle Goniometry | Measures the angle of a liquid droplet on a surface. | Surface wettability, hydrophilicity/hydrophobicity, surface free energy. | Rapid, quantitative, highly surface-sensitive. | Indirect chemical information, sensitive to surface roughness and contamination. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the kinetic energy of electrons ejected from a surface by X-rays. | Elemental composition and chemical states of the top 5-10 nm of a surface. | Provides detailed chemical information, quantitative. | Requires high vacuum, can be destructive with depth profiling. |
| Atomic Force Microscopy (AFM) | Scans a sharp probe over the surface to map its topography. | High-resolution 3D images of the surface, surface roughness, and morphology. | Nanometer-scale resolution, can be performed in air or liquid. | Small scan area, potential for tip-sample artifacts. |
Visualizing the Process: Workflows and Decision Pathways
To aid in the selection and implementation of these techniques, the following diagrams illustrate a typical workflow for validating surface modification and a decision-making pathway for choosing the appropriate characterization method.
Experimental Protocols for Contact Angle Measurement
Accurate and reproducible contact angle measurements are crucial for reliable surface characterization. The following are detailed protocols for three widely used methods.
Sessile Drop Method (Static Contact Angle)
This is the most common method for measuring the static contact angle.[8]
Protocol:
-
Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Handle the sample with clean tweezers to avoid transferring oils from the skin.[1]
-
Instrument Setup: Place the sample on the goniometer stage. Adjust the camera focus and lighting to obtain a clear profile of the droplet.
-
Droplet Deposition: Use a precision syringe to gently deposit a small droplet (typically 2-5 µL) of the probe liquid (e.g., deionized water) onto the sample surface.[7]
-
Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile.
-
Data Analysis: Use the instrument's software to fit a model (e.g., Young-Laplace) to the droplet shape and calculate the contact angle at the solid-liquid-gas interface.
Tilting Plate Method (Dynamic Contact Angles)
This method provides information on contact angle hysteresis by measuring the advancing and receding contact angles.[8]
Protocol:
-
Sample and Droplet Preparation: Prepare the sample as in the sessile drop method and place a droplet on the surface.
-
Tilting: Gradually and smoothly tilt the sample stage. This can be done manually or with an automated tilting base.[9]
-
Observation: Observe the droplet. The angle at which the droplet begins to move is the roll-off angle.[8]
-
Image Capture: Just as the droplet starts to move, capture an image.
-
Data Analysis: Measure the advancing contact angle at the front (downhill) edge of the droplet and the receding contact angle at the rear (uphill) edge. The difference between these two angles is the contact angle hysteresis.[9]
Wilhelmy Plate Method (Dynamic Contact Angles)
This force-based method provides a highly precise measurement of advancing and receding contact angles, averaged over a larger area.[3]
Protocol:
-
Sample Preparation: The sample must be a plate with a uniform perimeter. Ensure the surfaces are clean.
-
Instrument Setup: Hang the sample from a sensitive balance (tensiometer). Position a vessel with the probe liquid below the sample.
-
Immersion (Advancing Angle): Slowly raise the liquid vessel to immerse the sample at a constant, slow speed. The force measured by the balance as the sample is immersed is used to calculate the advancing contact angle.[10]
-
Withdrawal (Receding Angle): Slowly lower the liquid vessel to withdraw the sample from the liquid. The force measured during this process is used to calculate the receding contact angle.[3]
-
Data Analysis: The contact angle is calculated from the measured force, the known surface tension of the liquid, and the perimeter of the plate using the Wilhelmy equation.[10]
Conclusion
Contact angle measurement is an indispensable tool for the initial verification of surface modifications.[1] Its simplicity, speed, and sensitivity to surface changes make it ideal for routine quality control and process optimization. For a more in-depth understanding of the chemical and topographical changes induced by surface modification, complementary techniques such as XPS and AFM provide invaluable information, leading to a comprehensive characterization of the modified surface. By selecting the appropriate characterization methods and following rigorous experimental protocols, researchers can confidently validate their surface engineering efforts, paving the way for advancements in materials science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. users.aalto.fi [users.aalto.fi]
- 3. A review of contact angle techniques | Contact Lens Update [contactlensupdate.com]
- 4. journalspress.com [journalspress.com]
- 5. nanoscience.com [nanoscience.com]
- 6. eag.com [eag.com]
- 7. benchchem.com [benchchem.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. dataphysics-instruments.com [dataphysics-instruments.com]
- 10. biolinscientific.com [biolinscientific.com]
comparing the environmental impact of TMOS and TEOS hydrolysis
An Objective Comparison of the Environmental Impact of TMOS and TEOS Hydrolysis for Researchers and Drug Development Professionals.
In the synthesis of silica-based materials, particularly in sol-gel processes critical to drug delivery and formulation, tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS) are two of the most commonly utilized silicon alkoxide precursors. The choice between these reagents can have significant implications for the environmental impact and safety of a process. This guide provides a detailed comparison of the environmental and health impacts of TMOS and TEOS hydrolysis, supported by available data and experimental considerations.
Key Differences at a Glance
| Feature | Tetramethyl Orthosilicate (TMOS) | Tetraethyl Orthosilicate (TEOS) |
| Hydrolysis Byproduct | Methanol (CH₃OH) | Ethanol (C₂H₅OH) |
| Toxicity of Precursor | Higher toxicity, severe eye irritant[1][2][3][4] | Lower toxicity than TMOS[5] |
| Toxicity of Byproduct | Methanol is highly toxic if ingested, inhaled, or absorbed through the skin[6][7][8] | Ethanol is significantly less toxic than methanol[8][9][10] |
| Hydrolysis Rate | Faster hydrolysis rate[1][2][11] | Slower, more controllable hydrolysis rate[11] |
| Volatile Organic Compound (VOC) Emissions | Higher potential for methanol vapor release due to faster reaction and lower boiling point of methanol. | Lower potential for ethanol vapor release. |
| Flammability | Highly flammable with a flash point below 125°F[1][2][3][4] | Flammable liquid[12] |
In-Depth Environmental and Safety Comparison
Toxicity of Precursors and Byproducts
The most significant differentiator in the environmental impact of TMOS and TEOS hydrolysis is the toxicity of the reagents and their alcohol byproducts.
TMOS and Methanol: TMOS is noted to be more toxic than TEOS[5]. It is a severe eye irritant and can cause significant harm upon inhalation or skin contact[1][2]. The hydrolysis of TMOS yields methanol, a substance with considerable toxicity to humans. Ingestion, inhalation, or absorption of methanol can lead to severe health consequences, including blindness and death[7]. Methanol is more toxic than ethanol[6][7].
TEOS and Ethanol: TEOS is considered less toxic than TMOS[5]. While still a hazardous chemical that can cause irritation to the eyes and respiratory system, its acute toxicity is lower[13][14][15]. The hydrolysis of TEOS produces ethanol, which is a less toxic and more environmentally benign alcohol compared to methanol[8][9][10]. While ethanol is not without its own hazards, it is biodegradable and presents a lower risk in case of accidental exposure or release[8].
Volatile Organic Compound (VOC) Emissions
Both methanol and ethanol are classified as volatile organic compounds (VOCs), which can contribute to air pollution and have health implications[16][17]. The hydrolysis of both TMOS and TEOS will result in the emission of their respective alcohol byproducts. Due to its faster hydrolysis rate and the higher volatility of methanol, the use of TMOS may lead to higher concentrations of VOCs in the laboratory or production environment, necessitating more stringent ventilation and containment measures.
Reaction Kinetics and Process Safety
TMOS hydrolyzes more rapidly than TEOS[1][2][11]. This can be advantageous for applications requiring fast gelation times[11][18]. However, the rapid, exothermic nature of TMOS hydrolysis can be more difficult to control, potentially leading to safety hazards if not managed properly. The slower and more controlled hydrolysis of TEOS offers a wider processing window and is often preferred for applications requiring precise control over the final material's properties[11].
Experimental Protocols
Below are generalized experimental protocols for the acid- and base-catalyzed hydrolysis of TMOS and TEOS. These are intended as a starting point and should be adapted based on specific research needs.
Acid-Catalyzed Hydrolysis
-
Preparation of Precursor Solution: In a reaction vessel, combine the silicon alkoxide (TMOS or TEOS) with a mutual solvent, typically the corresponding alcohol (methanol for TMOS, ethanol for TEOS), under inert atmosphere.
-
Preparation of Acidic Water: In a separate container, prepare an aqueous solution of a mineral acid, such as hydrochloric acid (HCl), with the desired concentration.
-
Initiation of Hydrolysis: Slowly add the acidic water to the precursor solution while stirring vigorously. The molar ratio of water to alkoxide is a critical parameter that influences the reaction kinetics and the properties of the resulting sol.
-
Aging: Allow the sol to age at a controlled temperature. During this time, hydrolysis and condensation reactions proceed, leading to the formation of a gel.
-
Drying: The resulting gel is then dried under appropriate conditions (e.g., ambient pressure, supercritical drying) to obtain the final silica material.
Base-Catalyzed Hydrolysis
-
Preparation of Precursor Solution: As with the acid-catalyzed method, prepare a solution of the silicon alkoxide in its corresponding alcohol.
-
Preparation of Basic Water: Prepare an aqueous solution of a base, commonly ammonium hydroxide (NH₄OH).
-
Initiation of Hydrolysis: Add the basic water to the precursor solution with stirring. The rate of addition and stirring speed can influence the morphology of the resulting silica particles.
-
Particle Growth: In base-catalyzed reactions, hydrolysis is the rate-limiting step, and condensation is rapid, leading to the formation of spherical silica particles. The reaction is allowed to proceed for a specified time to achieve the desired particle size.
-
Purification: The silica particles are typically collected by centrifugation and washed multiple times with alcohol and water to remove unreacted precursors and the catalyst.
-
Drying: The purified particles are then dried to remove residual solvent.
Visualizing the Hydrolysis Pathways
The following diagrams illustrate the generalized hydrolysis and condensation reactions for TMOS and TEOS.
References
- 1. Cas 681-84-5,Tetramethyl orthosilicate | lookchem [lookchem.com]
- 2. Tetramethyl orthosilicate | 681-84-5 [chemicalbook.com]
- 3. METHYL ORTHOSILICATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Tetramethoxysilane | (CH3O)4Si | CID 12682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methanol fuel - Wikipedia [en.wikipedia.org]
- 7. toxedfoundation.org [toxedfoundation.org]
- 8. labproinc.com [labproinc.com]
- 9. What is Differences Between Ethanol vs Methanol: Uses and Impact [herofutureenergies.com]
- 10. ecolink.com [ecolink.com]
- 11. nbinno.com [nbinno.com]
- 12. chemos.de [chemos.de]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. acs.org [acs.org]
- 15. hsg.com.hk [hsg.com.hk]
- 16. Volatile Organic Compounds [pubs.usgs.gov]
- 17. Volatile Organic Compounds (VOCs) as Environmental Pollutants: Occurrence and Mitigation Using Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tunable Synthesis of Mesoporous Silica Particles with Unique Radially Oriented Pore Structures from Tetramethyl Orthosilicate via Oil-Water Emulsion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
TMOS vs. TEOS as a Silica Source for Catalyst Supports: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of catalyst support material is critical in optimizing catalytic performance. Silica (SiO₂), a widely used support, can be synthesized from various precursors, with tetramethyl orthosilicate (TMOS) and tetraethyl orthosilicate (TEOS) being two of the most common. This guide provides an in-depth comparison of TMOS and TEOS as silica sources for catalyst supports, drawing on experimental data to highlight the key differences in their properties and performance.
Executive Summary
The selection between TMOS and TEOS as a silica precursor significantly influences the final properties of the catalyst support, which in turn affects the catalytic activity, selectivity, and stability of the supported catalyst. The primary difference lies in their hydrolysis rates: TMOS hydrolyzes much faster than TEOS. This fundamental difference leads to variations in the morphology, surface area, and pore structure of the resulting silica. While TEOS is more commonly used due to its lower cost and slower, more controllable hydrolysis, TMOS can be advantageous in specific applications where rapid synthesis or particular material properties are desired.
Comparison of Physical and Chemical Properties
The choice of silica precursor has a direct impact on the physicochemical properties of the resulting catalyst support. The following table summarizes the key differences based on experimental findings.
| Property | TMOS-derived Silica | TEOS-derived Silica | Key Considerations & References |
| Hydrolysis Rate | Fast | Slow | The shorter methoxy groups in TMOS are less sterically hindered and more susceptible to nucleophilic attack, leading to a faster hydrolysis rate.[1] This rapid reaction can be challenging to control. TEOS's slower hydrolysis allows for more controlled particle growth and film formation. |
| Surface Area | Generally higher | Generally lower | Studies on silica aerogels have shown that TMOS-based aerogels can exhibit a higher surface area (~764 m²/g) compared to TEOS-based aerogels (~620 m²/g).[2] This is attributed to the faster hydrolysis and condensation of TMOS, leading to smaller primary particles and a more porous network. |
| Pore Structure | Narrow and uniform pores | Non-uniform pores with larger sizes | The rapid gelation of TMOS tends to produce a network of smaller, more uniform pores.[2] In contrast, the slower process with TEOS allows for more rearrangement and Ostwald ripening, resulting in a broader pore size distribution and larger average pore sizes. |
| Particle Size | Smaller | Larger | The faster nucleation rate of TMOS typically leads to the formation of smaller silica particles. Conversely, the slower hydrolysis of TEOS favors particle growth over nucleation, resulting in larger particles. |
| Toxicity | More toxic | Less toxic | Methanol, a byproduct of TMOS hydrolysis, is more toxic than the ethanol produced from TEOS hydrolysis. This is a significant consideration for safety and handling in a laboratory or industrial setting. |
| Cost | More expensive | Less expensive | TEOS is generally more commercially available and less expensive than TMOS, making it a more common choice for large-scale applications. |
Impact on Catalytic Performance
While direct comparative studies on the catalytic performance of catalysts supported on TMOS- versus TEOS-derived silica are limited, the differences in the physical properties of the supports allow for well-founded inferences.
The higher surface area and smaller, more uniform pores of TMOS-derived silica can lead to:
-
Higher Metal Dispersion: A larger surface area provides more sites for the anchoring of active metal nanoparticles, potentially leading to higher dispersion and a greater number of active sites.
-
Enhanced Mass Transfer: A well-defined porous structure can facilitate the diffusion of reactants to and products from the active sites, potentially increasing the reaction rate.
-
Shape Selectivity: The smaller, uniform pores may impart shape-selective properties to the catalyst, favoring the formation of specific products in certain reactions.
Conversely, the larger pores of TEOS-derived silica might be advantageous in reactions where:
-
Bulky Molecules are Involved: Larger pores can better accommodate large reactant or product molecules, preventing diffusion limitations.
-
Coke Formation is a Concern: A more open pore structure can be more resistant to deactivation by coke deposition.
For instance, in the decomposition of methane over Ni-based catalysts, the structure of the silica support has been shown to significantly influence the catalyst's lifetime and activity.[3] While not a direct comparison of TMOS and TEOS, the study highlights the importance of support properties. A Ni/SiO₂ catalyst was found to have a significantly higher carbon growth rate compared to other supports, which was attributed to stronger metal-support interactions.[4] The choice of silica precursor would directly impact these interactions.
Experimental Protocols: Sol-Gel Synthesis of Silica Supports
The sol-gel method is a versatile technique for preparing silica catalyst supports from TMOS and TEOS. The general process involves the hydrolysis of the precursor followed by the condensation of silicic acid to form a silica network. The key difference in the protocols for TMOS and TEOS lies in the control of the reaction rate.
General Sol-Gel Synthesis Workflow
Caption: General workflow for sol-gel synthesis of silica catalyst supports.
Detailed Protocol for TEOS-derived Silica Support (Stöber Method)
This method is widely used for producing monodisperse silica spheres.
-
Preparation of Reaction Mixture: In a flask, prepare a solution of ethanol and deionized water.
-
Addition of Catalyst: Add a catalyst, typically ammonium hydroxide, to the ethanol-water mixture and stir to ensure homogeneity. The amount of ammonia will influence the final particle size.
-
Addition of TEOS: Add TEOS to the stirred solution. The hydrolysis of TEOS will be initiated.
-
Reaction: Continue stirring the mixture at room temperature for a set period (e.g., 2-24 hours). A milky white suspension will form, indicating the formation of silica particles.
-
Particle Recovery: The silica particles can be recovered by centrifugation, followed by washing with ethanol and water to remove unreacted reagents.
-
Drying: Dry the particles in an oven at a specific temperature (e.g., 60-120°C).
-
Calcination: To remove residual organic groups and stabilize the structure, calcine the dried silica powder at a high temperature (e.g., 400-600°C).
Detailed Protocol for TMOS-derived Silica Support
Due to the rapid hydrolysis of TMOS, the reaction conditions need to be carefully controlled, often at lower temperatures, to manage the particle formation process.
-
Preparation of Reaction Mixture: In a reaction vessel placed in a cooling bath (e.g., an ice bath), prepare a solution of methanol and deionized water.
-
Addition of Catalyst: Add a catalyst (e.g., ammonium hydroxide) to the cooled methanol-water mixture while stirring.
-
Addition of TMOS: Slowly add TMOS to the cold, stirred solution. The rapid hydrolysis and condensation will lead to the quick formation of silica particles.
-
Reaction: Maintain the low temperature and continue stirring for a shorter period compared to the TEOS method (e.g., 1-4 hours).
-
Particle Recovery: Recover the silica particles by centrifugation and wash them with methanol and water.
-
Drying: Dry the particles in an oven at a moderate temperature.
-
Calcination: Calcine the dried powder at a high temperature to obtain the final silica support.
Logical Relationship of Precursor Choice to Catalyst Properties
The decision to use TMOS or TEOS initiates a cascade of effects that determine the final properties of the catalyst support and, consequently, the supported catalyst.
Caption: Influence of silica precursor choice on final catalyst properties.
Conclusion
The evaluation of TMOS and TEOS as silica sources for catalyst supports reveals a trade-off between reaction control, cost, and the final properties of the material. TEOS remains the workhorse for many applications due to its slower reactivity, lower cost, and reduced toxicity. However, for applications requiring high surface area, small particle size, and a narrow pore size distribution, TMOS presents a viable, albeit more challenging, alternative. The optimal choice will ultimately depend on the specific requirements of the catalytic reaction and the desired performance characteristics of the final catalyst. Researchers should carefully consider these factors and the detailed experimental protocols to tailor the synthesis of silica supports for their specific needs.
References
Safety Operating Guide
Safe Disposal of Tetramethoxysilane: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of tetramethoxysilane, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with regulations.
This compound (TMOS) is a versatile reagent used in various research and development applications. However, its hazardous properties, including flammability, acute toxicity upon inhalation, and reactivity with water, necessitate strict adherence to proper handling and disposal protocols. This guide provides detailed, step-by-step instructions for the safe management of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or butyl rubber gloves. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside a fume hood or if there is a risk of inhalation. |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes. |
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean up the material safely.
Small Spills (less than 100 mL):
-
Evacuate and Ventilate: Ensure all non-essential personnel evacuate the area and maintain adequate ventilation.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (more than 100 mL):
-
Evacuate Immediately: Evacuate the laboratory and alert institutional safety personnel.
-
Isolate the Area: Close the doors to the laboratory and prevent unauthorized entry.
-
Professional Cleanup: Await the arrival of trained emergency responders to handle the cleanup.
Disposal Plan: From Laboratory Bench to Licensed Facility
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Segregation
All waste containing this compound, including unused reagent, reaction residues, and contaminated materials (e.g., pipette tips, absorbent materials), must be collected in a designated and properly labeled hazardous waste container. The container should be made of a compatible material, such as glass or polyethylene, and have a secure screw-top cap. It is advisable to use a container designated for organic solvent waste.
Step 2: In-Lab Treatment of Small Residual Quantities (Optional and for Experienced Personnel Only)
For experienced researchers comfortable with handling reactive substances, small residual amounts of this compound (e.g., in reaction flasks) can be carefully hydrolyzed to less hazardous materials before collection. This procedure must be performed with extreme caution in a chemical fume hood.
Experimental Protocol: Controlled Hydrolysis of Residual this compound
Objective: To safely hydrolyze small quantities of this compound to silica and methanol, rendering it less reactive for disposal.
Materials:
-
Waste this compound in a suitable reaction flask.
-
Anhydrous isopropanol.
-
A solution of 1:1 (v/v) isopropanol and water.
-
Water.
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
Dropping funnel or syringe pump for slow addition.
Procedure:
-
Inert Atmosphere and Cooling: Place the flask containing the this compound residue under an inert atmosphere (nitrogen or argon) and cool it in an ice bath.
-
Initial Dilution: If the residue is concentrated, dilute it with an equal volume of a dry, inert solvent like heptane or toluene to moderate the reaction.
-
Slow Addition of Isopropanol: Slowly add anhydrous isopropanol to the cooled, stirred solution. The reaction may be exothermic. Monitor for any temperature increase or gas evolution.
-
Addition of Isopropanol/Water Mixture: Once the initial reaction with isopropanol subsides, slowly add the 1:1 isopropanol/water mixture.
-
Final Quenching with Water: After the reaction with the isopropanol/water mixture ceases, slowly add water to ensure complete hydrolysis.
-
Neutralization and Equilibration: Allow the mixture to slowly warm to room temperature while stirring. The final mixture will contain silica, methanol, and the quenching solvents.
-
Waste Collection: Transfer the resulting mixture to the designated hazardous waste container for collection by environmental health and safety personnel.
Step 3: Arranging for Professional Disposal
Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Ensure all labeling requirements are met as per institutional and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Tetramethoxysilane
Essential Safety and Handling Guide for Tetramethoxysilane
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (TMOS), a highly flammable and toxic chemical intermediate. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Key Hazards and Properties of this compound
This compound is classified as a hazardous substance with multiple risk factors.[1][2][3] It is a highly flammable liquid and vapor that is fatal if inhaled, causes serious eye damage, and skin irritation.[3][4] Understanding its physical and chemical properties is the first step in safe handling.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[3][4] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled.[2][3][4] |
| Serious Eye Damage | H318 | Causes serious eye damage.[2][3][4] |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H12O4Si[1][2][4] |
| Molecular Weight | 152.22 g/mol [1][2][5] |
| Appearance | Colorless liquid[1][2][5] |
| Odor | Aromatic / Light taste[1][6] |
| Boiling Point | 121 - 122 °C (249.8 - 251.6 °F)[1][2] |
| Melting Point | -2 °C (28.4 °F)[1][2] |
| Flash Point | 26 °C (78.8 °F)[1][2] |
| Vapor Pressure | 18 hPa @ 20 °C[1] |
| Specific Gravity | 1.030[1] |
| Solubility | Hydrolyzes in water.[1][6] Miscible with organic solvents like alcohols and ethers.[6] |
Personal Protective Equipment (PPE) Protocol
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
Table 3: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-certified full-face supplied-air respirator.[4] | Protects against fatal inhalation of toxic vapors.[2][3][4] |
| Eye & Face | Chemical worker's goggles. A face shield may also be required.[4][7] | Safety glasses are not sufficient.[4] TMOS vapors can cause severe eye injury and blindness.[3][4] Contact lenses should not be worn.[4] |
| Hand | Neoprene or nitrile rubber gloves.[4] | Prevents skin contact and irritation.[4] |
| Body | Wear suitable protective clothing to prevent skin exposure.[1][4] | Protects against skin irritation and absorption. |
Operational Plan: Safe Handling and Storage
Safe handling of this compound requires a combination of engineering controls, proper procedures, and personal diligence.
Engineering Controls
-
Ventilation: Always handle this compound inside a chemical fume hood with exhaust ventilation.[1][2][4] Local exhaust is necessary at the source of vapors.[4]
-
Safety Equipment: Emergency eye wash fountains and safety showers must be immediately available in the vicinity of any potential exposure.[1][4]
-
Ignition Sources: Use explosion-proof electrical equipment.[3][4] Keep the chemical away from heat, open flames, and sparks.[1][4][6] Smoking is strictly prohibited in the work area.[6]
Step-by-Step Handling Procedure
-
Training: Operators must receive special training and strictly follow all operating procedures before handling this compound.[6]
-
Preparation: Before starting, ensure all required PPE is inspected and worn correctly.
-
Grounding: Properly ground/bond the container and receiving equipment to avoid static electricity discharge.[3][4]
-
Tools: Use only non-sparking tools during transfer and handling.[1][3][4]
-
Dispensing: Open containers carefully in a well-ventilated area, preferably within a fume hood.
-
Hygiene: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.
-
Clothing: Remove and wash contaminated clothing before reuse.[3][4]
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][6]
-
The storage area should be away from heat sources and open flames.[6]
-
Avoid storing near water, moisture, oxidizing agents, acids, or bases.[1][4][6]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
-
Inhalation: Remove the victim to fresh air immediately.[2][4] Keep the person at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[3][4] If breathing has stopped, provide artificial respiration.[2]
-
Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][6] Seek medical advice.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2][4] Remove contact lenses if present and easy to do so.[4] Get immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[3][4]
Spill Response Protocol
-
Evacuate: Evacuate unnecessary personnel from the contaminated area.[2][6]
-
Isolate: Isolate the spill area and restrict access.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Eliminate all sources of ignition (sparks, flames, hot surfaces).[2][4]
-
Containment: For small spills, absorb with an inert material such as sand, dry lime, or soda ash.[6] For large spills, build a dike to contain the material.[6]
-
Cleanup: Use non-sparking tools and explosion-proof equipment for cleanup.[2] Collect the absorbed material into a suitable, closed container for disposal.[2]
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for a this compound spill response.
Firefighting Measures
-
Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[3][4] Do not use a heavy water stream.[3][4]
-
Protective Gear: Firefighters must wear positive-pressure self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
-
Hazards: Vapors are heavier than air and may travel to an ignition source and flash back.[7][8] Containers may explode when heated.[1][8]
Disposal Plan
Waste from this compound is classified as hazardous and must be handled accordingly.[2]
-
Collection: Collect all waste material, including contaminated absorbent, in suitable, closed, and properly labeled containers.[2] Empty containers may retain product residue and are also dangerous.[2]
-
Disposal: Dispose of contents and containers at a licensed or approved waste disposal plant.[2][4] This must be done in accordance with all local, state, and federal regulations. Never pour waste down the drain.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. gelest.com [gelest.com]
- 5. This compound | (CH3O)4Si | CID 12682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (TMOS) | High-Purity Silica Source from China [silane-chemical.com]
- 7. echemi.com [echemi.com]
- 8. This compound(681-84-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
